molecular formula C4H3F3N2O B025367 5-(Trifluoromethyl)isoxazol-3-amine CAS No. 110234-43-0

5-(Trifluoromethyl)isoxazol-3-amine

Katalognummer: B025367
CAS-Nummer: 110234-43-0
Molekulargewicht: 152.07 g/mol
InChI-Schlüssel: LNZJPSYNGYFWKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Trifluoromethyl)isoxazol-3-amine (CAS 110234-43-0) is a high-value aromatic amine serving as a versatile and potent building block in medicinal chemistry and drug discovery. This compound features an electron-rich isoxazole ring annulated with a trifluoromethyl group, a combination known to significantly improve the physicochemical properties and pharmacokinetic profiles of lead molecules. The presence of the trifluoromethyl group enhances lipophilicity, metabolic stability, and membrane permeability, while the 3-amino group provides a critical handle for further functionalization via amide coupling, reductive amination, or nucleophilic substitution. This scaffold is of particular interest in the synthesis of novel bioactive molecules and has been utilized in the development of potent AMPA receptor agonists for neuroscience research, as well as in the construction of compounds with demonstrated antimicrobial and anticancer activities. Its utility extends to being a key precursor in the regioselective synthesis of complex, fluorinated heterocycles, including spirocyclic systems, which are increasingly important in the search for new therapeutic agents. The compound is offered with a guaranteed purity of ≥97% and must be stored in a freezer under an inert atmosphere, protected from light, to ensure long-term stability. Please Note: This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(trifluoromethyl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZJPSYNGYFWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575746
Record name 5-(Trifluoromethyl)-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110234-43-0
Record name 5-(Trifluoromethyl)-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(Trifluoromethyl)isoxazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The trifluoromethyl group often imparts desirable properties to bioactive molecules, including enhanced metabolic stability and binding affinity. This document details the primary synthetic pathway, experimental protocols, and characterization data for this compound.

Synthetic Pathway Overview

The most direct and widely applicable synthesis of this compound involves a two-step process. The first step is a Claisen condensation reaction between ethyl trifluoroacetate and acetonitrile to yield the key intermediate, 4,4,4-trifluoro-3-oxobutanenitrile. This is followed by a cyclocondensation reaction of the β-ketonitrile with hydroxylamine, which forms the isoxazole ring with the desired 3-amino and 5-trifluoromethyl substituents.

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation Ethyl_trifluoroacetate Ethyl trifluoroacetate Ketone 4,4,4-Trifluoro-3-oxobutanenitrile Ethyl_trifluoroacetate->Ketone 1. Base (e.g., NaOEt) 2. Acetonitrile Acetonitrile Acetonitrile Target_Molecule This compound Ketone->Target_Molecule Hydroxylamine (e.g., NH2OH·HCl) Hydroxylamine Hydroxylamine Logical_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials: Ethyl trifluoroacetate, Acetonitrile, Base, Solvent Step1 Claisen Condensation Start->Step1 Intermediate Crude 4,4,4-Trifluoro-3-oxobutanenitrile Step1->Intermediate Purification1 Vacuum Distillation Intermediate->Purification1 Step2 Cyclocondensation with Hydroxylamine Crude_Product Crude this compound Step2->Crude_Product Purification2 Column Chromatography / Recrystallization Crude_Product->Purification2 Purification1->Step2 Analysis Spectroscopic Analysis (NMR, MS) Purification2->Analysis Final_Product Pure this compound Analysis->Final_Product

An In-depth Technical Guide to 5-(Trifluoromethyl)isoxazol-3-amine and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated isoxazoles highly sought-after building blocks in drug discovery. This technical guide focuses on 5-(Trifluoromethyl)isoxazol-3-amine, a compound for which detailed public information is limited, and provides a comprehensive overview of its better-characterized isomer, 3-(Trifluoromethyl)isoxazol-5-amine, as a valuable proxy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Computed Properties

The properties of trifluoromethylated isoxazolamines are crucial for their application in drug design. The table below summarizes key data for the well-characterized isomer, 3-(Trifluoromethyl)isoxazol-5-amine, which can serve as a reference for the expected properties of this compound.

PropertyValueReference
CAS Number 108655-63-6[2]
Molecular Formula C₄H₃F₃N₂O[2]
Molecular Weight 152.07 g/mol [2]
Purity ≥96%[2]
Topological Polar Surface Area (TPSA) 52.05 Ų[2]
LogP 1.2756[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 0[2]
Storage Conditions 4°C, protect from light, stored under nitrogen[2]

Synthesis and Experimental Protocols

The synthesis of trifluoromethylated isoxazoles often relies on cycloaddition reactions. While a specific protocol for this compound is not detailed in publicly available literature, a plausible synthetic route can be extrapolated from established methods for analogous structures.

Proposed Synthetic Pathway for this compound

A potential synthetic route to the title compound could involve the reaction of a trifluoromethyl-containing building block with a suitable three-carbon synthon, followed by amination. A generalized workflow for the synthesis of such isoxazole derivatives is depicted below.

G cluster_0 Step 1: Formation of Trifluoroacetonitrile Oxide cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Deprotection/Final Product A Trifluoroacetaldehyde Oxime C Trifluoroacetohydroximoyl Halide A->C Halogenation B Halogenating Agent (e.g., NBS) B->C E Trifluoroacetonitrile Oxide (in situ) C->E Elimination D Base (e.g., Triethylamine) D->E G This compound Precursor E->G Cycloaddition F Propargylamine Derivative F->G I This compound G->I H Deprotection (if necessary) H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for a Related Compound: Synthesis of 5-Phenyl-3-(trifluoromethyl)isoxazole

This protocol, adapted from a general procedure for synthesizing trifluoromethylated isoxazoles, illustrates the key [3+2] cycloaddition step.[3][4]

Materials:

  • Trifluoroacetohydroximoyl bromide (1.0 eq)

  • Phenylacetylene (2.0 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the trifluoroacetohydroximoyl bromide (1.0 eq) and phenylacetylene (2.0 eq) in toluene.

  • Slowly add a solution of triethylamine (2.0 eq) in toluene to the stirred reaction mixture using a syringe pump over 2 hours at room temperature. A white precipitate will form.

  • After the addition is complete, add hexane to the reaction mixture and filter off the white precipitate.

  • Wash the precipitate with ethyl acetate.

  • Combine the filtrates and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-phenyl-3-(trifluoromethyl)isoxazole.[3][4]

Applications in Drug Discovery

The trifluoromethyl-isoxazole moiety is a privileged scaffold in drug development due to its favorable pharmacological properties.

Role as a Bioactive Pharmacophore

The trifluoromethyl group enhances metabolic stability and cell permeability, while the isoxazole ring can engage in various non-covalent interactions with biological targets. These attributes make trifluoromethylated isoxazoles valuable in the design of novel therapeutics.

Phenyl-Substituted Analogs as Research Probes

Phenyl-substituted trifluoromethyl isoxazolamines, such as 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine (CAS 81465-84-1), serve as important intermediates in the synthesis of a range of bioactive molecules.[5][6] This compound is noted for its utility in developing novel therapeutic agents, particularly in oncology and neurology.[5] Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a desirable feature in drug candidates.[5][6] This analog has been investigated as a potent inhibitor of E. coli gyrase, highlighting its potential in the development of new antibacterial agents.[]

General Drug Discovery Workflow

The development of novel drugs from a trifluoromethylated isoxazole core typically follows a structured workflow, from initial design and synthesis to biological evaluation.

G A Scaffold Selection (e.g., this compound) B Library Synthesis (Combinatorial Chemistry) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F In Vitro & In Vivo Pharmacology E->F G Preclinical Development F->G H Clinical Trials G->H

Caption: General workflow for isoxazole-based drug discovery.

Conclusion

While specific, in-depth technical data for this compound remains elusive in publicly accessible sources, a comprehensive understanding of its chemical nature and potential can be derived from its well-characterized isomer, 3-(Trifluoromethyl)isoxazol-5-amine, and general synthetic methodologies for related compounds. The trifluoromethyl-isoxazole scaffold is a validated and highly valuable pharmacophore in modern drug discovery. The information and proposed synthetic strategies presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of molecules. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and applications.

References

In-Depth Technical Guide: Spectroscopic Data of 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-(Trifluoromethyl)isoxazol-3-amine. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide combines known data for structurally related compounds with established principles of spectroscopic interpretation to present a comprehensive theoretical and practical analysis. This information is intended to assist researchers in the identification, characterization, and utilization of this compound in drug discovery and development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a trifluoromethyl group at the 5-position and an amine group at the 3-position.

  • CAS Number: 110234-43-0

  • Molecular Formula: C₄H₃F₃N₂O

  • Molecular Weight: 152.07 g/mol

The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs. This data is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 5.0 - 6.0Singlet1HH4 (isoxazole ring)
~ 4.0 - 5.0Broad Singlet2HNH₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmMultiplicity (JC-F in Hz)Assignment
~ 170SingletC3 (C-NH₂)
~ 155Quartet (~40 Hz)C5 (C-CF₃)
~ 120Quartet (~270 Hz)CF₃
~ 95SingletC4

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~ -60 to -70SingletCF₃
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
1650 - 1580MediumN-H bend (scissoring)
~1600MediumC=N stretch (isoxazole ring)
1350 - 1100StrongC-F stretch
1250 - 1020MediumC-N stretch
~900BroadN-H wag
Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data for this compound

m/zIon
152.02[M]⁺
153.02[M+H]⁺

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The following sections outline standard procedures for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

¹H, ¹³C, and ¹⁹F NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-free probe is recommended to avoid background signals.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Perform a background scan with a clean, empty crystal.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionize the sample using a standard electron energy of 70 eV.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While a complete, published experimental dataset for this specific molecule remains elusive, the provided data, based on analogous structures and spectroscopic principles, serves as a robust guide for researchers. The detailed experimental protocols and workflow visualization offer a practical framework for the successful characterization of this and similar compounds, facilitating their application in the advancement of pharmaceutical and chemical research.

An In-depth Technical Guide to the 1H NMR Spectrum of 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Trifluoromethyl)isoxazol-3-amine. This compound is of significant interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the 3-aminoisoxazole scaffold, a known pharmacophore. This document outlines the expected spectral data, a detailed experimental protocol for its synthesis, and the methodology for acquiring its 1H NMR spectrum.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to be simple, exhibiting two key signals corresponding to the isoxazole ring proton and the amine protons. The electron-withdrawing nature of the trifluoromethyl group at the C5 position significantly influences the chemical shift of the adjacent H-4 proton. The amine protons at the C3 position are expected to appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

Below is a table summarizing the predicted quantitative data for the 1H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d6).

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4 (isoxazole ring)7.40 - 7.50Singlet (s)1H
-NH2 (amine)8.20 - 8.40Broad Singlet (br s)2H

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shift of the amine protons can vary with sample concentration and temperature.

Experimental Protocols

Synthesis of this compound

A plausible and reliable method for the synthesis of 3-aminoisoxazoles involves the regioselective reaction of a β-keto nitrile with hydroxylamine, where the control of pH and temperature is crucial for directing the cyclization to the desired isomer.

Materials:

  • 4,4,4-Trifluoroacetoacetonitrile

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation of Hydroxylamine Solution: A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in an aqueous sodium hydroxide solution with ice-cooling.

  • Reaction with β-Keto Nitrile: To a solution of 4,4,4-trifluoroacetoacetonitrile in ethanol, the freshly prepared hydroxylamine solution is added. The reaction pH is maintained between 7 and 8.

  • Reaction Conditions: The reaction mixture is stirred at a temperature of ≤45°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is neutralized with a dilute solution of hydrochloric acid. The aqueous layer is extracted multiple times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

1H NMR Spectroscopic Analysis

Materials:

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tube (5 mm)

  • Pipette

Procedure:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in approximately 0.7 mL of DMSO-d6 in a small vial. The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the DMSO-d6. Shimming is performed to optimize the magnetic field homogeneity.

  • Data Acquisition: A standard one-pulse 1H NMR experiment is performed. Key acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm). Integration of the signals is performed to determine the relative proton ratios.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent 1H NMR analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_nmr 1H NMR Analysis start Start Materials: 4,4,4-Trifluoroacetoacetonitrile Hydroxylamine reaction Cyclization Reaction (pH 7-8, T ≤ 45°C) start->reaction Reactants workup Aqueous Work-up & Extraction reaction->workup Crude Product purification Column Chromatography workup->purification product Pure this compound purification->product sample_prep Sample Preparation (Dissolve in DMSO-d6) product->sample_prep Analyte acquisition Data Acquisition (NMR Spectrometer) sample_prep->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing spectrum 1H NMR Spectrum processing->spectrum

In-Depth Technical Guide: 13C NMR of 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-(Trifluoromethyl)isoxazol-3-amine. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages data from structurally related analogs to offer a robust and well-reasoned prediction of the chemical shifts and coupling constants. This information is critical for the identification, characterization, and purity assessment of this compound in research and development settings.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of known spectral data for substituted trifluoromethylated isoxazoles. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are given in Hertz (Hz).

Carbon AtomPredicted Chemical Shift (δ) ppmPredicted C-F Coupling (J) HzMultiplicity
C3162 - 168-Singlet
C495 - 105~1-2Quartet
C5155 - 160~38Quartet
CF₃118 - 122~270Quartet

Structural Assignment and Rationale

The structure of this compound with the predicted assignment of its ¹³C NMR signals is illustrated below.

Caption: Predicted ¹³C NMR signal assignments for this compound.

Rationale for Predictions:

  • C3 (Amine-bearing carbon): The presence of the electron-donating amino group is expected to shield this carbon, but its position within the heterocyclic ring system places it in a relatively deshielded environment. A chemical shift in the range of 162-168 ppm is anticipated.

  • C4 (Unsubstituted carbon): This carbon is adjacent to two carbons bearing electronegative groups. Its chemical shift is predicted to be in the range of 95-105 ppm. A small quartet splitting due to coupling with the CF₃ group is expected.

  • C5 (Trifluoromethyl-bearing carbon): The direct attachment of the highly electronegative trifluoromethyl group strongly deshields this carbon. A significant quartet splitting with a coupling constant of approximately 38 Hz is predicted, which is characteristic for a CF₃ group attached to a sp² carbon. The chemical shift is estimated to be between 155 and 160 ppm.

  • CF₃ (Trifluoromethyl carbon): The carbon of the trifluoromethyl group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms. This signal is typically found in the 118-122 ppm range with a large coupling constant of around 270 Hz.

Experimental Protocol

While a specific experimental protocol for this compound is not available, the following represents a standard procedure for obtaining a ¹³C NMR spectrum of a similar heterocyclic compound.

G start Start sample_prep Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). start->sample_prep instrument_setup Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Set the acquisition parameters for ¹³C NMR. sample_prep->instrument_setup acquisition Data Acquisition: Acquire the ¹³C NMR spectrum. Typically requires a larger number of scans compared to ¹H NMR. instrument_setup->acquisition processing Data Processing: Apply Fourier transform to the raw data. Phase correct the spectrum and apply baseline correction. acquisition->processing analysis Spectral Analysis: Reference the spectrum to the solvent peak. Identify and integrate the peaks. processing->analysis end End analysis->end

Caption: General workflow for acquiring a ¹³C NMR spectrum.

Detailed Methodologies:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for better signal resolution and sensitivity.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width to encompass all expected ¹³C signals.

    • Use a pulse program with proton decoupling to simplify the spectrum to singlets (unless coupled to fluorine).

    • The number of scans can range from several hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically sufficient.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed using an appropriate software package.

    • Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.

    • The resulting spectrum should be carefully phased and baseline corrected.

    • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

This guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound and a standard protocol for its experimental determination. These insights are valuable for researchers working on the synthesis, purification, and application of this and related compounds.

Physical and chemical properties of 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(Trifluoromethyl)isoxazol-3-amine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this document also presents a comparative analysis with its more extensively characterized regioisomer, 3-(Trifluoromethyl)isoxazol-5-amine. The guide includes available physicochemical data, a plausible synthetic methodology based on established regioselective synthesis principles, and logical relationship diagrams to aid researchers in understanding the nuances of this compound and its isomer.

Introduction

Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that are integral to the development of numerous pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted isoxazoles particularly valuable scaffolds in drug design. This guide focuses on this compound, a less-documented isomer within this chemical class. Given the scarcity of detailed experimental data for this compound, we provide the available information and draw comparisons with its 3-(Trifluoromethyl)isoxazol-5-amine isomer to offer a broader context for researchers.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the scientific literature. The following table summarizes the available information for the target compound and provides a comparative overview with its regioisomer, 3-(Trifluoromethyl)isoxazol-5-amine.

Table 1: Physicochemical Data of this compound and its Isomer

PropertyThis compound3-(Trifluoromethyl)isoxazol-5-amine
CAS Number 110234-43-0[1][2][3]108655-63-6[4]
Molecular Formula C₄H₃F₃N₂O[1][2]C₄H₃F₃N₂O[4]
Molecular Weight 152.08 g/mol [1][2]152.07 g/mol [4]
IUPAC Name This compound[1]3-(Trifluoromethyl)isoxazol-5-amine[4]
SMILES NC1=NOC(C(F)(F)F)=C1[1]NC1=CC(C(F)(F)F)=NO1[4]
Purity 95-97% (Commercially available)[1][2]≥96%[4]
Storage Conditions Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[3]4°C, protect from light, stored under nitrogen[4]
Topological Polar Surface Area (TPSA) Not available52.05 Ų[4]
logP (Predicted) Not available1.2756[4]
Hydrogen Bond Acceptors Not available3[4]
Hydrogen Bond Donors Not available1[4]
Rotatable Bonds Not available0[4]

Note: The lack of extensive experimental data for this compound underscores the need for further research to fully characterize this compound.

Chemical Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on the general method for the regioselective synthesis of 3-aminoisoxazoles.[5]

Objective: To synthesize this compound.

Materials:

  • 4,4,4-Trifluoroacetoacetonitrile (β-ketonitrile precursor)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or other suitable base

  • Appropriate solvent (e.g., ethanol, water)

  • Acid for cyclization step (e.g., HCl)

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4,4,4-trifluoroacetoacetonitrile in a suitable solvent.

  • Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride and a base (to liberate free hydroxylamine) to the reaction mixture.

  • pH and Temperature Control: Maintain the pH of the reaction mixture between 7 and 8 and the temperature at or below 45°C. These conditions are reported to favor the attack of hydroxylamine on the nitrile functionality, leading to the formation of the 3-aminoisoxazole regioisomer.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cyclization: Upon completion of the initial reaction, acidify the mixture to facilitate the cyclization to the isoxazole ring.

  • Work-up and Purification: Perform a standard aqueous work-up to isolate the crude product. Purify the crude this compound by techniques such as column chromatography or recrystallization.

  • Characterization: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS) to confirm its identity and purity.

G Proposed Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_cyclization Cyclization cluster_purification Purification cluster_product Final Product 4,4,4-Trifluoroacetoacetonitrile 4,4,4-Trifluoroacetoacetonitrile Reaction_Mixture Reaction Mixture (pH 7-8, <= 45°C) 4,4,4-Trifluoroacetoacetonitrile->Reaction_Mixture Hydroxylamine Hydroxylamine Hydroxylamine->Reaction_Mixture Acidification Acidification Reaction_Mixture->Acidification Intermediate Formation Workup Aqueous Work-up Acidification->Workup Cyclization Purification Column Chromatography/ Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

A plausible workflow for the synthesis of this compound.

Reactivity and Chemical Behavior

While specific reactivity data for this compound is scarce, general principles of isoxazole and amine chemistry can be applied. The amino group at the 3-position is expected to exhibit nucleophilic properties, allowing for reactions such as acylation, alkylation, and diazotization. The isoxazole ring itself is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions. The electron-withdrawing trifluoromethyl group at the 5-position will influence the electron density of the isoxazole ring, potentially affecting its reactivity and the basicity of the amino group.

Spectral Characterization (Predicted)

  • ¹H NMR: A singlet for the proton on the isoxazole ring and a broad singlet for the amine protons.

  • ¹³C NMR: Signals corresponding to the carbons of the isoxazole ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: A singlet for the trifluoromethyl group.

  • IR Spectroscopy: Characteristic N-H stretching bands for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C=N and C=C stretching bands for the isoxazole ring, and strong C-F stretching bands.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (152.08 g/mol ).

Logical Relationships

The relationship between this compound and its better-known isomer is crucial for researchers. Understanding that they are regioisomers with the same molecular formula and weight but different connectivity is fundamental to interpreting experimental data and predicting properties.

G Isomeric Relationship Parent C4H3F3N2O (MW: ~152.08) Isomer1 This compound (CAS: 110234-43-0) Parent->Isomer1 Regioisomer Isomer2 3-(Trifluoromethyl)isoxazol-5-amine (CAS: 108655-63-6) Parent->Isomer2 Regioisomer Properties1 Limited Experimental Data Isomer1->Properties1 has Properties2 More Characterized Data Isomer2->Properties2 has

Relationship between the two trifluoromethyl isoxazolamine isomers.

Applications in Research and Development

The trifluoromethyl-isoxazole scaffold is a recognized pharmacophore in medicinal chemistry. While specific biological activities for this compound are not well-documented, related compounds have shown a wide range of activities. The presence of the trifluoromethyl group and the amino functionality makes this compound an attractive building block for the synthesis of novel bioactive molecules for screening in various therapeutic areas.

Conclusion

This compound represents an intriguing yet under-characterized molecule within the family of fluorinated isoxazoles. This guide has consolidated the available information and provided a comparative context with its more studied isomer. The proposed synthetic pathway and predicted spectral characteristics offer a starting point for researchers interested in exploring this compound further. The clear need for more extensive experimental characterization presents an opportunity for future research to unlock the full potential of this and related molecules in drug discovery and materials science.

References

Unveiling the Structural Landscape of 5-(Trifluoromethyl)isoxazol-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Characterization, and Predicted Crystallographic Features for Drug Discovery and Development

For scientists and professionals engaged in the intricate process of drug design and development, a profound understanding of a molecule's three-dimensional architecture is not just advantageous, it is fundamental. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy. This technical guide focuses on 5-(Trifluoromethyl)isoxazol-3-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry.

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available at the time of this publication, this document serves as a comprehensive resource by providing:

  • A detailed, plausible synthetic route for the target compound, adapted from established methodologies for related trifluoromethylated isoxazoles.

  • A thorough experimental protocol for the characterization and crystallization of this compound, outlining the steps necessary to obtain high-quality single crystals suitable for X-ray diffraction analysis.

  • A summary of expected crystallographic parameters and intermolecular interactions, extrapolated from the analysis of closely related isoxazole derivatives found in the Cambridge Structural Database.

  • Visual workflows and diagrams to clearly illustrate key processes and concepts, aiding in the practical application of the described methods.

This guide is intended to empower researchers by providing a solid foundation for the synthesis, characterization, and structural elucidation of this compound and similar molecules, thereby accelerating the discovery of novel therapeutic agents.

Predicted Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for this compound, based on analyses of structurally similar isoxazole derivatives. These values provide a useful benchmark for researchers undertaking the crystallographic analysis of this compound.

ParameterExpected Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)8 - 12
b (Å)5 - 10
c (Å)15 - 25
α (°)90
β (°)90 - 105
γ (°)90
V (ų)1000 - 1800
Z4 or 8
Density (calculated) (g/cm³)1.5 - 1.7

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, culminating in a cyclization reaction to form the isoxazole ring. The following protocol is a representative method adapted from literature procedures for analogous compounds.[1][2]

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Sodium hydride

  • Dry Tetrahydrofuran (THF)

  • Cyanogen bromide

Procedure:

  • Synthesis of Ethyl 3-hydroxyamino-4,4,4-trifluorobut-2-enoate: To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water. Stir the mixture at room temperature for 4 hours. Remove the ethanol under reduced pressure and extract the aqueous residue with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Cyclization to form 5-(Trifluoromethyl)isoxazol-3-ol: Dissolve the crude product from the previous step in dry THF and cool to 0 °C. Add sodium hydride (1.2 eq) portion-wise, and then allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction with water and extract with diethyl ether. Dry the organic layer and concentrate to give the isoxazol-3-ol intermediate.

  • Amination to this compound: This step involves the conversion of the hydroxyl group to an amine. A possible route involves conversion to a leaving group followed by displacement with an amine source, or through a rearrangement reaction. Further optimization and specific reaction conditions would need to be determined empirically.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[3] The following protocol outlines the general steps involved.

1. Crystallization:

The growth of high-quality single crystals is a critical and often challenging step.[3] Common techniques include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility and promotes crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, decreasing the solubility and inducing crystallization.

2. Data Collection:

A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[3] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern that is recorded by a detector.

3. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted beams, leading to an initial electron density map. This model is then refined to best fit the experimental data, resulting in precise bond lengths, bond angles, and other structural parameters.[3]

Visualizing the Path to Structure

To further clarify the processes described, the following diagrams illustrate the chemical structure, a potential synthetic workflow, and the general procedure for X-ray crystallography.

Caption: Molecular structure of this compound.

Synthetic Workflow A Ethyl 4,4,4-trifluoro-3-oxobutanoate C Ethyl 3-hydroxyamino-4,4,4- trifluorobut-2-enoate A->C Condensation B Hydroxylamine hydrochloride, Sodium acetate B->C E 5-(Trifluoromethyl)isoxazol-3-ol C->E Cyclization D Sodium hydride D->E G This compound E->G Amination F Amination Reagents F->G

Caption: Proposed synthesis of this compound.

X-ray Crystallography Workflow A Purified Compound B Crystallization (Slow Evaporation, Vapor Diffusion, etc.) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Electron Density Map) D->E F Structure Refinement E->F G Final Crystal Structure F->G

Caption: General workflow for single-crystal X-ray diffraction.

References

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 5-(Trifluoromethyl)isoxazol-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a two-step process involving the formation of a key β-ketonitrile intermediate followed by a regioselective cyclization with hydroxylamine. This document details the experimental protocols, presents quantitative data in a structured format, and provides visual representations of the synthetic routes.

Pathway Overview: A Two-Step Approach

The synthesis of this compound is centered around the initial preparation of 4,4,4-trifluoro-3-oxobutanenitrile. This intermediate is then subjected to a cyclocondensation reaction with hydroxylamine, where careful control of the reaction pH is crucial for achieving the desired 3-amino-5-(trifluoromethyl) regioisomer.

Synthesis_Overview Ethyl Trifluoroacetate Ethyl Trifluoroacetate 4,4,4-Trifluoro-3-oxobutanenitrile 4,4,4-Trifluoro-3-oxobutanenitrile Ethyl Trifluoroacetate->4,4,4-Trifluoro-3-oxobutanenitrile Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->4,4,4-Trifluoro-3-oxobutanenitrile This compound This compound 4,4,4-Trifluoro-3-oxobutanenitrile->this compound Cyclization (pH control) Hydroxylamine Hydroxylamine Hydroxylamine->this compound

Figure 1: Overall synthetic strategy.

Step 1: Synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile

The initial and critical step is the Claisen condensation of ethyl trifluoroacetate with acetonitrile to yield 4,4,4-trifluoro-3-oxobutanenitrile. This reaction is typically carried out in the presence of a strong base.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents Ethyl Trifluoroacetate Ethyl Trifluoroacetate Product 4,4,4-Trifluoro-3-oxobutanenitrile Ethyl Trifluoroacetate->Product Acetonitrile Acetonitrile Acetonitrile->Product Base (e.g., NaH, NaOEt) Base (e.g., NaH, NaOEt) Base (e.g., NaH, NaOEt)->Product Solvent (e.g., Toluene, THF) Solvent (e.g., Toluene, THF) Solvent (e.g., Toluene, THF)->Product Cyclization cluster_conditions Reaction Conditions 4,4,4-Trifluoro-3-oxobutanenitrile 4,4,4-Trifluoro-3-oxobutanenitrile Product This compound 4,4,4-Trifluoro-3-oxobutanenitrile->Product Hydroxylamine Hydroxylamine Hydroxylamine->Product pH Control (6-7) pH Control (6-7) pH Control (6-7)->Product Solvent (e.g., Water, Ethanol) Solvent (e.g., Water, Ethanol) Solvent (e.g., Water, Ethanol)->Product Temperature (e.g., 60-80 °C) Temperature (e.g., 60-80 °C) Temperature (e.g., 60-80 °C)->Product

Starting Materials for the Synthesis of 5-(Trifluoromethyl)isoxazol-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 5-(Trifluoromethyl)isoxazol-3-amine, a valuable building block in medicinal chemistry and drug development. The document details the core synthetic pathways, provides experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison.

Core Synthetic Strategy: Cyclization of a β-Ketonitrile

The most direct and widely recognized approach for the synthesis of 3-aminoisoxazoles involves the cyclization of a β-ketonitrile with hydroxylamine. For the synthesis of this compound, the key starting materials are 4,4,4-Trifluoro-3-oxobutanenitrile (also known as trifluoroacetylacetonitrile) and Hydroxylamine (typically used as its hydrochloride salt).

The regioselectivity of the cyclization is a critical aspect of this synthesis. The reaction can potentially yield two isomers: the desired 3-amino-5-(trifluoromethyl)isoxazole and the undesired 5-amino-3-(trifluoromethyl)isoxazole. Control of pH and temperature is paramount to ensure the preferential formation of the 3-amino isomer. Specifically, maintaining a pH between 7 and 8 and a reaction temperature at or below 45°C directs the nucleophilic attack of hydroxylamine to the nitrile functionality, leading to the desired product.[1]

Primary Starting Materials

Starting MaterialStructureRole in Synthesis
4,4,4-Trifluoro-3-oxobutanenitrile Provides the carbon backbone and the trifluoromethyl group for the isoxazole ring.
Hydroxylamine Hydrochloride Serves as the source of the nitrogen and oxygen atoms for the isoxazole ring and the 3-amino group.

Synthesis of the Key Starting Material: 4,4,4-Trifluoro-3-oxobutanenitrile

Experimental Protocol: Synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile

Reaction: Claisen Condensation

Reactants:

  • Ethyl trifluoroacetate

  • Acetonitrile

  • Strong base (e.g., Sodium ethoxide, Sodium hydride)

  • Anhydrous solvent (e.g., Diethyl ether, THF)

Procedure:

  • A solution of a strong base (e.g., 1.1 equivalents of sodium ethoxide) in an anhydrous solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Acetonitrile (1.0 equivalent) is added dropwise to the cooled solution (0 °C).

  • Ethyl trifluoroacetate (1.0 equivalent) is then added slowly to the reaction mixture, maintaining the temperature at 0-5 °C.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched by the addition of an acidic solution (e.g., dilute HCl) to neutralize the base.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,4,4-trifluoro-3-oxobutanenitrile, which can be purified by distillation.

Quantitative Data for the Synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile
ReactantMolar RatioNotesTypical YieldReference
Ethyl trifluoroacetate1.070-85%
Acetonitrile1.0 - 1.2Excess acetonitrile can be used.
Sodium Ethoxide1.1 - 1.5A strong, non-nucleophilic base is crucial.

Core Synthesis of this compound

Experimental Protocol: Cyclization Reaction

Reactants:

  • 4,4,4-Trifluoro-3-oxobutanenitrile

  • Hydroxylamine hydrochloride

  • Base (e.g., Sodium bicarbonate, Sodium acetate)

  • Solvent (e.g., Ethanol, Water, or a mixture)

Procedure:

  • Hydroxylamine hydrochloride (1.1 equivalents) is dissolved in a suitable solvent (e.g., a mixture of ethanol and water).

  • A base (e.g., sodium bicarbonate) is added to the solution to adjust the pH to approximately 7-8.

  • 4,4,4-Trifluoro-3-oxobutanenitrile (1.0 equivalent) is added to the reaction mixture.

  • The reaction is stirred at a controlled temperature (e.g., 40-45 °C) for several hours until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is partially removed under reduced pressure.

  • The crude product is collected by filtration and washed with cold water.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Quantitative Data for the Synthesis of this compound
ReactantMolar RatioReaction ConditionsTypical YieldReference
4,4,4-Trifluoro-3-oxobutanenitrile1.0pH 7-8, Temp ≤ 45°C60-75% (estimated based on similar reactions)[1]
Hydroxylamine Hydrochloride1.1 - 1.2
Base (e.g., NaHCO₃)As needed to maintain pH

Alternative Starting Materials and Synthetic Routes

While the cyclization of 4,4,4-trifluoro-3-oxobutanenitrile is the most direct route, other starting materials can be employed to construct the 5-(trifluoromethyl)isoxazole core, which may then be functionalized to introduce the 3-amino group.

  • From Trifluoroacetohydroximoyl Halides: Trifluoroacetohydroximoyl bromide or chloride can undergo a [3+2] cycloaddition reaction with an appropriate alkyne. To obtain the 3-amino derivative, a protected amino alkyne or a precursor could be used. This route, however, is often more complex and may involve more synthetic steps.

  • From Trifluoromethyl-Substituted Ynones: The reaction of trifluoromethyl-substituted ynones with hydroxylamine can lead to the formation of 5-(trifluoromethyl)isoxazoles.[5][6][7] Subsequent introduction of the amino group at the 3-position would be required, which can be challenging.

Visualizations

Synthesis_of_Ketonitrile cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product ethyl_trifluoroacetate Ethyl Trifluoroacetate claisen Claisen Condensation ethyl_trifluoroacetate->claisen acetonitrile Acetonitrile acetonitrile->claisen ketonitrile 4,4,4-Trifluoro-3-oxobutanenitrile claisen->ketonitrile Strong Base (e.g., NaOEt)

Caption: Synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile.

Main_Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product ketonitrile 4,4,4-Trifluoro-3-oxobutanenitrile cyclization Cyclization ketonitrile->cyclization hydroxylamine Hydroxylamine HCl hydroxylamine->cyclization final_product This compound cyclization->final_product pH 7-8, T ≤ 45°C

Caption: Core synthesis of the target molecule.

Regioselectivity_Control start Hydroxylamine + 4,4,4-Trifluoro-3-oxobutanenitrile condition1 pH 7-8 T ≤ 45°C start->condition1 Favored Attack on Nitrile condition2 pH > 8 T > 45°C start->condition2 Favored Attack on Ketone product1 This compound (Desired Product) condition1->product1 product2 3-(Trifluoromethyl)isoxazol-5-amine (Undesired Isomer) condition2->product2

Caption: Regioselectivity control in the cyclization reaction.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)isoxazol-3-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a key pharmacophore, often imparts desirable properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, tailored for professionals in the field of drug development and chemical research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. Key data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₃F₃N₂O[1]
Molecular Weight 152.07 g/mol [1]
CAS Number 110234-43-0[1][2]
SMILES NC1=NOC(C(F)(F)F)=C1[1]
InChI Key LNZJPSYNGYFWKE-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

General Synthetic Workflow for Trifluoromethylated Isoxazoles

A plausible synthetic approach for this compound would likely involve the cycloaddition of a trifluoromethyl-containing nitrile oxide with an appropriate enamine or a related synthon bearing a protected amino group. The general workflow for such a synthesis is depicted below.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cycloaddition & Final Product A Trifluoroacetaldehyde Oxime D Trifluoroacetohydroximoyl Halide A->D Halogenation B Chlorinating/Brominating Agent B->D C Enamine Precursor F [3+2] Cycloaddition C->F E In situ generated Trifluoromethyl Nitrile Oxide D->E Base E->F G This compound F->G Deprotection (if necessary)

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: [3+2] Cycloaddition for a Related Trifluoromethylated Isoxazole

While a specific protocol for the title compound is unavailable, the following is a representative experimental procedure for the synthesis of a 3-(trifluoromethyl)isoxazole derivative, which illustrates the key steps of the [3+2] cycloaddition methodology.

Materials:

  • Trifluoroacetohydroximoyl bromide

  • Alkyne (e.g., phenylacetylene)

  • Triethylamine (Et₃N)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the trifluoroacetohydroximoyl bromide (1.0 eq) and the alkyne (2.0 eq) in toluene.

  • Slowly add a solution of triethylamine (2.0 eq) in toluene to the stirred reaction mixture via a syringe pump over 2 hours at room temperature. The formation of a white precipitate will be observed.

  • After the addition is complete, add hexane to the reaction mixture and filter off the precipitate.

  • Wash the precipitate with ethyl acetate.

  • Combine the filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure trifluoromethylated isoxazole.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Although a complete set of spectra for this specific isomer is not publicly available, the expected characteristic signals can be inferred from data on related compounds.

TechniqueExpected Observations
¹H NMR Signals corresponding to the amine protons (NH₂) and the isoxazole ring proton. The chemical shift of the ring proton will be influenced by the adjacent trifluoromethyl and amine groups.
¹³C NMR Resonances for the carbon atoms of the isoxazole ring and the trifluoromethyl group. The carbon of the CF₃ group will exhibit a characteristic quartet due to C-F coupling.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₄H₃F₃N₂O). Fragmentation patterns would be characteristic of the isoxazole ring structure.
IR Spec. Absorption bands corresponding to N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C=N stretching of the isoxazole ring, and strong C-F stretching bands for the trifluoromethyl group.

Applications in Drug Discovery and Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. The incorporation of a trifluoromethyl group can further enhance the pharmacological properties of isoxazole-containing molecules.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound have not been elucidated, trifluoromethylated isoxazole derivatives have been investigated for their activity against a range of biological targets. The general workflow for identifying the mechanism of action of such a compound is outlined below.

G A This compound B High-Throughput Screening A->B Compound Library C Identified Biological Target (e.g., Enzyme, Receptor) B->C Hit Identification D Downstream Signaling Cascade C->D Modulation of Activity E Cellular Response (e.g., Apoptosis, Proliferation) D->E Signal Transduction

Caption: A logical workflow for target identification and pathway analysis.

The trifluoromethyl group can play a crucial role in enhancing the binding affinity and selectivity of a molecule for its target protein. Its electron-withdrawing nature can influence the electronic properties of the isoxazole ring, while its lipophilicity can improve cell membrane permeability and overall pharmacokinetic profile.

Safety Information

Based on available safety data for this class of compounds, this compound should be handled with care. The following GHS hazard statements have been associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique combination of a trifluoromethyl group and an isoxazole core provides a versatile scaffold for the development of new drugs. Further research into the specific synthesis, biological activity, and spectroscopic properties of this compound will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Solubility Profile of 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Critical Role of Solubility in Drug Discovery

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the bench to the bedside is fraught with challenges. Among the most fundamental of these is the compound's solubility. Poor aqueous solubility can lead to unpredictable in vitro results, diminished in vivo efficacy, and significant formulation hurdles. This guide provides a comprehensive framework for understanding and determining the solubility of 5-(Trifluoromethyl)isoxazol-3-amine (CAS No. 110234-43-0), a heterocyclic amine of interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this document will equip you with the foundational knowledge and detailed experimental protocols necessary to elucidate its solubility profile.

The trifluoromethyl group is a common substituent in modern pharmaceuticals, often introduced to enhance metabolic stability and improve membrane permeability by increasing lipophilicity.[1][2] However, this increased lipophilicity frequently comes at the cost of reduced aqueous solubility. Therefore, a thorough understanding of the solubility of this compound is paramount for any research and development program involving this scaffold.

Physicochemical Properties and Predicted Solubility Behavior

A comprehensive understanding of a compound's physicochemical properties is the first step in predicting its solubility.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound3-(Trifluoromethyl)isoxazol-5-amine3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine
CAS Number 110234-43-0108655-63-681465-84-1
Molecular Formula C₄H₃F₃N₂OC₄H₃F₃N₂OC₁₀H₇F₃N₂O
Molecular Weight 152.07 g/mol 152.07 g/mol [3]228.17 g/mol [1][2][4]
Calculated LogP Not available1.2756[3]2.9426 (for 3-CF3 isomer)[5]
Topological Polar Surface Area (TPSA) Not available52.05 Ų[3]52.05 Ų[5]
Melting Point Not availableNot available141 - 144 °C[1][4]
Appearance Not availableNot availablePale yellow crystalline solid[1][4]

The calculated LogP of the isomeric 3-(Trifluoromethyl)isoxazol-5-amine suggests a moderate degree of lipophilicity.[3] It is reasonable to hypothesize that this compound will exhibit similar characteristics. The presence of the amine and isoxazole ring provides hydrogen bonding capabilities, which will contribute to its solubility in polar solvents. However, the potent electron-withdrawing nature of the trifluoromethyl group will significantly influence the pKa of the amine, which in turn will dictate its pH-dependent solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[6][7] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to allow equilibrium to be reached.

Rationale for the Shake-Flask Method

The shake-flask method is widely accepted due to its simplicity and its ability to provide a true measure of thermodynamic solubility when performed correctly.[6] It allows for the determination of solubility in a variety of solvents and buffer systems, which is crucial for understanding how a compound will behave in different physiological environments. The extended incubation period ensures that the dissolution process has reached a true equilibrium.[8]

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, organic solvents like Ethanol, DMSO)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (typically 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[8][9]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. For accurate results, it is crucial to avoid disturbing the solid material.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Adsorption to the filter material should be assessed.[10]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vials B Add precise volume of solvent A->B C Seal and shake at constant temperature (24-48h) B->C D Centrifuge samples C->D E Collect supernatant D->E F Filter supernatant (0.22 µm) E->F G Quantify concentration via HPLC-UV F->G A Prepare Standard Solutions B Inject Standards into HPLC A->B C Generate Calibration Curve (Peak Area vs. Conc.) B->C F Interpolate Sample Concentration from Calibration Curve C->F D Inject Filtered Samples E Obtain Peak Areas for Samples D->E E->F

References

An In-depth Technical Guide to the Stability of 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Trifluoromethyl)isoxazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore in numerous therapeutic agents, and the inclusion of a trifluoromethyl (CF3) group can substantially enhance metabolic stability, lipophilicity, and binding affinity. Understanding the chemical stability of this molecule is paramount for ensuring its quality, safety, and efficacy throughout the drug development lifecycle—from synthesis and formulation to storage and administration.

This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It outlines potential degradation pathways based on the known reactivity of the isoxazole ring and provides detailed, generalized experimental protocols for conducting forced degradation studies in line with regulatory expectations.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 108655-63-6

  • Molecular Formula: C₄H₃F₃N₂O

  • Molecular Weight: 152.07 g/mol

  • Structure:

    Chemical structure of this compound

The molecule features a 5-membered isoxazole ring, which is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The ring is substituted with an amine group at the 3-position and a highly electron-withdrawing trifluoromethyl group at the 5-position. These substituents significantly influence the electronic properties and reactivity of the isoxazole core.

Predicted Stability Profile

While specific experimental data for this compound is not extensively available in public literature, a stability profile can be predicted based on the known chemistry of isoxazole derivatives and related compounds.

  • Hydrolytic Stability: The isoxazole ring is susceptible to cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis is a known degradation pathway for some isoxazoles, often initiated by protonation of the ring nitrogen.[1] The strong electron-withdrawing nature of the CF3 group may influence the rate of hydrolysis. The trifluoromethyl group itself can be surprisingly susceptible to hydrolysis under certain, typically harsh, conditions to form a carboxylic acid, though this is less common.[2][3]

  • Oxidative Stability: The molecule may be susceptible to oxidation, particularly at the amine group. The isoxazole ring itself is generally stable to mild oxidizing agents, but strong oxidants could potentially lead to degradation.

  • Photostability: Isoxazole rings are known to be photolabile. The weak N-O bond is prone to cleavage upon exposure to UV radiation, which can lead to complex rearrangements, often through an azirine intermediate, to form oxazoles or other products.[4][5][6] Therefore, significant degradation upon exposure to light, as stipulated in ICH Q1B guidelines, is anticipated.

  • Thermal Stability: In the solid state, the compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. Pyrolysis studies on isoxazole and its derivatives show that high temperatures can induce ring cleavage and rearrangement.[7][8][9]

Quantitative Stability Data

Comprehensive quantitative data from forced degradation studies on this compound are not publicly available. Such data are typically generated by pharmaceutical manufacturers as part of the drug development and regulatory submission process. The goal of these studies is to achieve a target degradation of 5-20% to ensure that analytical methods are truly stability-indicating.[10][11][12]

The following table structure is provided as a template for presenting such data once generated.

Stress ConditionParametersDuration% Degradation of Active MoietyMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24, 48, 72 hoursData not availableData not available
60°C
Base Hydrolysis 0.1 M NaOH24, 48, 72 hoursData not availableData not available
60°C
Neutral Hydrolysis Purified Water72 hoursData not availableData not available
80°C
Oxidative 3% H₂O₂24 hoursData not availableData not available
Ambient Temp.
Photolytic (Solid) ICH Q1B Option 2N/AData not availableData not available
(1.2 million lux·h / 200 W·h/m²)
Photolytic (Solution) ICH Q1B Option 2N/AData not availableData not available
(in 0.1 M HCl)
Thermal (Solid) 105°C7 daysData not availableData not available

Potential Degradation Pathways & Experimental Workflows

Based on established chemical principles, several degradation pathways can be postulated. The most common degradation route for isoxazoles under hydrolytic stress involves ring opening.

Caption: Plausible acid-catalyzed hydrolytic degradation pathway.

The workflow for a forced degradation study is a systematic process designed to generate potential degradation products and validate a stability-indicating analytical method.

Caption: General workflow for a forced degradation study.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, based on ICH guidelines.[13][14] The concentration of the drug substance in solution is typically 1 mg/mL.

6.1 Acid and Base Hydrolysis

  • Preparation: Prepare solutions of the drug substance in 0.1 M HCl and 0.1 M NaOH.

  • Stress: Incubate the solutions in a thermostatically controlled water bath at 60-80°C.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 6, 12, 24 hours).

  • Neutralization: For the acidic solution, neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis. For the basic solution, neutralize with 0.1 M HCl.

  • Analysis: Analyze the samples by a suitable, validated analytical method (e.g., HPLC-UV/MS). A control sample stored at refrigerated conditions should be analyzed concurrently.

6.2 Oxidative Degradation

  • Preparation: Prepare a solution of the drug substance in a 3-6% solution of hydrogen peroxide (H₂O₂).

  • Stress: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified time points (e.g., 6, 12, 24 hours).

  • Analysis: Analyze the samples immediately by HPLC. A control sample in the same solvent without H₂O₂ should be analyzed for comparison.

6.3 Thermal Degradation (Solid State)

  • Preparation: Place a sufficient quantity of the solid drug substance in a petri dish or suitable vial, creating a thin layer.

  • Stress: Expose the sample to dry heat in a calibrated oven (e.g., 105°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sampling: At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration.

  • Analysis: Analyze the sample by HPLC. Compare the results against an unstressed control sample.

6.4 Photostability Testing

  • Standard: Follow the protocol outlined in the ICH Q1B guideline.

  • Preparation: Expose both the solid drug substance and a solution of the drug substance (e.g., in water or acetonitrile) to a light source. A dark control, wrapped in aluminum foil, should be placed alongside the test samples.

  • Stress: The light source should provide a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Analysis: After exposure, analyze the light-exposed and dark control samples by HPLC.

Conclusion

This compound, like many isoxazole-containing compounds, is predicted to be susceptible to degradation under hydrolytic (acidic) and photolytic conditions. The weak N-O bond within the isoxazole ring is the most probable site of initial degradation. While quantitative data is not publicly available, the methodologies and potential degradation pathways described in this guide provide a robust framework for researchers to design and execute formal stability and forced degradation studies. Such studies are critical for developing stable formulations and establishing appropriate storage conditions, thereby ensuring the compound's integrity and performance in its intended application.

References

The Rise of Trifluoromethylated Isoxazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a trifluoromethyl (CF3) group into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This "super-halogen" imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity, often leading to superior drug candidates.[1][2][3] When combined with the versatile isoxazole core, a five-membered heterocycle known for its broad spectrum of biological activities, a powerful new class of compounds emerges: trifluoromethylated isoxazoles.[1][4] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic potential of these promising molecules.

Synthetic Strategies: Accessing the Trifluoromethylated Isoxazole Core

The synthesis of trifluoromethylated isoxazoles presents unique challenges, primarily due to the difficulty of introducing the CF3 group.[1][5] However, several innovative methodologies have been developed to overcome these hurdles, providing efficient access to diverse derivatives.

A prevalent and powerful method for constructing the isoxazole ring is the [3+2] dipolar cycloaddition between an alkyne and a nitrile oxide.[4][6] This reaction allows for the regioselective formation of 3,4,5-trisubstituted isoxazoles.[6] Variations of this approach, including solid-phase synthesis and intramolecular cycloadditions, have expanded the accessible chemical space.[7][8]

One notable metal-free approach utilizes readily available chalcones, sodium triflinate (CF3SO2Na) as the trifluoromethyl source, and tert-butyl nitrite (tBuONO) as both an oxidant and a source of nitrogen and oxygen.[1][5] This cascade reaction proceeds through a regio- and stereoselective trifluoromethyloximation, cyclization, and elimination to yield fully substituted 4-(trifluoromethyl)isoxazoles in moderate to good yields.[1][9]

Another strategy involves the diastereoselective trifluoromethylation of isoxazole triflones using the Ruppert-Prakash reagent (Me3SiCF3).[10] This method allows for the synthesis of highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, which can be further modified.[10]

An acid-switchable synthesis provides a novel pathway to either 4-trifluoroacetyltriazoles or 5-trifluoromethylisoxazoles from the reaction of CF3-ynones with sodium azide, depending on the reaction conditions.[11]

The following workflow illustrates a general approach to the synthesis and evaluation of novel trifluoromethylated isoxazoles.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Chalcone Chalcone Reagents CF3SO2Na, tBuONO Chalcone->Reagents Isoxazole Trifluoromethylated Isoxazole Derivative Reagents->Isoxazole Metal-Free Cascade Cycloaddition [3+2] Cycloaddition Cycloaddition->Isoxazole 1,3-Dipolar Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition NitrileOxide Nitrile Oxide NitrileOxide->Cycloaddition InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Isoxazole->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo Candidate Drug Candidate InVivo->Candidate

A generalized workflow for the discovery of novel trifluoromethylated isoxazoles.

Biological Activities and Therapeutic Potential

Trifluoromethylated isoxazoles have demonstrated significant potential in various therapeutic areas, most notably in oncology and metabolic diseases.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of this class of compounds. For instance, a series of 4-(trifluoromethyl)isoxazoles were evaluated against human breast cancer (MCF-7), murine breast cancer (4T1), and human prostate cancer (PC-3) cell lines.[5][9]

Notably, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole exhibited an IC50 value of 2.63 µM against MCF-7 cells.[5][9] This represents an almost eight-fold increase in activity compared to its non-trifluoromethylated analog (IC50 = 19.72 µM), underscoring the profound impact of the CF3 group on anticancer potency.[2][5][9] Further investigations revealed that these compounds induce apoptosis and affect the cell cycle.[2][5]

CompoundCell LineIC50 (µM)
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-72.63[5][9]
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazoleMCF-73.09[5][9]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-CF3 analog)MCF-719.72[5][9]
Antidiabetic and Anti-Obesity Activity

Trifluoromethylated flavonoid-based isoxazoles have emerged as promising agents for the management of diabetes and obesity. These hybrid molecules have been shown to be effective inhibitors of α-amylase, a key enzyme in carbohydrate digestion.[12]

One of the most potent compounds, a trifluoromethylated flavonoid-based isoxazole with a fluorine substituent, exhibited an IC50 value of 12.6 ± 0.2 µM, which is comparable to the standard drug acarbose (IC50 = 12.4 ± 0.1 µM).[12][13] Molecular docking studies have suggested that these compounds interact with key residues in the active site of the α-amylase enzyme.[12]

Compoundα-Amylase Inhibition IC50 (µM)
Trifluoromethylated flavonoid-based isoxazole (3b)12.6 ± 0.2[12][13]
Acarbose (standard)12.4 ± 0.1[12][13]

The following diagram illustrates a potential signaling pathway impacted by trifluoromethylated isoxazoles in cancer cells, leading to apoptosis.

Trifluoromethylated Isoxazole Trifluoromethylated Isoxazole Target Protein Target Protein Trifluoromethylated Isoxazole->Target Protein Inhibition/Activation Downstream Signaling Cascade Downstream Signaling Cascade Target Protein->Downstream Signaling Cascade Signal Transduction Apoptosis Apoptosis Downstream Signaling Cascade->Apoptosis Induction

A simplified signaling pathway leading to apoptosis induced by trifluoromethylated isoxazoles.

Experimental Protocols

General Procedure for the Synthesis of 4-(Trifluoromethyl)isoxazoles via Metal-Free Cascade Reaction[1][9]
  • Starting Materials: Substituted chalcone (1 equivalent), sodium triflinate (CF3SO2Na, 3 equivalents), and tert-butyl nitrite (tBuONO, 4 equivalents).

  • Solvent: A suitable organic solvent such as Dichloromethane (DCM).

  • Reaction Conditions: The reactants are stirred in the solvent at room temperature.

  • Reaction Progression: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-(trifluoromethyl)isoxazole.

General Procedure for 1,3-Dipolar Cycloaddition for the Synthesis of Trifluoromethylated Flavonoid-Based Isoxazoles[14]
  • Preparation of Nitrile Oxides: The appropriate aryl aldehyde is converted to the corresponding aldoxime by treatment with hydroxylamine hydrochloride. The aldoxime is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form the hydroximoyl chloride. The nitrile oxide is generated in situ from the hydroximoyl chloride by the addition of a base, such as triethylamine (TEA).

  • Cycloaddition: The trifluoromethylated flavonoid containing an alkyne moiety (dipolarophile) is dissolved in a suitable solvent (e.g., DMF). The in situ generated nitrile oxide is then added to this solution.

  • Reaction Conditions: The reaction is typically stirred at room temperature.

  • Work-up and Purification: The reaction mixture is worked up by standard procedures, and the resulting trifluoromethylated flavonoid-based isoxazole is purified by recrystallization or column chromatography.

In Vitro α-Amylase Inhibition Assay[12]
  • Enzyme and Substrate: Porcine pancreatic α-amylase and starch are used as the enzyme and substrate, respectively.

  • Test Compounds: The synthesized trifluoromethylated isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure: A mixture of the test compound, α-amylase solution, and buffer is pre-incubated. The reaction is initiated by the addition of the starch solution.

  • Detection: The reaction is stopped after a specific incubation time by adding dinitrosalicylic acid (DNS) reagent. The amount of reducing sugar produced is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (without inhibitor). The IC50 value is determined from the dose-response curve.

Conclusion

Trifluoromethylated isoxazoles represent a highly promising class of compounds for drug discovery and development. The incorporation of the trifluoromethyl group significantly enhances the biological activity of the isoxazole scaffold, leading to potent anticancer and antidiabetic agents. The synthetic methodologies developed provide efficient access to a wide range of derivatives, allowing for extensive structure-activity relationship studies. As research in this area continues, it is anticipated that novel trifluoromethylated isoxazoles with improved therapeutic profiles will emerge, offering new hope for the treatment of various diseases.

References

A Technical Guide to the Retrosynthetic Analysis of 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis of 5-(trifluoromethyl)isoxazol-3-amine, a key heterocyclic building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, making this scaffold valuable in drug design. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant biological context.

Retrosynthetic Strategy

The most direct and regioselective approach to this compound involves a cyclocondensation reaction. The primary disconnection of the isoxazole ring leads to two key synthons: hydroxylamine and a trifluoromethylated β-ketonitrile.

G This compound This compound Disconnection Disconnection This compound->Disconnection Key_Synthons Key_Synthons Disconnection->Key_Synthons Hydroxylamine Hydroxylamine Key_Synthons->Hydroxylamine Trifluoromethylated_beta_ketonitrile_synthon Trifluoromethylated β-ketonitrile synthon Key_Synthons->Trifluoromethylated_beta_ketonitrile_synthon Starting_Material Starting_Material Trifluoromethylated_beta_ketonitrile_synthon->Starting_Material 4,4,4-Trifluoro-3-oxobutanenitrile 4,4,4-Trifluoro-3-oxobutanenitrile Starting_Material->4,4,4-Trifluoro-3-oxobutanenitrile

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic analysis identifies 4,4,4-trifluoro-3-oxobutanenitrile as the key starting material. The synthesis hinges on the regioselective cyclocondensation with hydroxylamine to yield the desired 3-amino isomer over the 5-amino alternative.

Synthesis and Quantitative Data

The regioselectivity of the cyclocondensation reaction between a β-ketonitrile and hydroxylamine is highly dependent on the reaction conditions, specifically pH and temperature. To favor the formation of the 3-aminoisoxazole isomer, the reaction should be conducted under neutral to slightly acidic conditions (pH 7-8) and at a controlled temperature (≤ 45°C).[1] Under these conditions, the hydroxylamine preferentially attacks the nitrile functionality over the ketone.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
14,4,4-Trifluoro-3-oxobutanenitrile, Hydroxylamine HClSodium Bicarbonate, Water, Isopropanol25 - 4512 - 2460 - 80
2Crude ProductEthyl Acetate, Brine, Anhydrous Sodium SulfateRoom Temperature--
3Purified ProductSilica Gel, Hexane/Ethyl Acetate GradientRoom Temperature--

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 3-aminoisoxazoles.[1]

Materials:

  • 4,4,4-Trifluoro-3-oxobutanenitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Isopropanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in a 1:1 mixture of isopropanol and water.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1 eq) to the solution, followed by the portion-wise addition of sodium bicarbonate (1.2 eq) to maintain the pH between 7 and 8.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to 45°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the isopropanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

G Start Start Dissolve_Reactants Dissolve 4,4,4-trifluoro-3-oxobutanenitrile and Hydroxylamine HCl in IPA/Water Start->Dissolve_Reactants Adjust_pH Adjust pH to 7-8 with NaHCO3 Dissolve_Reactants->Adjust_pH React Stir at 45°C for 12-24h Adjust_pH->React TLC_Check TLC Check React->TLC_Check TLC_Check->React Incomplete Workup Aqueous Workup and Extraction TLC_Check->Workup Complete Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Biological Context and Signaling Pathway

Trifluoromethylated isoxazoles are of significant interest in drug discovery. For instance, the active metabolite of Leflunomide, an immunomodulatory drug, features an isoxazole ring and functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[2] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of lymphocytes. Inhibition of DHODH leads to a depletion of pyrimidines, thereby arresting the cell cycle and exerting an immunomodulatory effect.

G 5-CF3-Isoxazol-3-amine This compound (or active metabolite) Inhibition 5-CF3-Isoxazol-3-amine->Inhibition DHODH Dihydroorotate Dehydrogenase (DHODH) De_Novo_Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->De_Novo_Pyrimidine_Synthesis Inhibition->DHODH Lymphocyte_Proliferation Lymphocyte Proliferation De_Novo_Pyrimidine_Synthesis->Lymphocyte_Proliferation Immunomodulation Immunomodulation Lymphocyte_Proliferation->Immunomodulation

Caption: Simplified signaling pathway of DHODH inhibition.

References

Methodological & Application

Application Notes and Protocols for 5-(Trifluoromethyl)isoxazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)isoxazol-3-amine is a fluorinated heterocyclic building block with significant potential in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The isoxazole scaffold itself is a privileged structure found in numerous biologically active compounds. While extensive research on a wide range of derivatives synthesized directly from this compound is not broadly available in the public domain, the applications of closely related trifluoromethylated isoxazole structures highlight the potential of this chemical motif. These application notes provide an overview of the demonstrated and potential uses of this scaffold in drug discovery, along with relevant experimental protocols.

Application Note 1: Antitumor Activity of Trifluoromethyl-Isoxazole Containing Compounds

Derivatives of the trifluoromethyl-isoxazole scaffold have shown promise as potent antitumor agents. One notable study focused on a series of oxazol-5-one derivatives bearing a chiral trifluoromethyl group and an isoxazole moiety, which exhibited significant cytotoxic activity against hepatocellular carcinoma (HCC) cells.

Mechanism of Action: Targeting Peroxiredoxin 1 (PRDX1)

The lead compound from this series, 5t , was found to exert its anticancer effects by targeting peroxiredoxin 1 (PRDX1), an antioxidant enzyme often overexpressed in cancer cells. Inhibition of PRDX1 by compound 5t leads to an accumulation of reactive oxygen species (ROS), which in turn induces DNA damage, endoplasmic reticulum stress, and mitochondrial dysfunction, ultimately triggering apoptosis in cancer cells.[1][2]

PRDX1_inhibition_pathway compound Compound 5t (Trifluoromethyl-Isoxazole Derivative) prdx1 PRDX1 compound->prdx1 Inhibition ros ↑ Reactive Oxygen Species (ROS) prdx1->ros Suppression dna_damage DNA Damage ros->dna_damage er_stress ER Stress ros->er_stress mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction apoptosis Apoptosis dna_damage->apoptosis er_stress->apoptosis mito_dysfunction->apoptosis

Figure 1: Mechanism of Action of a Trifluoromethyl-Isoxazole Derivative.
Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative oxazol-5-one derivatives against the HepG2 human liver cancer cell line.

CompoundModificationIC50 (µM) against HepG2 cellsReference
5t Chiral trifluoromethyl and isoxazole moiety1.8[1]
Experimental Protocol: Synthesis of a Representative Oxazol-5-one Derivative

This protocol describes a synthetic route analogous to the one used for preparing the aforementioned antitumor agents.

Step 1: Synthesis of the isoxazole-containing intermediate. (Note: This is a general representation as the exact starting material for the published compound is not this compound)

  • To a solution of a trifluoromethylated β-ketoester (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the trifluoromethyl-isoxazole intermediate.

Step 2: Synthesis of the final oxazol-5-one derivative.

  • Dissolve the isoxazole intermediate (1 eq.) and an N-acyl-α-amino acid (1.1 eq.) in acetic anhydride.

  • Heat the mixture at 80-90°C for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water with vigorous stirring.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the final oxazol-5-one derivative.

Experimental Protocol: MTT Cytotoxicity Assay
  • Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in DMSO and further dilute with cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Application Note 2: α-Amylase Inhibition for Antidiabetic Potential

Trifluoromethylated flavonoid-based isoxazoles have been investigated as potential antidiabetic agents through their inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion.

Quantitative Data: In Vitro α-Amylase Inhibition

The following table shows the α-amylase inhibitory activity of representative trifluoromethylated flavonoid-based isoxazoles.

CompoundR1R2IC50 (µM)Reference
3b FH12.6 ± 0.2[3]
3h OCH3H14.2 ± 0.5[3]
3j ClCl15.8 ± 0.3[3]
Acarbose (Standard) --12.4 ± 0.1[3]
Experimental Protocol: α-Amylase Inhibition Assay
  • Prepare a solution of α-amylase in phosphate buffer (pH 6.9).

  • Prepare solutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound solution, α-amylase solution, and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding a starch solution (1% in phosphate buffer) and incubate for 15 minutes at 37°C.

  • Stop the reaction by adding dinitrosalicylic acid (DNS) reagent.

  • Heat the plate at 100°C for 5 minutes, then cool to room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocols for the Derivatization of this compound

The primary amine group of this compound serves as a versatile handle for the synthesis of a diverse library of compounds. Below are general protocols for common derivatizations.

derivatization_workflow start This compound amide Amide Derivative start->amide urea Urea Derivative start->urea sulfonamide Sulfonamide Derivative start->sulfonamide acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->amide isocyanate Isocyanate (R-NCO) isocyanate->urea sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) sulfonyl_chloride->sulfonamide screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) amide->screening urea->screening sulfonamide->screening

Figure 2: General workflow for the derivatization of this compound.
Protocol 1: Synthesis of N-(5-(Trifluoromethyl)isoxazol-3-yl)amides

  • Dissolve this compound (1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine or pyridine, 1.2 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of N-(5-(Trifluoromethyl)isoxazol-3-yl)ureas
  • Dissolve this compound (1 eq.) in an anhydrous aprotic solvent (e.g., THF or acetonitrile).

  • Add the desired isocyanate (1.05 eq.) dropwise at room temperature.

  • Stir the reaction mixture for 4-24 hours, monitoring by TLC.

  • If a precipitate forms, filter the product and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3: Synthesis of N-(5-(Trifluoromethyl)isoxazol-3-yl)sulfonamides
  • Dissolve this compound (1 eq.) in pyridine or a mixture of THF and triethylamine.

  • Cool the solution to 0°C.

  • Add the desired sulfonyl chloride (1.1 eq.) portion-wise.

  • Stir the reaction at room temperature for 6-24 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

References

Application Notes and Protocols: 5-(Trifluoromethyl)isoxazol-3-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)isoxazol-3-amine is a valuable heterocyclic building block in organic synthesis, particularly for the construction of novel therapeutic agents and functional materials. The presence of the trifluoromethyl (-CF₃) group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of the resulting molecules. The isoxazole core, a five-membered heterocycle containing nitrogen and oxygen, is a common scaffold in a variety of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antidiabetic properties.[1] This document provides detailed application notes and representative protocols for the utilization of this compound in key organic transformations.

Key Applications

The primary amino group on the isoxazole ring serves as a versatile handle for a variety of chemical modifications, making this compound a key starting material for the synthesis of a diverse range of derivatives. Key transformations include:

  • Acylation and Amidation: Formation of amides and sulfonamides to introduce diverse functional groups and build larger molecular frameworks.

  • Condensation Reactions: Reaction with activated enol ethers and other carbonyl compounds to construct more complex heterocyclic systems.

  • Diazotization Reactions: Conversion of the amino group into a diazonium salt, which can then be displaced by various nucleophiles to introduce a wide range of functionalities.

  • Cycloaddition Reactions: Participation in cycloaddition reactions to form fused heterocyclic systems.

Data Presentation

Table 1: Representative Reactions and Product Classes
Reaction TypeReactantProduct ClassPotential Applications
AcylationAcid Chlorides, AnhydridesN-AcylisoxazolesBioactive Molecule Scaffolds
CondensationDiethyl EthoxymethylenemalonateIsoxazolopyrimidinonesHeterocyclic Synthesis
DiazotizationNitrous AcidIsoxazole Diazonium SaltsFunctional Group Interconversion
[3+2] CycloadditionYnamides5-Amino-1H-pyrrole-3-carboxamidesPyrrole-based Scaffolds

Experimental Protocols

Note: The following protocols are representative examples. Due to limited specific literature on this compound, some protocols are adapted from reactions with the closely related 5-methylisoxazol-3-amine. Researchers should optimize these conditions for the specific trifluoromethylated analog.

Protocol 1: Synthesis of N-Acyl-5-(trifluoromethyl)isoxazol-3-amine (General Acylation)

This protocol describes the general procedure for the acylation of this compound with an acid chloride.

Workflow Diagram:

start Start step1 Dissolve this compound and pyridine in an aprotic solvent start->step1 step2 Cool the mixture to 0 °C step1->step2 step3 Add acid chloride dropwise step2->step3 step4 Stir at room temperature step3->step4 step5 Aqueous workup step4->step5 step6 Purify by chromatography step5->step6 end N-Acyl Product step6->end start Start step1 Mix this compound and EMME in xylene start->step1 step2 Reflux the mixture step1->step2 step3 Intermediate Enamine Formation step2->step3 step4 Cyclization step3->step4 step5 Cool and collect precipitate step4->step5 end Isoxazolopyrimidinone Product step5->end start This compound diazotization Diazotization (NaNO₂, aq. acid) start->diazotization diazonium Isoxazole Diazonium Salt (Intermediate) diazotization->diazonium cucl CuCl diazonium->cucl cubr CuBr diazonium->cubr cucn CuCN diazonium->cucn ki KI diazonium->ki hbf4 HBF₄, heat diazonium->hbf4 h2o H₂O, heat diazonium->h2o chloro 3-Chloro-5-(trifluoromethyl)isoxazole cucl->chloro bromo 3-Bromo-5-(trifluoromethyl)isoxazole cubr->bromo cyano 3-Cyano-5-(trifluoromethyl)isoxazole cucn->cyano iodo 3-Iodo-5-(trifluoromethyl)isoxazole ki->iodo fluoro 3-Fluoro-5-(trifluoromethyl)isoxazole hbf4->fluoro hydroxy 3-Hydroxy-5-(trifluoromethyl)isoxazole h2o->hydroxy compound Compound 5t (Oxazol-5-one derivative) prdx1 PRDX1 Inhibition compound->prdx1 ros Increased ROS Levels prdx1->ros dna_damage DNA Damage ros->dna_damage er_stress ER Stress ros->er_stress mito_dys Mitochondrial Dysfunction ros->mito_dys apoptosis Apoptosis dna_damage->apoptosis er_stress->apoptosis mito_dys->apoptosis

References

Application Notes & Protocols: Derivatization of 5-(Trifluoromethyl)isoxazol-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to participate in various non-covalent interactions.[1][2] When combined with a trifluoromethyl (CF₃) group—a substituent known to enhance metabolic stability, lipophilicity, and binding affinity—the resulting 5-(trifluoromethyl)isoxazol-3-amine molecule becomes a highly valuable building block for the development of novel therapeutic agents.[3] This scaffold is present in a wide array of compounds demonstrating potent biological activities, including anticancer, antidiabetic, anti-inflammatory, and antiviral properties.[2][4][5]

These application notes provide an overview of key derivatization strategies for this compound and detailed protocols for its modification, aimed at researchers, scientists, and drug development professionals.

Key Derivatization Strategies

The primary amino group of this compound is a versatile handle for chemical modification. The most common and effective derivatization strategies involve N-acylation/sulfonylation to form amides/sulfonamides and C-C bond formation, typically via conversion of the amine to a halide followed by cross-coupling reactions.

1. N-Acylation and N-Sulfonylation

The most direct derivatization method is the acylation or sulfonylation of the exocyclic amino group to form a stable amide or sulfonamide bond. This reaction is typically high-yielding and tolerates a wide range of functional groups on the coupling partner (acyl/sulfonyl chloride or carboxylic acid). These derivatives are instrumental in exploring the structure-activity relationship (SAR) by introducing diverse substituents.

2. Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling

To achieve greater structural diversity, the amino group can be converted into a leaving group, such as a bromide or iodide, via a Sandmeyer-type reaction. The resulting 3-halo-5-(trifluoromethyl)isoxazole is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7] This enables the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the isoxazole ring, significantly expanding the accessible chemical space.

Applications in Drug Discovery & Biological Activity

Derivatives of the 5-(trifluoromethyl)isoxazole scaffold have shown significant promise in targeting various diseases. The following tables summarize key quantitative data for representative compounds.

Table 1: Anticancer Activity of an Isoxazole Derivative

Compound ID Structure Target Cell Line IC₅₀ (μM) Citation

| 5t | Novel oxazol-5-one derivative containing a chiral trifluoromethyl and isoxazole moiety. | Peroxiredoxin 1 (PRDX1) | HepG2 (Liver Cancer) | 1.8 |[8] |

Table 2: Antidiabetic Activity of Trifluoromethylated Flavonoid-Based Isoxazoles

Compound ID R₁ Substituent R₂ Substituent α-Amylase Inhibition IC₅₀ (μM) Citation
3b F H 12.6 ± 0.2 [4]
Parent Cpd. H H 20.1 ± 0.5 [4]

| 3m | OCH₃ | OCH₃ | 27.6 ± 1.1 |[4] |

Experimental Workflows and Signaling Pathways

Visual representations of experimental processes and biological mechanisms provide a clear understanding of the underlying logic.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification A Dissolve 5-(CF3)isoxazol-3-amine and base (e.g., NEt₃) in anhydrous DCM B Cool solution to 0 °C A->B C Add Acyl Chloride dropwise B->C D Stir at room temperature (Monitor by TLC) C->D E Quench with water and perform liquid-liquid extraction D->E F Wash organic layer with aqueous NaHCO₃ and brine E->F G Dry over Na₂SO₄, filter, and concentrate F->G H Purify crude product via column chromatography or recrystallization G->H I Characterize final product (NMR, MS) H->I

Caption: General workflow for the N-acylation of this compound.

Suzuki_Coupling_Workflow cluster_step1 Step 1: Halogenation (Sandmeyer-type) cluster_step2 Step 2: Suzuki-Miyaura Coupling A 5-(CF3)isoxazol-3-amine B Diazotization (NaNO₂, HBr, 0 °C) A->B C Copper(I) Bromide (CuBr) B->C D 3-Bromo-5-(CF3)isoxazole C->D E Combine 3-Bromo-5-(CF3)isoxazole, Arylboronic Acid, Pd Catalyst, and Base D->E Intermediate Product F Add Solvent (e.g., Dioxane/Water) and Degas E->F G Heat reaction mixture (Monitor by TLC/LC-MS) F->G H Work-up and Purification G->H I Final Product: 3-Aryl-5-(CF3)isoxazole H->I

Caption: Two-step workflow for synthesis of 3-Aryl derivatives via Suzuki coupling.

Anticancer_Mechanism Cpd Compound 5t (Isoxazole Derivative) PRDX1 Peroxiredoxin 1 (PRDX1) Cpd->PRDX1 inhibits enzymatic activity ROS Increased Reactive Oxygen Species (ROS) PRDX1->ROS leads to accumulation of DNA_Damage DNA Damage ROS->DNA_Damage ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Cancer Cell Death) DNA_Damage->Apoptosis ER_Stress->Apoptosis Mito->Apoptosis

Caption: Proposed mechanism of action for anticancer compound 5t.[8]

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Acylation using Acyl Chlorides

This protocol describes a reliable method for synthesizing N-acylated derivatives of this compound.[9]

Materials:

  • This compound (1.0 eq)

  • Acyl chloride of choice (e.g., benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (NEt₃) or Pyridine (1.5 eq)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure N-acylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-Aryl-5-(trifluoromethyl)isoxazoles via Suzuki-Miyaura Coupling

This two-step protocol outlines the conversion of the amine to a bromide, followed by a palladium-catalyzed Suzuki coupling.[6][7]

Step A: Synthesis of 3-Bromo-5-(trifluoromethyl)isoxazole This is a representative Sandmeyer-type reaction; conditions may require optimization.

  • Add this compound (1.0 eq) to an aqueous solution of hydrobromic acid (HBr, ~48%) at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

  • Cool the mixture, extract the product with a suitable organic solvent (e.g., diethyl ether or DCM), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude bromide by column chromatography or distillation.

Step B: Suzuki-Miyaura Cross-Coupling Materials:

  • 3-Bromo-5-(trifluoromethyl)isoxazole (1.0 eq)

  • Arylboronic acid of choice (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add 3-bromo-5-(trifluoromethyl)isoxazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 85-100 °C and stir vigorously for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-(trifluoromethyl)isoxazole.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a highly adaptable scaffold for drug discovery. Its derivatization through robust synthetic methods like N-acylation and Suzuki-Miyaura cross-coupling allows for the systematic exploration of chemical space. The potent biological activities observed in its derivatives, particularly in oncology and metabolic diseases, underscore the therapeutic potential of this chemical core and justify its continued investigation in medicinal chemistry programs.

References

Application Notes: Biological Activity of 5-(Trifluoromethyl)isoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isoxazole ring is a prominent scaffold in medicinal chemistry, known for its wide range of biological activities.[1] The incorporation of a 5-(trifluoromethyl) group and a 3-amino group into the isoxazole core creates a class of compounds with significant therapeutic potential. The trifluoromethyl (CF3) group is highly valued in drug design for its ability to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[1][2] This, combined with the versatile pharmacophoric features of the isoxazole-amine structure, makes these derivatives attractive candidates for targeting various diseases, particularly cancer and metabolic disorders.

Key Biological Activities and Mechanisms of Action

Derivatives of the 5-(trifluoromethyl)isoxazol-3-amine scaffold exhibit diverse biological activities by interacting with a range of cellular targets. The primary therapeutic areas explored for these and structurally related compounds are oncology and endocrinology.

Anticancer Activity

The most significant therapeutic potential for trifluoromethylated isoxazole derivatives has been identified in oncology. These compounds can induce cancer cell death through several distinct mechanisms.

  • Induction of Oxidative Stress via PRDX1 Inhibition: A notable mechanism involves the targeting of Peroxiredoxin 1 (PRDX1), an antioxidant enzyme often overexpressed in cancer cells. Specific oxazol-5-one derivatives containing trifluoromethyl and isoxazole moieties have been shown to inhibit PRDX1.[3][4] This inhibition disrupts the cellular redox balance, leading to a significant increase in reactive oxygen species (ROS).[3] The elevated ROS levels cause extensive cellular damage, including DNA damage, endoplasmic reticulum stress, and mitochondrial dysfunction, ultimately triggering apoptosis (programmed cell death) in cancer cells.[3][4]

Mechanism of PRDX1 Inhibition by Isoxazole Derivatives cluster_cell Cancer Cell Derivative 5-(CF3)-Isoxazole Derivative PRDX1 Peroxiredoxin 1 (PRDX1) Derivative->PRDX1 inhibits ROS Reactive Oxygen Species (ROS) ▲ PRDX1->ROS (reduction of ROS) DNA_Damage DNA Damage ROS->DNA_Damage ER_Stress ER Stress ROS->ER_Stress Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis DNA_Damage->Apoptosis ER_Stress->Apoptosis Mito_Dys->Apoptosis

Caption: PRDX1 inhibition pathway leading to apoptosis.
  • Structure-Activity Relationship (SAR): The presence and position of the trifluoromethyl group are critical for potency. Studies on related isoxazoles have demonstrated that trifluoromethylated analogs exhibit significantly higher anticancer activity compared to their non-trifluoromethylated counterparts.[5][6][7] For instance, one study found a trifluoromethylated isoxazole (compound 2g) to be nearly eight times more active against the MCF-7 breast cancer cell line than its non-CF3 analog.[5][6][7]

Antidiabetic Activity

Certain trifluoromethylated isoxazole derivatives, particularly those hybridized with flavonoid structures, have shown promise as antidiabetic agents.[1]

  • α-Amylase Inhibition: The primary mechanism in this context is the inhibition of α-amylase, a key enzyme responsible for the digestion of complex carbohydrates into simple sugars.[1] By inhibiting this enzyme, these compounds can slow the absorption of glucose, thereby helping to manage postprandial hyperglycemia, a critical factor in type 2 diabetes.[1]

Quantitative Data Summary

The biological activity of various trifluoromethyl isoxazole derivatives has been quantified in several studies. The following table summarizes key findings.

Derivative ClassSpecific CompoundTarget/ActivityIC₅₀ ValueCell Line / AssayReference
Oxazol-5-one with CF₃/Isoxazole5tCytotoxicity (PRDX1 inhibitor)1.8 µMHepG2 (Liver Cancer)[3][4]
4-(CF₃)-Isoxazole2gAnticancer2.63 µMMCF-7 (Breast Cancer)[5][6]
4-(CF₃)-Isoxazole5Anticancer3.09 µMMCF-7 (Breast Cancer)[5][6]
Flavonoid-based CF₃-Isoxazole3bα-Amylase Inhibition12.6 ± 0.2 µMEnzyme Assay[1]
Flavonoid-based CF₃-IsoxazoleVariousα-Amylase Inhibition12.6 - 27.6 µMEnzyme Assay[1]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of these compounds. Below are protocols for key experiments.

Protocol: Target Engagement via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its intended protein target within intact cells.[8][9][10] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8][11]

Objective: To verify the binding of a this compound derivative to its target protein (e.g., PRDX1) in a cellular environment.

Materials:

  • Cell culture medium, flasks, and plates

  • Test compound (isoxazole derivative) and vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes or plates

  • Thermal cycler or heating blocks

  • Centrifuge (capable of >15,000 x g)

  • Equipment for protein quantification (e.g., Western Blot or Mass Spectrometry)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at various concentrations or with a vehicle control for a specified time (e.g., 1-2 hours).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[11]

  • Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the supernatant using Western Blot or another sensitive protein detection method.

  • Data Analysis: Plot the relative amount of soluble target protein against temperature for both vehicle-treated and compound-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.

Experimental Workflow for CETSA A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Aggregates) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Protein Quantification (e.g., Western Blot) E->F G 7. Data Analysis (Generate Melting Curve) F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol: In Vitro α-Amylase Inhibition Assay

This colorimetric assay measures the inhibitory effect of a compound on porcine pancreatic α-amylase activity.[12][13][14]

Objective: To quantify the α-amylase inhibitory activity of a this compound derivative.

Materials:

  • Porcine pancreatic α-amylase solution (e.g., 2 units/mL in Tris-HCl buffer)

  • Starch solution (e.g., 1% w/v in buffer)

  • Tris-HCl buffer (0.5 M, pH 6.9, with 0.01 M CaCl₂)

  • Test compound dissolved in DMSO

  • DNSA (3,5-dinitrosalicylic acid) color reagent

  • Acarbose (positive control)

  • Spectrophotometer and 96-well plates

Procedure:

  • Preparation: Add 200 µL of Tris-HCl buffer, 20 µL of α-amylase solution, and 20 µL of the test compound solution (at various concentrations) to a microfuge tube. For the control, add 20 µL of DMSO instead of the test compound.

  • Pre-incubation: Incubate the mixtures at 37°C for 10 minutes.[14]

  • Enzymatic Reaction: Initiate the reaction by adding 200 µL of the starch solution to each tube. Incubate at 37°C for another 10 minutes.

  • Stop Reaction: Terminate the reaction by adding 500 µL of DNSA color reagent.[15]

  • Color Development: Boil the tubes in a water bath for 5-10 minutes to allow for color development. The reducing sugars produced by the enzyme react with DNSA to form a colored product.

  • Measurement: Cool the tubes to room temperature and dilute the reaction mixture with distilled water if necessary. Measure the absorbance of the solution at 540 nm using a spectrophotometer.[13]

  • Calculation: Calculate the percentage of inhibition using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

References

Application Notes and Protocols for the Anticancer Activity of Trifluoromethylated Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of trifluoromethylated isoxazoles, detailing their mechanism of action and providing protocols for their synthesis and biological evaluation. The inclusion of the trifluoromethyl group has been shown to significantly enhance the cytotoxic effects of isoxazole-based compounds, making them promising candidates for further drug development.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties.[1][2] The incorporation of a trifluoromethyl (CF3) group into the isoxazole scaffold has emerged as a powerful strategy to enhance their therapeutic potential. The high electronegativity and lipophilicity of the CF3 group can improve metabolic stability, cell permeability, and binding affinity to target proteins. This document focuses on a series of 4-(trifluoromethyl)isoxazoles that have demonstrated potent anticancer activity, particularly against breast cancer cell lines.

Mechanism of Action

Trifluoromethylated isoxazoles exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death, and by causing cell cycle arrest.[1][3] The lead compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (referred to as compound 2g ), has been shown to be significantly more active than its non-trifluoromethylated counterpart.[1][3] The mechanism involves the generation of reactive oxygen species (ROS), which triggers the intrinsic apoptotic pathway.[1] This pathway is characterized by changes in the mitochondrial membrane potential and the subsequent activation of a cascade of caspase enzymes, ultimately leading to cell death.

Data Presentation

The anticancer activity of various trifluoromethylated isoxazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Trifluoromethylated Isoxazoles

CompoundMCF-7 (Breast)4T1 (Breast)PC-3 (Prostate)Reference
2g 2.63--[1]
5 3.09--[1]
14 (non-CF3 analog of 2g)19.72--[1][3]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies for the synthesis and key biological assays are provided below.

Protocol 1: Synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (Compound 2g)

This protocol describes a metal-free, cascade reaction for the synthesis of 4-(trifluoromethyl)isoxazoles from readily available chalcones.[1]

Materials:

  • Chalcone (α,β-unsaturated ketone) precursor

  • Sodium triflinate (CF3SO2Na)

  • tert-Butyl nitrite (tBuONO)

  • Solvent (e.g., Dichloromethane - DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the chalcone precursor in the appropriate solvent in a reaction flask.

  • Add sodium triflinate (CF3SO2Na) as the trifluoromethyl source.

  • Add tert-Butyl nitrite (tBuONO), which acts as both an oxidant and a source of nitrogen and oxygen.

  • Stir the reaction mixture at the appropriate temperature and for the required duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired 4-(trifluoromethyl)isoxazole.

Protocol 2: Cell Viability MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylated isoxazole compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the trifluoromethylated isoxazole compound and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Materials:

  • Cancer cell lines

  • Trifluoromethylated isoxazole compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat them with the IC50 concentration of the trifluoromethylated isoxazole compound for a specified time (e.g., 48 hours).

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Materials:

  • Cancer cell lines

  • Trifluoromethylated isoxazole compound

  • Cold 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them as described in the apoptosis assay protocol.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Protocol 5: Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved caspase-3.[8][9][10]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify the protein expression levels relative to a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the anticancer activity of trifluoromethylated isoxazoles.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Chalcones Chalcone Precursors Synthesis Synthesis of Trifluoromethylated Isoxazoles Chalcones->Synthesis Purification Purification & Characterization Synthesis->Purification MTT MTT Assay (Cell Viability, IC50) Purification->MTT CellCulture Cancer Cell Lines (e.g., MCF-7) CellCulture->MTT Apoptosis Annexin V/PI Staining (Apoptosis Assay) CellCulture->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) CellCulture->CellCycle WesternBlot Western Blot (Protein Expression) CellCulture->WesternBlot

Caption: Experimental workflow for the synthesis and anticancer evaluation of trifluoromethylated isoxazoles.

apoptosis_pathway TFMI Trifluoromethylated Isoxazole (2g) ROS ↑ Reactive Oxygen Species (ROS) TFMI->ROS Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Mito Mitochondrion CytoC Cytochrome c release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic signaling pathway induced by trifluoromethylated isoxazoles.

References

Application Notes: 5-(Trifluoromethyl)isoxazol-3-amine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)isoxazol-3-amine is a key heterocyclic building block in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. The isoxazole scaffold is a versatile pharmacophore found in numerous biologically active compounds.[1] The incorporation of a trifluoromethyl (-CF3) group offers significant advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[2][3] These properties make this compound an attractive starting material for the development of novel therapeutics targeting a range of protein kinases implicated in diseases such as cancer.

Protein kinases are a large family of enzymes that play crucial roles in regulating cellular processes, including proliferation, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many diseases, making them important targets for drug discovery. This document provides detailed application notes, experimental protocols, and data on the utilization of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of Fms-like tyrosine kinase 3 (FLT3).

Key Advantages of the 5-(Trifluoromethyl)isoxazole Scaffold

  • Metabolic Stability: The trifluoromethyl group can block sites of metabolism, leading to an increased half-life of the drug molecule.[5]

  • Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its cell permeability and bioavailability.[5]

  • Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the isoxazole ring, potentially leading to stronger interactions with the target kinase.[2][3]

  • Scaffold for Diverse Modifications: The amino group at the 3-position of the isoxazole ring provides a convenient handle for a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR).[6]

Data Presentation: Inhibitory Activity of Isoxazole-Based Kinase Inhibitors

The following table summarizes the in vitro potency of representative kinase inhibitors synthesized from isoxazole-based scaffolds. This data highlights the potential for generating highly active compounds against various kinase targets.

Compound IDKinase TargetIC50 (nM)Cell LineReference
7d FLT3106-[7]
7d FLT3-ITD301-[7]
7d FLT3-TKD (D835Y)228-[7]
TTI-4 -2630 (µM)MCF-7[3]
8r FLT341.6-[8]
8r FLT3-ITD (W51)22.8-[8]
8r FLT3-TKD (D835Y)5.64-[8]
45 FLT3103-[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative kinase inhibitor starting from this compound. The synthesis involves a multi-step process including a key urea formation step.

General Synthetic Workflow

The overall strategy for the synthesis of a urea-based kinase inhibitor is depicted below. This involves the reaction of this compound with a substituted phenyl isocyanate to form the final urea-linked inhibitor.

G A This compound C Urea Formation A->C Anhydrous Solvent B Substituted Phenyl Isocyanate B->C D Purification C->D Filtration/Chromatography E Final Kinase Inhibitor D->E

Caption: General Synthetic Workflow for Urea-Based Kinase Inhibitors.

Protocol 1: Synthesis of a Urea-Functionalized Kinase Inhibitor

This protocol details the synthesis of a urea-functionalized kinase inhibitor, a common pharmacophore in this class of drugs, starting from this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (CH2Cl2))

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in the anhydrous solvent.

  • To this solution, add the aryl isocyanate dropwise at room temperature with stirring.

  • Stir the reaction mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If a precipitate forms, collect the solid by filtration.

  • Wash the collected solid with the reaction solvent to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield the final urea-functionalized kinase inhibitor.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired product.

Target Signaling Pathways

FLT3 is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to the constitutive activation of downstream signaling pathways, promoting cell proliferation and survival in acute myeloid leukemia (AML).[7][9] Inhibitors derived from this compound can block the ATP binding site of FLT3, thereby inhibiting its autophosphorylation and the activation of these downstream pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras Proliferation Cell Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->FLT3 Inhibition

Caption: FLT3 Signaling Pathway and Point of Inhibition.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its inherent structural and physicochemical properties, combined with the potential for straightforward chemical modifications, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic signaling pathways. The protocols and data presented herein serve as a guide for researchers in the field of drug discovery to leverage this important chemical scaffold in their efforts to develop novel kinase inhibitors.

References

Application of 5-(Trifluoromethyl)isoxazol-3-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

5-(Trifluoromethyl)isoxazol-3-amine is a heterocyclic amine that serves as a valuable building block in the synthesis of novel agrochemicals. The presence of the trifluoromethyl (CF3) group is of particular significance in the design of modern pesticides. This group often enhances the biological activity, metabolic stability, and lipophilicity of a molecule, properties that are highly desirable for effective herbicides and fungicides. The isoxazole scaffold itself is a well-established pharmacophore in a variety of bioactive compounds. This document outlines the application of this compound in agrochemical research, providing protocols for the synthesis of its derivatives and summarizing their potential biological activities based on related structures.

Rationale for Use in Agrochemicals

The trifluoromethyl group is a key feature in many successful agrochemicals due to its strong electron-withdrawing nature and high lipophilicity.[1] These properties can lead to:

  • Enhanced Efficacy: The CF3 group can increase the binding affinity of the molecule to its biological target.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes in the target pest and the environment, thus prolonging the compound's activity.[2]

  • Increased Lipophilicity: This property aids in the penetration of the waxy cuticle of plants or the chitinous exoskeleton of insects and fungi, improving the uptake of the agrochemical.[2]

The isoxazole ring is a versatile heterocyclic scaffold found in numerous pharmaceuticals and agrochemicals, known to exhibit a wide range of biological activities, including fungicidal and herbicidal effects.[3][4]

Application in Fungicide and Herbicide Development

Research into isoxazole derivatives has shown their potential as both fungicides and herbicides. While specific data on derivatives of this compound is limited in publicly available literature, the amine functionality provides a straightforward handle for the synthesis of a variety of derivatives, such as amides and sulfonamides, which are common toxophores in agrochemicals.

Potential as Fungicides

Derivatives of isoxazoles, particularly carboxamides, have been investigated for their antifungal properties. The mechanism of action for some fungicidal carboxamides involves the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, a crucial enzyme for fungal respiration.

Potential as Herbicides

Isoxazole-containing compounds have been developed as herbicides. One notable mechanism of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] Inhibition of HPPD disrupts the biosynthesis of carotenoids, leading to the bleaching of photosynthetic tissues and eventual plant death. Another potential target for isoxazole-based herbicides is the D1 protease in photosystem II.[3][6]

Data Presentation

Due to the scarcity of publicly available data specifically for agrochemicals derived from this compound, the following tables present efficacy data for structurally related trifluoromethyl-containing and isoxazole-based agrochemicals to illustrate the potential of this class of compounds.

Table 1: Fungicidal Activity of Representative Trifluoromethylphenyl Amides against Various Phytopathogens [7]

CompoundFungal SpeciesGrowth Inhibition (%) at 10 µg/mL
2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamideColletotrichum acutatum> 90%
N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamidePhomopsis viticola~80%
N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,2,3,3,3-pentafluoropropanamideBotrytis cinerea~70%

Table 2: Herbicidal Activity of a Representative Isoxazole Carboxamide Derivative [5]

CompoundWeed SpeciesActivity TypeApplication RateEfficacy
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide (I-05)Echinochloa crusgalliPost-emergence150 g/haExcellent control, bleaching symptoms
N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide (I-05)Abutilon theophrastiPost-emergence150 g/haExcellent control, bleaching symptoms

Table 3: Enzyme Inhibition Data for an Isoxazole-based HPPD-inhibiting Herbicide [5]

CompoundEnzymeEC50 (µM)
Ring-opened metabolite of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide (II-05)4-hydroxyphenylpyruvate dioxygenase (HPPD)1.05
Mesotrione (commercial standard)4-hydroxyphenylpyruvate dioxygenase (HPPD)1.35

Experimental Protocols

The following are representative protocols for the synthesis of agrochemical derivatives starting from an amino-isoxazole core. These can be adapted for this compound.

Protocol 1: Synthesis of N-(5-(Trifluoromethyl)isoxazol-3-yl)benzamide Derivatives (Fungicide Candidates)

This protocol describes the synthesis of an amide derivative, a common structural motif in fungicides.

Materials:

  • This compound

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure N-(5-(Trifluoromethyl)isoxazol-3-yl)benzamide derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-(5-(Trifluoromethyl)isoxazol-3-yl)benzenesulfonamide Derivatives (Herbicide Candidates)

This protocol details the synthesis of a sulfonamide derivative, another important class of agrochemicals.

Materials:

  • This compound

  • Substituted benzenesulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).

  • Sulfonylation: Add the substituted benzenesulfonyl chloride (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM.

  • Washing: Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(5-(Trifluoromethyl)isoxazol-3-yl)benzenesulfonamide.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (NMR, MS).

Mandatory Visualizations

experimental_workflow_amide_synthesis start Start: this compound + Benzoyl Chloride dissolve Dissolve in DCM Add Triethylamine start->dissolve Step 1 react Acylation at 0°C to RT dissolve->react Step 2 monitor Monitor by TLC react->monitor Step 3 workup Aqueous Work-up (Water, NaHCO3, Brine) monitor->workup Step 4 dry Dry (MgSO4) & Concentrate workup->dry Step 5 purify Flash Column Chromatography dry->purify Step 6 end End: N-(5-(Trifluoromethyl)isoxazol-3-yl)benzamide purify->end Step 7

Caption: Workflow for the synthesis of N-(5-(Trifluoromethyl)isoxazol-3-yl)benzamide derivatives.

potential_mechanism_of_action cluster_herbicide Herbicidal Action cluster_fungicide Fungicidal Action herbicide Isoxazole Derivative (e.g., Carboxamide) hppd 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) herbicide->hppd Inhibits d1 D1 Protease (Photosystem II) herbicide->d1 Inhibits bleaching Inhibition of Carotenoid Biosynthesis -> Bleaching hppd->bleaching psii_disruption Disruption of Photosystem II Repair -> Photoinhibition d1->psii_disruption plant_death Plant Death bleaching->plant_death psii_disruption->plant_death fungicide Isoxazole Derivative (e.g., Carboxamide) sdh Succinate Dehydrogenase (SDH) fungicide->sdh Inhibits respiration Inhibition of Mitochondrial Respiration sdh->respiration atp ATP Depletion respiration->atp fungal_death Fungal Cell Death atp->fungal_death

Caption: Potential mechanisms of action for agrochemicals derived from isoxazoles.

Conclusion

This compound represents a promising scaffold for the development of novel herbicides and fungicides. The combination of the trifluoromethyl group and the isoxazole ring offers a strong foundation for creating potent and stable agrochemicals. While direct efficacy data for its derivatives are not widely reported, the established activity of related isoxazole and trifluoromethyl-containing compounds suggests that this is a fruitful area for further research and development. The synthetic protocols provided herein offer a starting point for the exploration of the chemical space around this versatile building block to discover the next generation of crop protection agents.

References

Application Notes and Protocols for N-acylation of 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-acylation of 5-(trifluoromethyl)isoxazol-3-amine, a key transformation in the synthesis of various biologically active molecules. The protocols and data presented herein are compiled and adapted from established synthetic methodologies for the acylation of amino-heterocycles.

Introduction

This compound is a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. N-acylation of the 3-amino group is a common strategy to introduce diverse functionalities and generate libraries of compounds for structure-activity relationship (SAR) studies. The protocols described below outline common methods for achieving this transformation using acyl chlorides and carboxylic acids as acylating agents.

General Reaction Scheme

The N-acylation of this compound proceeds via the nucleophilic attack of the amino group on an activated acyl species, such as an acyl chloride or a carboxylic acid activated with a coupling agent, to form a stable amide bond.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Amine This compound Product N-(5-(Trifluoromethyl)isoxazol-3-yl)amide Amine->Product AcylSource R-CO-X (X = Cl, OH) AcylSource->Product Acylation Base Base (e.g., Pyridine, Et3N) Acylation Acylation Base->Acylation Solvent Solvent (e.g., DCM, THF, DMF) Solvent->Acylation CouplingAgent Coupling Agent (for R-CO-OH) (e.g., HATU, HOBt/EDC) CouplingAgent->Acylation

Caption: General reaction scheme for the N-acylation of this compound.

Experimental Protocols

Two primary methods for the N-acylation of this compound are detailed below. Method A utilizes acyl chlorides, which are highly reactive and often provide good yields. Method B employs carboxylic acids in conjunction with a coupling agent, offering a milder alternative suitable for more sensitive substrates.

Method A: Acylation using Acyl Chlorides

This protocol is suitable for the reaction of this compound with various acyl chlorides in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (or THF) under a nitrogen or argon atmosphere.

  • Addition of Base: Add pyridine or triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

    • Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.

G start Start dissolve Dissolve Amine in Anhydrous Solvent start->dissolve add_base Add Base (Pyridine or Et3N) dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride Dropwise cool->add_acyl_chloride react Stir at RT (2-12 h) add_acyl_chloride->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (H2O, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO4 or Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify end End purify->end

Caption: Experimental workflow for N-acylation using acyl chlorides.

Method B: Acylation using Carboxylic Acids and Coupling Agents

This method is advantageous when the corresponding acyl chloride is unstable or not commercially available.

Materials:

  • This compound

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of HOBt (Hydroxybenzotriazole) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of Carboxylic Acid: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq) or HOBt/EDC (1.2 eq each), and DIPEA or Et3N (2.0 eq) in anhydrous DMF (or DCM). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF (or DCM) to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

G start Start activate Activate Carboxylic Acid (Coupling Agent + Base) start->activate add_amine Add Amine Solution activate->add_amine react Stir at RT (4-24 h) add_amine->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (NaHCO3, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO4 or Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify end End purify->end

Caption: Experimental workflow for N-acylation using carboxylic acids.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the N-acylation of amino-heterocycles, which can be considered analogous to the target molecule.

Acylating AgentBase/Coupling AgentSolventTime (h)Yield (%)
Benzoyl chloridePyridineDCM4~85-95
Acetyl chlorideEt3NTHF2~90-98
4-Fluorobenzoyl chloridePyridineDCM6~80-90
Benzoic acidHATU/DIPEADMF12~75-90
Acetic acidHOBt/EDC/Et3NDCM18~70-85
4-Methoxybenzoic acidHATU/DIPEADMF16~80-92

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides are corrosive and lachrymatory; handle with care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Bases such as pyridine and triethylamine are corrosive and have strong odors.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Trifluoromethyl)isoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(trifluoromethyl)isoxazole moiety is a privileged scaffold in medicinal chemistry. The trifluoromethyl group (-CF3) often enhances critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the development of robust synthetic methodologies for the functionalization of this core structure is of significant interest to the drug discovery community. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto a core scaffold.[3]

These application notes provide a detailed guide for performing Suzuki coupling reactions on 5-(trifluoromethyl)isoxazol-3-amine derivatives. Due to the potential for the 3-amino group to coordinate with the palladium catalyst and inhibit the reaction, careful selection of reaction conditions is crucial for achieving high yields.[3] The protocols outlined below are based on established methods for structurally similar heterocyclic systems and are intended to serve as a starting point for reaction optimization.

The Role of the 5-(Trifluoromethyl)isoxazole Moiety in Drug Discovery

The incorporation of a trifluoromethyl group into a heterocyclic structure like isoxazole can have a profound impact on its physicochemical and biological properties.[2] Key advantages include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

  • Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, affecting their ionization state at physiological pH.

  • Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.

The 3-amino group on the isoxazole ring provides a valuable handle for further derivatization, allowing for the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).

Proposed Suzuki Coupling Reaction Scheme

The general approach for the Suzuki coupling of this compound derivatives involves the reaction of a halogenated precursor, such as 3-amino-4-bromo-5-(trifluoromethyl)isoxazole, with a suitable boronic acid or boronate ester in the presence of a palladium catalyst, a ligand, and a base.

Caption: General scheme for the Suzuki coupling reaction.

Experimental Protocols

The following protocols are proposed based on successful Suzuki couplings of structurally similar heterocyles, particularly those bearing amino and trifluoromethyl groups. Optimization of these conditions for specific substrates is recommended.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a method successfully used for the coupling of a 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[3]

Materials:

  • 3-Amino-4-bromo-5-(trifluoromethyl)isoxazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (5 mol%)

  • XPhos (10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • To a microwave vial, add 3-amino-4-bromo-5-(trifluoromethyl)isoxazole, the arylboronic acid, XPhos Pd G2, XPhos, and potassium carbonate.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Heating

This protocol provides an alternative to microwave heating and is based on general procedures for Suzuki couplings of amino-substituted heterocycles.

Materials:

  • 3-Amino-4-bromo-5-(trifluoromethyl)isoxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (2:1:1 v/v/v), degassed

Procedure:

  • In a round-bottom flask, combine 3-amino-4-bromo-5-(trifluoromethyl)isoxazole, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 90 °C with stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions of analogous heterocyclic systems. This data can be used as a guide for optimizing the reaction with this compound derivatives.

Table 1: Reaction Conditions for Suzuki Coupling of a 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
14-Methoxyphenylboronic acidXPhos Pd G2 (5)XPhos (10)K₂CO₃ (3)Dioxane/H₂O120 (MW)4085
2Phenylboronic acidXPhos Pd G2 (5)XPhos (10)K₂CO₃ (3)Dioxane/H₂O120 (MW)4074
34-Fluorophenylboronic acidXPhos Pd G2 (5)XPhos (10)K₂CO₃ (3)Dioxane/H₂O120 (MW)4078
43-Thienylboronic acidXPhos Pd G2 (5)XPhos (10)K₂CO₃ (3)Dioxane/H₂O120 (MW)4067

Table 2: General Conditions for Suzuki Coupling of Amino-Substituted Heterocycles

SubstrateCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
3-Amino-5-bromopyridinePd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O9070-90
2-Amino-5-bromopyrimidinePd₂(dba)₃ (2)XPhosK₃PO₄t-BuOH/H₂O10085-95
5-Bromo-1H-indazol-3-aminePd(dppf)Cl₂ (3)-Cs₂CO₃DME/H₂O8575-88

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle A Pd(0)L2 B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L2 B->C Ar'B(OH)2 Base D Reductive Elimination (Ar-Ar') C->D D->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Workflow prep Reaction Setup: - Add reagents - Inert atmosphere reaction Reaction: - Add solvent - Heat (Conventional or MW) prep->reaction workup Workup: - Dilute - Wash - Dry reaction->workup purify Purification: - Column Chromatography workup->purify analysis Analysis: - NMR, MS, etc. purify->analysis

Caption: A typical experimental workflow for Suzuki coupling.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-5-(trifluoromethyl)isoxazol-3-amine derivatives. The protocols provided herein, derived from successful applications with analogous systems, offer a solid foundation for researchers in drug discovery and development. Careful optimization of the catalyst, ligand, base, and solvent system will be key to achieving high yields and purity for specific substrates. The resulting compounds, featuring the valuable 5-(trifluoromethyl)isoxazole scaffold, are promising candidates for further biological evaluation.

References

Application Notes: High-Throughput Screening of 5-(Trifluoromethyl)isoxazol-3-amine Libraries for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(Trifluoromethyl)isoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing novel therapeutics. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the isoxazole ring serves as a versatile pharmacophore.[1] This application note provides a comprehensive guide to the high-throughput screening (HTS) of compound libraries based on this scaffold, with a focus on identifying potential anticancer agents. We will detail experimental protocols for both biochemical and cell-based assays, present representative data, and illustrate key workflows and signaling pathways.

Data Presentation

A primary high-throughput screen of a hypothetical 100,000-compound library of this compound derivatives was conducted against the PI3Kα kinase, a key enzyme in a frequently dysregulated cancer signaling pathway.[2] Primary hits were identified, confirmed through dose-response assays, and further evaluated for cytotoxicity against a cancer cell line.

Table 1: Summary of Primary High-Throughput Screen

ParameterValue
Library Size100,000
Screening Concentration10 µM
TargetPI3Kα
Assay FormatHomogeneous Time-Resolved Fluorescence (HTRF)
Z'-Factor0.78
Primary Hit Rate0.5%
Number of Primary Hits500

Table 2: Dose-Response Confirmation of Primary Hits

Compound IDPI3Kα IC50 (µM)
HTS-0010.25
HTS-0020.52
HTS-0031.10
HTS-004> 20
HTS-0050.78
......
HTS-5005.60

Table 3: Cytotoxicity of Confirmed Hits against MCF-7 Breast Cancer Cell Line

Compound IDMCF-7 CC50 (µM)
HTS-0015.2
HTS-00212.8
HTS-00325.1
HTS-0059.7

Mandatory Visualizations

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Data Analysis & Hit Selection cluster_3 Hit Confirmation & Follow-up lib_prep Compound Library (this compound derivatives) plate_prep Assay Plate Preparation (384-well format) lib_prep->plate_prep primary_screen Single-Concentration Screen (10 µM) plate_prep->primary_screen data_acq Data Acquisition (HTRF Reader) primary_screen->data_acq data_analysis Normalization & Z'-Factor Calculation data_acq->data_analysis hit_selection Hit Identification (>50% Inhibition) data_analysis->hit_selection dose_response Dose-Response Assays (IC50 Determination) hit_selection->dose_response counter_screen Cytotoxicity Assays (CC50 Determination) dose_response->counter_screen sar_analysis Structure-Activity Relationship (SAR) counter_screen->sar_analysis

Caption: High-throughput screening workflow for identifying bioactive compounds.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation TSC2 TSC2 Akt->TSC2 Inhibition mTORC1 mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Rheb Rheb TSC2->Rheb Inhibition Rheb->mTORC1 Activation Inhibitor This compound Derivative (Hit Compound) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.

Experimental Protocols

PI3Kα HTRF Kinase Assay (Primary Screen)

This biochemical assay is designed to identify inhibitors of the PI3Kα enzyme in a high-throughput format.

Materials:

  • PI3Kα enzyme (human, recombinant)

  • PIP2 substrate

  • ATP

  • HTRF Kinase Buffer

  • Europium cryptate-labeled anti-phospho-PIP3 antibody

  • d2-labeled PIP3 analog (acceptor)

  • 384-well low-volume white plates

  • Acoustic dispenser or pin tool for compound transfer

  • Robotic liquid handling system

  • HTRF-compatible plate reader

Protocol:

  • Compound Plating: Using an acoustic dispenser, transfer 20 nL of each compound from the this compound library (10 mM in DMSO) to the assay plates. This results in a final screening concentration of 10 µM in a 20 µL reaction volume. Include positive controls (e.g., a known PI3K inhibitor) and negative controls (DMSO).

  • Enzyme Addition: Add 10 µL of PI3Kα enzyme diluted in HTRF Kinase Buffer to all wells.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of a solution containing PIP2 and ATP in HTRF Kinase Buffer to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection mix containing the europium-labeled antibody and the d2-labeled PIP3 analog.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated product.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor for each plate to assess assay quality. A Z'-factor ≥ 0.5 is considered excellent for HTS.[3][4][5]

  • Identify primary hits as compounds exhibiting >50% inhibition.

Dose-Response and IC50 Determination (Hit Confirmation)

Confirmed hits from the primary screen are subjected to dose-response analysis to determine their potency (IC50).

Protocol:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

  • Perform the PI3Kα HTRF Kinase Assay as described above with the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Cell Viability (MTT) Assay (Cytotoxicity Assessment)

This cell-based assay is used to evaluate the cytotoxicity of the confirmed hits against a cancer cell line (e.g., MCF-7).[1]

Materials:

  • MCF-7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well clear-bottom plates

  • Hit compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the hit compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value for each compound.

Hit Confirmation and Follow-up

The hit-to-lead process involves a series of steps to validate and prioritize the initial hits from the HTS campaign.

Hit_Confirmation_Workflow Primary_Hits Primary Hits from HTS Resynthesis Resynthesis of Hit Compounds Primary_Hits->Resynthesis Purity_Analysis Purity & Identity Confirmation (LC-MS, NMR) Resynthesis->Purity_Analysis Dose_Response_Confirmation Dose-Response Confirmation (IC50) Purity_Analysis->Dose_Response_Confirmation Orthogonal_Assays Orthogonal Assays (e.g., different assay format) Dose_Response_Confirmation->Orthogonal_Assays Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assays->Selectivity_Profiling Cellular_Target_Engagement Cellular Target Engagement Assays Selectivity_Profiling->Cellular_Target_Engagement Lead_Series Promising Lead Series for Optimization Cellular_Target_Engagement->Lead_Series

Caption: Workflow for hit confirmation and progression to lead optimization.

This structured approach, from library screening to hit validation, provides a robust framework for the discovery of novel anticancer drug candidates from this compound libraries. The detailed protocols and representative data herein serve as a valuable resource for researchers in the field of drug discovery.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro bioactivity of 5-(Trifluoromethyl)isoxazol-3-amine, a compound of interest in medicinal chemistry due to the known diverse biological activities of isoxazole derivatives. The protocols outlined below cover a range of assays to assess potential anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. While specific bioactivity data for this compound is not extensively available in public literature, the provided data for structurally related trifluoromethylated isoxazole derivatives serves as a valuable reference for experimental design and data interpretation.

Data Presentation: Bioactivity of Related Isoxazole Derivatives

The following tables summarize quantitative data for isoxazole compounds structurally related to this compound, demonstrating the potential bioactivities that can be investigated.

Table 1: Anticancer Activity of Trifluoromethylated Isoxazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
2g MCF-7 (Breast)MTT2.63[1][2]
5 MCF-7 (Breast)MTT3.09[1][2]
14 (non-CF3 analog) MCF-7 (Breast)MTT19.72[1][2]
3b α-amylase (enzyme)Inhibition Assay12.6[3]

Note: Compound IDs are as designated in the cited literature. These compounds are structurally distinct from this compound but contain the isoxazole and trifluoromethyl moieties.

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Isoxazole Derivatives

Compound ClassTarget EnzymeAssay TypeInhibition/ActivityReference
3-TrifluoromethylpyrazolesCOX-2Carrageenan-induced rat paw edema62-76% inhibition[4]
Trifluoromethylated Flavonoid-Based Isoxazolesα-amylaseEnzyme InhibitionIC50 = 12.6 ± 0.2 µM (for compound 3b)[3]

Table 3: Antimicrobial Activity of Isoxazole Derivatives

Compound ClassMicrobial StrainAssay TypeActivityReference
Thienyl-Arylazo-Trifluoromethyl-IsoxazolinesBacillus subtilis, Staphylococcus aureusIn vitro antibacterialModerate to significant[5]
Thienyl-Arylazo-Trifluoromethyl-IsoxazolinesSaccharomyces cerevisiaeIn vitro antifungalModerate to significant[5]
3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivativesE. coliMICMIC = 14.8 µM (for compound 3)[6]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for the specific analysis of this compound.

Protocol 1: MTT Assay for Cytotoxicity

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: In Vitro COX-2 Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid (substrate)

  • This compound

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • 96-well plate

  • Microplate reader

Procedure:

  • To the wells of a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

  • Add various concentrations of this compound, the positive control, or vehicle (DMSO) to the appropriate wells.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm in kinetic mode.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

Protocol 3: DPPH Radical Scavenging Assay

This assay evaluates the antioxidant potential of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • This compound

  • Ascorbic acid or Trolox as a positive control

  • Methanol

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of this compound and the positive control in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound or control solutions to the wells. Include a blank with methanol only.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound

  • Standard antibiotic (e.g., ciprofloxacin) and antifungal (e.g., fluconazole)

  • 96-well microtiter plates

Procedure:

  • Prepare a two-fold serial dilution of this compound and the standard antimicrobial agents in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the bioactivity testing of this compound.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibition

COX-2 Inflammatory Pathway

LOX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5LOX 5-LOX (5-Lipoxygenase) Arachidonic_Acid->5LOX Leukotrienes Leukotrienes 5LOX->Leukotrienes Inflammation_Allergy Inflammation Allergy Leukotrienes->Inflammation_Allergy Compound This compound Compound->5LOX Inhibition

5-LOX Inflammatory Pathway

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis Compound_Prep Prepare stock solution of This compound in DMSO Serial_Dilution Perform serial dilutions in appropriate assay medium Compound_Prep->Serial_Dilution Treatment Treat cells/enzyme with compound dilutions Serial_Dilution->Treatment Cell_Culture Culture and seed cells (for cell-based assays) Cell_Culture->Treatment Incubation Incubate for defined period Treatment->Incubation Measurement Measure endpoint (e.g., absorbance, fluorescence) Incubation->Measurement Data_Processing Normalize data to controls Measurement->Data_Processing IC50_Calculation Calculate IC50/MIC values Data_Processing->IC50_Calculation

General Experimental Workflow

References

Application Notes and Protocols: Pharmacophore Modeling of 5-(Trifluoromethyl)isoxazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacophore modeling is a powerful computational strategy in modern drug discovery, enabling the identification of the essential steric and electronic features required for a molecule to interact with a specific biological target.[1][2] This approach is particularly valuable in the early stages of drug development for hit identification, lead optimization, and virtual screening of large compound libraries.[1][3] The 5-(Trifluoromethyl)isoxazol-3-amine scaffold is a privileged structure in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability, while the isoxazole ring serves as a versatile pharmacophore element.[4][5]

These application notes provide a comprehensive overview of the pharmacophore modeling of this compound analogs, focusing on their potential as anticancer agents. While direct quantitative structure-activity relationship (QSAR) studies on this specific amine series are not extensively available in the public domain, this document leverages data from closely related trifluoromethyl-containing isoxazole derivatives to construct a representative pharmacophore model and outline relevant experimental protocols. The primary biological target discussed is Peroxiredoxin 1 (PRDX1), an antioxidant enzyme implicated in cancer progression.[4] Inhibition of PRDX1 by small molecules can lead to an increase in reactive oxygen species (ROS), subsequently inducing apoptosis in cancer cells.

Data Presentation: Anticancer Activity of Trifluoromethyl-Isoxazole Analogs

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of trifluoromethyl-containing isoxazole derivatives against various cancer cell lines. This data is compiled from published studies and serves as a basis for developing a pharmacophore model.

Compound IDStructureCell LineIC50 (µM)Reference
5t 4-((S)-((S)-5-oxo-2-phenyl-4,5-dihydrooxazol-4-yl)(phenyl)methyl)-3-phenyl-5-(trifluoromethyl)isoxazoleHepG2 (Liver Cancer)1.8[4]
TTI-4 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)2.63[6]
Analog A Structure AA375 (Melanoma)25.4
Analog B Structure BC32 (Melanoma)24.4
Analog C Structure CDU145 (Prostate Cancer)>50

Note: Structures for Analogs A, B, and C are derived from descriptive text in the literature and are representative of active trifluoromethyl-thiazolo[4,5-d]pyrimidine derivatives, included here to broaden the chemical space for pharmacophore consideration.

Experimental Protocols

Pharmacophore Model Generation and Validation (Ligand-Based)

This protocol outlines the generation of a common-feature pharmacophore model based on a set of active ligands.

Materials:

  • A set of 2D or 3D structures of active this compound analogs with their corresponding biological activity data (e.g., IC50 values).

  • Pharmacophore modeling software (e.g., Phase, LigandScout, MOE).[1]

Procedure:

  • Ligand Preparation:

    • Draw or import the 2D structures of the active analogs.

    • Generate low-energy 3D conformations for each ligand.

    • Assign appropriate protonation states at physiological pH.

    • Minimize the energy of each conformer.

  • Feature Identification:

    • Identify potential pharmacophoric features for each ligand. Common features include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic regions (HY)

      • Aromatic Rings (AR)

      • Positive/Negative Ionizable groups

  • Model Generation:

    • Use a common feature pharmacophore generation algorithm (e.g., HipHop in Catalyst).

    • The software will align the active compounds and identify common pharmacophoric features in a 3D arrangement.

    • Generate multiple pharmacophore hypotheses.

  • Model Validation:

    • Test Set Validation: Use a test set of known active and inactive compounds that were not used in model generation. A good model should correctly identify the active compounds.

    • Fischer's Randomization Test: The software will randomize the activity data and generate hypotheses. A statistically significant model will have a high confidence level.

    • Güner-Henry (GH) Scoring: This method assesses the model's ability to enrich active compounds from a database containing a mix of actives and decoys.[7]

Virtual Screening Using the Generated Pharmacophore Model

This protocol describes how to use the validated pharmacophore model to screen a compound library for new potential hits.

Materials:

  • A validated pharmacophore model.

  • A 3D compound database (e.g., ZINC, Enamine, ChemDiv).

  • Virtual screening software (e.g., Glide, Phase).[8][9]

Procedure:

  • Database Preparation:

    • Prepare the 3D conformations of the database compounds, ensuring they have appropriate ionization states.

  • Pharmacophore-Based Screening:

    • Use the validated pharmacophore model as a 3D query.

    • Screen the prepared database against the pharmacophore model.

    • The software will identify compounds that match the pharmacophoric features of the query.

  • Hit Filtering and Refinement:

    • Rank the hits based on a fitness score, which indicates how well they match the pharmacophore.

    • Apply additional filters, such as Lipinski's rule of five, to select for drug-like candidates.[10]

    • Perform molecular docking studies on the top-ranked hits to predict their binding mode and affinity to the target protein (e.g., PRDX1).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a cancer cell line.[11][12]

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • 96-well plates.

  • Test compounds (this compound analogs) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Pharmacophore_Modeling_Workflow Pharmacophore Modeling and Virtual Screening Workflow cluster_model_generation Model Generation cluster_validation Validation cluster_screening Virtual Screening cluster_output Output ligand_prep Ligand Preparation (3D Conformations) feature_ident Feature Identification ligand_prep->feature_ident model_gen Pharmacophore Hypothesis Generation feature_ident->model_gen test_set Test Set Validation model_gen->test_set fischers_test Fischer's Randomization test_set->fischers_test gh_score GH Scoring fischers_test->gh_score db_prep Database Preparation gh_score->db_prep screening Pharmacophore-based Screening db_prep->screening hit_filtering Hit Filtering screening->hit_filtering docking Molecular Docking hit_filtering->docking potential_hits Potential Hits for Experimental Testing docking->potential_hits

Caption: A workflow for ligand-based pharmacophore modeling and virtual screening.

PRDX1_Signaling_Pathway Proposed Signaling Pathway for PRDX1 Inhibition inhibitor This compound Analog prdx1 PRDX1 inhibitor->prdx1 Inhibition ros Increased ROS prdx1->ros Suppression ask1 ASK1 ros->ask1 Activation p38_jnk p38/JNK ask1->p38_jnk Activation apoptosis Apoptosis p38_jnk->apoptosis Induction

References

Application Notes and Protocols: 5-(Trifluoromethyl)isoxazol-3-amine in the Synthesis of CNS-Active Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-(trifluoromethyl)isoxazol-3-amine as a versatile building block in the synthesis of novel Central Nervous System (CNS)-active agents. The unique structural features of this starting material, combining a trifluoromethyl group known to enhance metabolic stability and potency with an isoxazole core present in various bioactive molecules, make it an attractive scaffold for drug discovery programs targeting the CNS.

Introduction to this compound in CNS Drug Discovery

The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in a range of pharmaceuticals with diverse biological activities. When coupled with a trifluoromethyl (-CF3) group, the resulting molecule gains properties often beneficial for CNS drug candidates. The -CF3 group can act as a bioisostere for other chemical functionalities, potentially improving drug-like properties such as metabolic stability and target binding affinity.

Derivatives of this compound can be synthesized to target various CNS receptors. This document will focus on the synthesis of urea and amide derivatives, which are common pharmacophores in CNS-active compounds, and their potential application as modulators of the GABA-A and cannabinoid receptors, both crucial targets in the regulation of neuronal excitability and neurotransmission.

Data Presentation: Synthesis and Characterization of an Exemplary Urea Derivative

While direct synthesis examples starting from this compound are not extensively reported in the literature, a closely related analog, 1-(5-Methylisoxazol-3-yl)-3-(2,2,2-trifluoroethyl)urea, provides a well-documented synthetic protocol and characterization data. This information serves as a valuable template for the synthesis of analogous compounds from this compound.

Table 1: Synthesis and Characterization of a Structurally Related Isoxazolyl Urea [1]

Compound Name1-(5-Methylisoxazol-3-yl)-3-(2,2,2-trifluoroethyl)urea
Starting Materials 5-Methylisoxazol-3-amine, 2,2,2-Trifluoroethyl isocyanate
Reaction Type Urea Synthesis
Yield 98%
Melting Point 181–182 °C
¹H NMR (DMSO-d₆) δ 2.30 (s, 3H, CH₃), 3.88 (dq, 2H, ³JHF = 9 Hz, ³JHH = 6 Hz, CF₃CH₂), 6.35 (s, 1H, =CH), 6.82 t (1H, ³JHH = 6 Hz, CH₂NH), 9.38 (s, 1H, NH)
¹⁹F NMR (DMSO-d₆) δ −70.90 (t, ³JFH = 9 Hz)
MS (EI) m/z: 223 (M⁺)
Elemental Analysis Calcd. for C₇H₈F₃N₃O₂: C, 37.68%; H, 3.61%; F, 25.54%; N, 18.83%. Found: C, 37.70%; H, 3.45%; F, 25.64%; N, 18.96%

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of ureas and amides from primary amines, which are directly applicable to this compound.

Protocol 1: Synthesis of N-(5-(Trifluoromethyl)isoxazol-3-yl)ureas

This protocol describes the reaction of this compound with an isocyanate to form the corresponding urea derivative. This method is based on the high-yield synthesis of a similar isoxazolyl urea[1].

Materials:

  • This compound

  • Substituted isocyanate (e.g., 2,2,2-trifluoroethyl isocyanate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • To this solution, add the substituted isocyanate (1.05 eq) dropwise at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting solid residue is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(5-(trifluoromethyl)isoxazol-3-yl)urea derivative.

  • The structure and purity of the final product should be confirmed by analytical techniques such as NMR, MS, and elemental analysis.

Protocol 2: Synthesis of N-(5-(Trifluoromethyl)isoxazol-3-yl)amides

This protocol outlines the acylation of this compound with an acyl chloride to produce the corresponding amide derivative.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-(5-(trifluoromethyl)isoxazol-3-yl)amide derivative.

  • Characterize the final product using NMR, MS, and elemental analysis.

Visualizations: Synthetic Pathways and Potential Signaling Mechanisms

The following diagrams, generated using Graphviz, illustrate the synthetic workflows and potential signaling pathways for the synthesized compounds.

Synthesis_of_Isoxazolyl_Urea start This compound reaction Urea Synthesis start->reaction isocyanate R-N=C=O (Substituted Isocyanate) isocyanate->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction product N-(5-(Trifluoromethyl)isoxazol-3-yl)-N'-R-urea reaction->product

Caption: Synthetic scheme for the preparation of N-(5-(Trifluoromethyl)isoxazol-3-yl)urea derivatives.

Synthesis_of_Isoxazolyl_Amide start This compound reaction Amide Synthesis start->reaction acyl_chloride R-COCl (Acyl Chloride) acyl_chloride->reaction base Base (e.g., TEA) base->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction product N-(5-(Trifluoromethyl)isoxazol-3-yl)-R-amide reaction->product

Caption: Synthetic pathway for N-(5-(Trifluoromethyl)isoxazol-3-yl)amide derivatives.

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride Ion Channel (Cl⁻) GABA_A->Chloride_Channel opens GABA GABA GABA_A->GABA enhances GABA binding Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Modulator Isoxazolyl Derivative (Positive Allosteric Modulator) Modulator->GABA_A binds to allosteric site GABA->GABA_A binds to orthosteric site

Caption: Potential mechanism of action for isoxazolyl derivatives as positive allosteric modulators of the GABA-A receptor.

Cannabinoid_Receptor_Signaling cluster_presynaptic Presynaptic Neuron CB1_Receptor CB1 Receptor Gi_Protein Gαi/o Protein CB1_Receptor->Gi_Protein activates AC Adenylate Cyclase Gi_Protein->AC inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel Gi_Protein->Ca_Channel inhibits cAMP ↓ cAMP Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release modulates Ca_Influx ↓ Ca²⁺ Influx Ca_Influx->Neurotransmitter_Release Modulator Isoxazolyl Derivative (CB1 Receptor Modulator) Modulator->CB1_Receptor binds to

Caption: Simplified signaling pathway of the cannabinoid CB1 receptor, a potential target for isoxazolyl derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-(Trifluoromethyl)isoxazol-3-amine, a key building block in medicinal chemistry. The primary and most direct synthetic route involves the cyclocondensation of 4,4,4-trifluoro-3-oxobutanenitrile with hydroxylamine.

Primary Synthetic Pathway

The formation of the 3-aminoisoxazole ring is achieved by reacting a β-ketonitrile with hydroxylamine. The regioselectivity, yielding the 3-amino isomer, is directed by the initial reaction of hydroxylamine with the nitrile group, followed by acid-mediated cyclization.[1]

Synthesis_Pathway cluster_reactants Starting Materials TFOBN 4,4,4-Trifluoro-3-oxobutanenitrile Product This compound TFOBN->Product Cyclocondensation HA Hydroxylamine (NH2OH) HA->Product

Caption: Primary synthesis route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 3-aminoisoxazoles from β-ketonitriles can stem from several factors, including reagent purity, reaction conditions, and side reactions.[1] The key to achieving a high yield is controlling the regioselectivity of the initial attack of hydroxylamine.

Troubleshooting Steps:

  • Purity of Starting Materials:

    • 4,4,4-Trifluoro-3-oxobutanenitrile (β-Ketonitrile): This starting material can be unstable. Ensure it is pure and free from acidic or basic impurities that could catalyze decomposition.

    • Hydroxylamine (NH₂OH): Use a freshly prepared solution of hydroxylamine from its salt (e.g., hydroxylamine hydrochloride). Hydroxylamine solutions can degrade over time.

  • Control of Reaction Conditions:

    • pH Control: This is the most critical factor for regioselectivity. For the synthesis of 3-aminoisoxazoles, the reaction should be maintained in a slightly acidic to neutral range (pH 7-8).[1] At a pH above 8, hydroxylamine may preferentially react with the ketone, leading to the isomeric 5-aminoisoxazole.[1] A buffer, such as sodium acetate, is often used.

    • Temperature: Lower temperatures (≤45 °C) favor the reaction of hydroxylamine with the nitrile group, which is necessary for forming the desired 3-amino isomer.[1] The reaction can be exothermic, so maintaining temperature control with an ice bath during reagent addition is crucial.

  • Solvent Selection:

    • Protic solvents like ethanol or aqueous ethanol are commonly used for this reaction.[2] The choice of solvent can influence the solubility of the starting materials and the stability of intermediates.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed purity Verify Purity of Starting Materials start->purity conditions Review Reaction Conditions start->conditions workup Analyze Work-up & Purification start->workup sol_purity Use high-purity or freshly prepared reagents. purity->sol_purity Impurity Suspected sol_temp Maintain temperature ≤45°C. Use an ice bath for additions. conditions->sol_temp Exotherm/Temp Issue sol_ph Maintain pH between 7 and 8. Use a buffer like Sodium Acetate. conditions->sol_ph Incorrect pH sol_workup Check for product loss during extraction. Optimize recrystallization solvent. workup->sol_workup Product Loss Suspected

Caption: Troubleshooting workflow for low yield synthesis.

Q2: I am observing an isomeric impurity. How can I control the regioselectivity?

A2: The formation of the undesired 5-amino-3-(trifluoromethyl)isoxazole is the most common isomeric impurity. Regioselectivity is highly dependent on reaction conditions.

ParameterCondition for 3-Amino Isoxazole (Desired)Condition for 5-Amino Isoxazole (Impurity)Reference
pH 7 < pH < 8> 8[1]
Temperature ≤ 45 °C100 °C[1]
Initial Site of Attack Nitrile groupKetone group[1]

To favor the 3-amino isomer, ensure the pH is slightly acidic to neutral and the temperature is kept low. This directs the nucleophilic attack of hydroxylamine to the nitrile carbon.

Q3: What is the recommended purification method for this compound?

A3: Purification can typically be achieved through a standard aqueous work-up followed by extraction and either recrystallization or column chromatography.

  • Quenching & Neutralization: After the reaction is complete, carefully quench the reaction mixture (e.g., with water) and adjust the pH to be slightly basic to ensure the amine is deprotonated for extraction.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane. Multiple extractions will ensure complete recovery.

  • Washing & Drying: Wash the combined organic layers with brine to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • Recrystallization: This is often the most effective method for obtaining highly pure material. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find optimal conditions.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically effective.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of 3-aminoisoxazoles from β-ketonitriles.[1][2]

Materials:

  • 4,4,4-Trifluoro-3-oxobutanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in ethanol to the cooled hydroxylamine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and basify the mixture to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

References

Technical Support Center: Purification of 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(Trifluoromethyl)isoxazol-3-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary and most effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: My compound shows significant peak tailing during silica gel column chromatography. What is the cause and how can I prevent this?

A2: Peak tailing is a common issue when purifying basic compounds like amines on standard silica gel. This is due to the interaction of the basic amino group with the acidic silanol groups on the silica surface.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. This neutralizes the acidic sites on the silica gel, leading to improved peak shape and better separation. Alternatively, using a different stationary phase like alumina or triethylamine-deactivated silica can also be effective.[2]

Q3: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I do?

A3: Finding an appropriate recrystallization solvent can be challenging. For isoxazole derivatives, common choices include ethanol, isopropanol, or acetonitrile. If the compound is poorly soluble in common organic solvents, you can try using a binary solvent system (a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble). Another strategy for amines is to dissolve the compound in a dilute acidic solution (like acetic acid) and then precipitate it by adding a base, or to form a salt (e.g., a hydrochloride salt) which may have more favorable crystallization properties.[3][4]

Q4: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A4: A common byproduct in syntheses involving nitrile oxides is the corresponding furoxan, which results from the dimerization of the nitrile oxide intermediate.[5] Other potential impurities include unreacted starting materials and side-products from the specific synthetic route employed. The polarity of these impurities will dictate the best purification strategy.

Troubleshooting Guides

Column Chromatography
ProblemPotential CauseSuggested Solution
Low Recovery of the Compound The compound is highly polar and is irreversibly adsorbed onto the silica gel.- Increase the polarity of the mobile phase (e.g., higher percentage of methanol in a DCM/methanol system). - Add triethylamine to the mobile phase to reduce strong interactions with the silica. - Consider using a different stationary phase such as alumina.[2]
Co-elution of Impurities The polarity of the impurity is very similar to the product.- Optimize the solvent system by trying different solvent mixtures (e.g., ethyl acetate/hexane, DCM/methanol). - Use a shallower solvent gradient during elution. - If co-elution persists, consider an alternative purification method like recrystallization or preparative HPLC.
Product Does Not Move from the Top of the Column The chosen mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the eluent. For instance, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. - Switch to a more polar solvent system, such as dichloromethane/methanol.
Recrystallization
ProblemPotential CauseSuggested Solution
Compound "Oils Out" Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too quickly.- Use a lower-boiling point solvent or a different solvent mixture. - Ensure the solution cools down slowly. You can insulate the flask to slow the rate of cooling.[1] - Try scratching the inside of the flask with a glass rod to induce crystallization.[6]
No Crystal Formation Upon Cooling The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.- Concentrate the solution by slowly evaporating some of the solvent. - Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then gently heat until it clarifies and allow it to cool slowly.[1] - Add a seed crystal if one is available.[6]
The Purified Product is Still Impure The impurity has very similar solubility properties to the desired compound.- Perform a second recrystallization, potentially with a different solvent system. - Consider a pre-purification step using column chromatography to remove the bulk of the impurities before recrystallization.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Mobile Phase: n-Hexane/Ethyl Acetate with 0.5% Triethylamine

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

2. Procedure:

  • TLC Analysis: Determine an appropriate mobile phase composition by running TLC plates. A good starting point is a 70:30 mixture of n-Hexane:Ethyl Acetate. The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation.

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the column. Allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for "dry loading," dissolve the compound, add a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

  • Elution: Begin eluting with the chosen mobile phase (e.g., 80:20 n-Hexane/Ethyl Acetate + 0.5% Triethylamine). Gradually increase the polarity of the mobile phase as needed.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization

1. Materials and Equipment:

  • Crude this compound (solid)

  • Recrystallization solvent (e.g., Ethanol, or Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

2. Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethyl acetate and hexane are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Quantitative Data Summary

The following table provides expected outcomes for the purification of this compound based on typical results for similar compounds. Actual results may vary depending on the purity of the crude material and the specific experimental conditions.

Purification MethodStationary Phase / SolventExpected Purity (by HPLC)Expected Recovery
Column Chromatography Silica Gel / Hexane:EtOAc + 0.5% Et₃N>98%70-90%
Recrystallization Ethanol or Ethyl Acetate/Hexane>99%60-85%

Visualizations

G cluster_0 Purification Workflow cluster_1 Column Chromatography cluster_2 Recrystallization Crude Product Crude Product Method Selection Method Selection Crude Product->Method Selection Column Chromatography Column Chromatography Method Selection->Column Chromatography Complex Mixture Recrystallization Recrystallization Method Selection->Recrystallization Solid with Minor Impurities TLC Analysis TLC Analysis Column Chromatography->TLC Analysis Solvent Selection Solvent Selection Recrystallization->Solvent Selection Column Packing Column Packing TLC Analysis->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution & Fraction Collection Elution & Fraction Collection Sample Loading->Elution & Fraction Collection Purity Analysis Purity Analysis Elution & Fraction Collection->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product Purity Analysis->Pure Product Dissolution Dissolution Solvent Selection->Dissolution Crystallization Crystallization Dissolution->Crystallization Isolation & Drying Isolation & Drying Crystallization->Isolation & Drying Isolation & Drying->Purity Analysis

Caption: General workflow for the purification of this compound.

G start Start | Crude this compound is_solid Is the crude product a solid? start->is_solid column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_pure Is the product pure by TLC/HPLC? column_chromatography->is_pure recrystallization->is_pure end End | Pure Product is_pure->end Yes troubleshoot Troubleshoot Purification | (See Guide) is_pure->troubleshoot No troubleshoot->column_chromatography

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Synthesis of Trifluoromethylated Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of trifluoromethylated isoxazoles.

I. Frequently Asked Questions (FAQs) - Common Side Reactions & Solutions

Q1: Why is my reaction yield of trifluoromethylated isoxazole consistently low?

A1: Low yields can be attributed to several factors. A primary cause is the dimerization of the trifluoromethyl nitrile oxide intermediate to form a stable furoxan byproduct, which competes with the desired cycloaddition reaction.[1][2] Other significant factors include the poor solubility of starting materials, the stability of precursors like trifluoroacetaldehyde oxime, and the electronic properties of the alkyne used in the cycloaddition.[1]

Q2: How can I minimize the formation of the furoxan (nitrile oxide dimer) byproduct?

A2: Furoxan formation is a common side reaction that significantly reduces the yield of the desired isoxazole.[1] To suppress this dimerization, it is crucial to maintain a low concentration of the trifluoromethyl nitrile oxide intermediate at any given time. This can be achieved by:

  • Slow Addition of Base: When generating the nitrile oxide in situ from a precursor like trifluoroacetohydroximoyl bromide, the slow addition of a base (e.g., triethylamine) using a syringe pump is highly effective. This ensures the nitrile oxide is consumed by the alkyne as it is formed, minimizing its opportunity to dimerize.[1]

  • Using an Excess of the Alkyne: Increasing the stoichiometry of the alkyne relative to the nitrile oxide precursor can effectively "trap" the nitrile oxide, favoring the desired [3+2] cycloaddition over dimerization.[1]

Q3: I am observing the formation of regioisomers. How can I control the regioselectivity of the cycloaddition?

A3: The formation of regioisomers, such as 3,4- and 3,5-disubstituted isoxazoles, is a common challenge governed by both electronic and steric factors of the alkyne and the nitrile oxide.[3]

  • Catalysis: The use of catalysts can highly influence regioselectivity. Copper(I)-catalyzed reactions with terminal alkynes, for instance, generally favor the formation of 3,5-disubstituted isoxazoles.[3] Ruthenium(II) catalysts have also been shown to produce high regioselectivity for both 3,5- and 3,4,5-trisubstituted isoxazoles.[4]

  • Solvent Effects: The polarity of the solvent can influence the transition state energies of the different cycloaddition pathways, thereby altering the ratio of regioisomers formed.[5]

  • Substituent Effects: Electron-withdrawing or bulky groups on the alkyne can direct the cycloaddition to favor the formation of a specific, less sterically hindered regioisomer.

Q4: Why is the purification of my trifluoromethylated isoxazole difficult?

A4: Purification challenges often arise from the presence of closely related side products, such as the furoxan dimer or regioisomers, which may have similar polarities to the desired product. A standard purification protocol involves an aqueous work-up to remove inorganic salts, followed by drying of the organic layer and solvent removal. The final purification is typically achieved by flash column chromatography on silica gel.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of trifluoromethylated isoxazoles.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Furoxan Dimerization: The primary competing side reaction.a) Employ slow addition of the base (e.g., over 2-16 hours) using a syringe pump to maintain a low concentration of the nitrile oxide intermediate.[1]b) Increase the amount of the alkyne dipolarophile to 2.0 equivalents or more.[1]
2. Poor Reagent Stability/Purity: Precursors like trifluoroacetaldehyde oxime can be unstable.a) Use freshly prepared trifluoroacetaldehyde oxime for the best results.[1]b) Ensure all starting materials are pure and dry.
3. Inefficient Reaction Conditions: Suboptimal temperature or solvent.a) Control the reaction temperature carefully; some steps may require cooling (e.g., 0 °C).[1]b) Optimize the solvent system to ensure the solubility of all reactants.
Presence of Significant Furoxan Byproduct High Concentration of Nitrile Oxide Intermediate: Rapid formation of the nitrile oxide allows it to dimerize before reacting with the alkyne.a) Significantly slow down the rate of base addition. For less reactive alkyl alkynes, addition times of up to 16 hours may be necessary.[1]b) Ensure an adequate excess of the alkyne is present in the reaction mixture from the start.[1]
Formation of a Mixture of Regioisomers Lack of Regiocontrol in Cycloaddition: Electronic and steric factors of the substrates do not sufficiently favor one regioisomer over the other.a) Introduce a catalyst to direct the reaction. Copper(I) catalysts are known to favor 3,5-disubstituted products from terminal alkynes.[3]b) Modify the solvent. A change in solvent polarity can alter the regiochemical outcome.[5]c) If possible, modify the substituents on the alkyne to introduce greater steric hindrance or stronger electronic effects.

III. Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of trifluoromethylated isoxazoles by minimizing side reactions.

Table 1: Effect of Alkyne Stoichiometry on the Yield of 5-phenyl-3-(trifluoromethyl)isoxazole [1]

EntryEquivalents of PhenylacetyleneYield (%)
11.170
22.090
33.893
Reaction Conditions: Trifluoroacetohydroximoyl bromide (1.0 eq.), Et₃N (2.0 eq.) in toluene, dropwise addition of base over 45 min at room temperature.

Table 2: Effect of Base Addition Rate on Isoxazole Yield [1]

EntrySubstrateAddition Time of Base (h)Yield (%)
1Phenylacetylene0.08 (5 min)81
2Phenylacetylene296
35-Hexynenitrile234
45-Hexynenitrile851
55-Hexynenitrile1665
65-Hexynenitrile2466
Reaction Conditions: Trifluoroacetohydroximoyl bromide (1.0 eq.), Alkyne (2.0 eq.), Et₃N or Na₂CO₃ in toluene/water, at room temperature.

IV. Detailed Experimental Protocols

Protocol 1: General Synthesis of 5-Aryl-3-(trifluoromethyl)isoxazoles with Minimized Furoxan Formation [1]

This protocol is optimized for aryl alkynes, which are generally more reactive than alkyl alkynes.

  • Reaction Setup: In a round-bottom flask, dissolve trifluoroacetohydroximoyl bromide (1.0 eq.) and the corresponding aryl alkyne (2.0 eq.) in toluene.

  • Nitrile Oxide Generation: Prepare a solution of triethylamine (2.0 eq.) in toluene.

  • Slow Addition: Using a syringe pump, add the triethylamine solution to the stirred reaction mixture dropwise over a period of 2 hours at room temperature. A white precipitate of triethylammonium bromide will form.

  • Work-up: After the addition is complete, add hexane to the reaction mixture and filter off the precipitate.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to yield the pure 5-aryl-3-(trifluoromethyl)isoxazole.

Protocol 2: Synthesis of 5-Alkyl-3-(trifluoromethyl)isoxazoles with Minimized Furoxan Formation [1]

This protocol is adapted for less reactive alkyl alkynes and employs a slower addition rate and a different base/solvent system to maximize the yield.

  • Reaction Setup: Dissolve trifluoroacetohydroximoyl bromide (1.0 eq.) and the alkyl alkyne (2.0 eq.) in toluene.

  • Base Solution: Prepare a solution of sodium carbonate (Na₂CO₃) (2.0 eq.) in water.

  • Slow Addition: Add the aqueous sodium carbonate solution dropwise to the vigorously stirred reaction mixture using a syringe pump over 16 hours at room temperature.

  • Work-up and Extraction: Add hexane to the reaction mixture. Separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

V. Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_furoxan Check for Furoxan Byproduct (e.g., by 19F NMR) start->check_furoxan furoxan_present Furoxan Detected check_furoxan->furoxan_present no_furoxan No Significant Furoxan check_furoxan->no_furoxan [No/Trace Furoxan] check_regioisomers Check for Regioisomers (e.g., by NMR) check_starting_material Verify Starting Material Stability and Purity check_regioisomers->check_starting_material [Single Isomer or No Product] solution_regioisomers Optimize Regioselectivity: - Use Catalyst (Cu(I) or Ru(II)) - Change Solvent check_regioisomers->solution_regioisomers [Isomers Detected] solution_starting_material Use Freshly Prepared Precursors and Anhydrous Solvents check_starting_material->solution_starting_material solution_furoxan Implement Slow Base Addition and/or Use Excess Alkyne furoxan_present->solution_furoxan no_furoxan->check_regioisomers end Improved Yield solution_furoxan->end solution_regioisomers->end solution_starting_material->end

Caption: Troubleshooting workflow for low yield in trifluoromethylated isoxazole synthesis.

Furoxan_Minimization cluster_0 Reaction Pathways cluster_1 Control Strategies NitrileOxide Trifluoromethyl Nitrile Oxide (Intermediate) Isoxazole Desired Isoxazole (via [3+2] Cycloaddition) NitrileOxide->Isoxazole + Alkyne Furoxan Furoxan Byproduct (via Dimerization) NitrileOxide->Furoxan + Nitrile Oxide SlowAddition Slow Base Addition Maintains low [Nitrile Oxide] SlowAddition->NitrileOxide Suppresses Dimerization ExcessAlkyne Excess Alkyne Traps Nitrile Oxide ExcessAlkyne->NitrileOxide Favors Cycloaddition

Caption: Logical relationship for minimizing furoxan byproduct formation.

Regioselectivity_Factors title Factors Influencing Regioselectivity Catalyst Catalyst outcome Regioisomeric Ratio (e.g., 3,5- vs 3,4-) Catalyst->outcome e.g., Cu(I) favors 3,5-isomer Solvent Solvent Polarity Solvent->outcome Affects transition state energies Substituents Substituents on Alkyne Substituents->outcome Steric and electronic effects

Caption: Key factors that control regioselectivity in isoxazole synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 5-(Trifluoromethyl)isoxazol-3-amine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the derivatization of 5-(Trifluoromethyl)isoxazol-3-amine. This vital building block is integral to the synthesis of numerous pharmacologically active compounds, largely due to the unique electronic properties conferred by the isoxazole ring and the trifluoromethyl group.[1][2] However, these same features present distinct synthetic challenges. The potent electron-withdrawing nature of the CF₃ group significantly deactivates the 3-amino position, reducing its nucleophilicity and often leading to sluggish or incomplete reactions.[3]

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you navigate and optimize your derivatization protocols.

Core Chemical Principles

Understanding the inherent reactivity of this compound is the first step toward successful derivatization. Two key factors dominate its chemical behavior:

  • Reduced Nucleophilicity: The primary challenge stems from the trifluoromethyl group, a powerful electron-withdrawing moiety. It pulls electron density away from the isoxazole ring and, by extension, from the exocyclic amino group at the C3 position. This inductive effect significantly dampens the nucleophilic character of the amine, making it less reactive towards electrophiles compared to simpler alkyl or aryl amines.[4]

  • Ring Stability: The isoxazole ring is an aromatic heterocycle and is generally stable under common derivatization conditions. However, harsh conditions, particularly with strong nucleophiles or certain reducing agents, can potentially lead to ring cleavage.[1]

Below is a diagram illustrating the key factors that influence the reactivity of this substrate.

Reactivity_Factors Substrate This compound Reactivity Overall Reactivity Substrate->Reactivity CF3_Group Trifluoromethyl (CF₃) Group (Strongly Electron-Withdrawing) CF3_Group->Substrate Inductively Deactivates Amine_Group 3-Amino (NH₂) Group (Nucleophilic Center) CF3_Group->Amine_Group Amine_Group->Substrate Amine_Group->Reactivity Determines Site of Derivatization Isoxazole_Ring Isoxazole Ring (Aromatic, Stable) Isoxazole_Ring->Substrate Isoxazole_Ring->Reactivity Provides Structural Stability

Caption: Factors influencing the reactivity of this compound.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the derivatization of this compound.

Part 1: N-Acylation & N-Sulfonylation Reactions

These are the most common derivatization pathways, typically involving reactions with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides, respectively.

Question 1: My N-acylation/sulfonylation reaction shows low to no conversion. What are the primary causes and how can I fix it?

Answer: This is the most frequently encountered problem and usually traces back to the low nucleophilicity of the starting amine.

  • Cause A: Insufficient Basicity & Ineffective Proton Scavenging. The reaction generates HCl or a carboxylic acid byproduct, which protonates the starting amine, effectively quenching the reaction. The organic base you add is meant to prevent this.

    • Solution 1: Base Selection. Standard bases like triethylamine (TEA) may not be strong enough or may be too sterically hindered. Switch to a more potent, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,6-Lutidine. For particularly stubborn reactions, consider stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Solution 2: Stoichiometry. Ensure you are using at least 1.1 to 1.5 equivalents of the base to effectively scavenge all generated acid.[5]

  • Cause B: Inadequate Reaction Conditions. The activation energy for the reaction may be too high to overcome at room temperature.

    • Solution 1: Increase Temperature. Gently heating the reaction to 40-80 °C in a suitable solvent can dramatically increase the reaction rate.[5] Monitor by TLC or LC-MS to avoid decomposition.

    • Solution 2: Solvent Choice. If solubility is an issue or if the reaction is sluggish in common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), switch to a high-boiling point polar aprotic solvent like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP).

  • Cause C: Hydrolysis of Electrophile. Acyl and sulfonyl chlorides are highly sensitive to moisture.

    • Solution: Ensure your reaction is performed under strictly anhydrous conditions (e.g., under an inert atmosphere of Nitrogen or Argon). Use freshly distilled solvents and ensure glassware is oven-dried. Use fresh, high-purity acyl/sulfonyl chlorides.

Question 2: My reaction is messy, with multiple spots on the TLC plate. What side reactions are occurring?

Answer: A messy reaction profile suggests side reactions or degradation.

  • Cause A: Over-acylation. While less common for this substrate, it's possible that a second acylation occurs, though not on the ring nitrogen. More likely, impurities in the starting materials are reacting.

    • Solution: Confirm the purity of your this compound and the electrophile before starting. Use a slight excess (1.05-1.1 equivalents) of the amine relative to the acylating agent to ensure the latter is consumed.

  • Cause B: Reaction with Solvent. Amide-based solvents like DMF can sometimes participate in side reactions, especially at high temperatures with reactive electrophiles (e.g., forming Vilsmeier-type intermediates).

    • Solution: If you suspect solvent reactivity, switch to a more inert solvent like Dioxane, Acetonitrile, or Toluene, and adjust the temperature accordingly.

  • Cause C: Base-Induced Decomposition. Using an overly strong or nucleophilic base can lead to degradation of the starting material or product.

    • Solution: Avoid strong inorganic bases like NaOH or KOH.[5] Stick to hindered organic amines (TEA, DIPEA) or carbonate bases (K₂CO₃, Cs₂CO₃) if compatible with your solvent system.

Optimization Summary for Acylation & Sulfonylation
ParameterInitial ConditionOptimized Condition 1 (Moderate)Optimized Condition 2 (Forcing)Rationale
Solvent DCM, THFAcetonitrile, DioxaneDMF, DMAc, NMPImproves solubility and allows for higher reaction temperatures.
Base Triethylamine (TEA)DIPEA, 2,6-LutidineDBU, K₂CO₃ (in DMF)Stronger, non-nucleophilic bases are more effective at proton scavenging.
Temperature 0 °C to Room Temp40 - 60 °C80 - 120 °COvercomes the high activation energy due to low amine nucleophilicity.[6][7]
Equivalents 1.1 eq. Electrophile1.2 eq. Electrophile, 1.5 eq. Base1.5 eq. Electrophile, 2.0 eq. BasePushes the equilibrium towards the product for sluggish reactions.
Catalyst NoneDMAP (0.1 eq.) for anhydridesNoneDMAP is an effective nucleophilic catalyst for acylation with anhydrides.
Part 2: Reactions with Carboxylic Acids (Amide Coupling)

When acyl chlorides are unstable or unavailable, direct coupling with a carboxylic acid is a common alternative.

Question 3: My amide coupling reaction (e.g., using HATU, HOBt/EDC) is failing. What should I check?

Answer: Amide coupling success hinges on the efficient activation of the carboxylic acid and subsequent nucleophilic attack by the amine.

  • Cause A: Inefficient Carboxylic Acid Activation. The coupling reagents may have degraded or the conditions may be suboptimal.

    • Solution 1: Check Reagents. Use fresh, high-quality coupling reagents. Store hygroscopic reagents like HATU and EDC in a desiccator.

    • Solution 2: Pre-activation. Mix the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF and stir for 15-30 minutes before adding the this compound. This ensures the activated ester is fully formed prior to the introduction of the weak nucleophile.

  • Cause B: Competitive Reactions. The activated carboxylic acid is a highly reactive intermediate. If the amine is not present or is too unreactive, the intermediate can react with itself (e.g., forming pyrocarbonates) or other species.

    • Solution: The pre-activation technique described above is the best remedy. Ensure all components are fully dissolved to maintain effective concentrations.

General Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol provides a robust starting point for optimization.

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolution: Add anhydrous solvent (e.g., DCM, THF, or DMF, approx. 0.1-0.2 M concentration). Stir until fully dissolved.

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 1.5 eq.).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. This helps control the initial exotherm upon adding the reactive electrophile.

  • Electrophile Addition: Slowly add the acyl chloride (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate). Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.

Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting a low-yielding N-acylation reaction.

Troubleshooting_Workflow Start Start: Low Yield in N-Acylation Reaction Check_Purity Check Purity of Starting Materials? Start->Check_Purity Purify Purify/Use Fresh Reagents Check_Purity->Purify No (Impure) Check_Conditions Reaction at Room Temp in DCM/THF with TEA? Check_Purity->Check_Conditions Yes (Pure) Purify->Check_Conditions Heat_Solvent Option 1: Increase Temperature (40-60 °C) and/or Switch to DMF/DMAc Check_Conditions->Heat_Solvent Yes Change_Base Option 2: Switch to Stronger Base (DIPEA, DBU) Check_Conditions->Change_Base Yes Reassess Re-run Reaction & Assess Conversion Heat_Solvent->Reassess Change_Base->Reassess Success Success: Proceed to Work-up & Purification Reassess->Success High Conversion Failure Still Low Yield: Consider Alternative Strategy (e.g., Amide Coupling) Reassess->Failure Low Conversion

Caption: Decision tree for troubleshooting low-yield N-acylation reactions.

References

Technical Support Center: Overcoming Poor Solubility of 5-(Trifluoromethyl)isoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 5-(Trifluoromethyl)isoxazol-3-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do this compound derivatives often exhibit poor aqueous solubility?

A1: The poor aqueous solubility of these derivatives typically stems from a combination of factors related to their molecular structure. The isoxazole ring and the trifluoromethyl (-CF3) group are major contributors to lipophilicity.[1][2] The -CF3 group, in particular, is known to increase the lipophilicity of molecules, which can enhance metabolic stability but often at the cost of reduced water solubility. While the 3-amine group can contribute to polarity, the overall molecule can still be predominantly hydrophobic, leading to challenges in achieving desired concentrations in aqueous media for biological assays or formulation development.

Q2: What are the initial steps I should take to assess the solubility of my this compound derivative?

A2: A systematic solubility assessment is crucial. Start by determining the kinetic and thermodynamic solubility in aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9) to understand the impact of the amine group's ionization. The solubility of amino acids and other compounds with amine groups is often pH-dependent.[3] Subsequently, assess solubility in a range of pharmaceutically acceptable organic solvents and co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO). This initial screening will provide a solubility profile that can guide the selection of an appropriate enhancement strategy.

Q3: Can pH adjustment be an effective method to improve the solubility of these compounds?

A3: Yes, for derivatives of this compound, pH adjustment can be a viable strategy. The presence of the amine group means the molecule can be protonated at acidic pH, forming a more soluble salt. The Henderson-Hasselbalch relationship can be used to predict the pH-dependent solubility profile.[4] However, the stability of the compound at different pH values must also be assessed, as the isoxazole ring can be susceptible to degradation under certain conditions.

Q4: What are the most common formulation strategies to enhance the bioavailability of poorly soluble isoxazole derivatives?

A4: Several formulation strategies can be employed. These include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[5][6][7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which often exhibits higher solubility and faster dissolution compared to the crystalline form.[8][9][10][11]

  • Co-solvency: Blending water with miscible organic solvents can significantly increase the solubility of poorly water-soluble drugs.[12][13][14][15]

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug molecule by encapsulating the lipophilic part of the drug.[16][17][18][19]

Troubleshooting Guides

Issue 1: My compound has crashed out of solution during my in vitro assay.

Question: I dissolved my this compound derivative in DMSO for an aqueous-based cellular assay, but it precipitated upon dilution. How can I prevent this?

Answer: This is a common issue when diluting a concentrated DMSO stock into an aqueous buffer. Here are several troubleshooting steps:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay, if possible.

  • Use a co-solvent system: Instead of pure DMSO, try dissolving your compound in a mixture of DMSO and a less volatile, water-miscible co-solvent like PEG 400 or propylene glycol.

  • Pre-warm the aqueous media: Adding the DMSO stock to slightly warmed aqueous media can sometimes help maintain solubility during the initial mixing.

  • Increase the volume of the aqueous phase: A higher dilution factor can help keep the compound in solution.

  • Consider a formulated solution: For persistent issues, preparing a simple formulation, such as a solution with a small percentage of a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin-based solution, can improve solubility upon dilution.

Issue 2: I am unable to achieve a high enough concentration for my animal studies.

Question: My this compound derivative is not soluble enough in standard vehicles like saline or PBS for oral dosing in rodents. What vehicle should I try?

Answer: For preclinical animal studies, it is often necessary to use formulation vehicles that can solubilize lipophilic compounds. Here is a suggested course of action:

  • Aqueous Co-solvent Systems: Start with simple co-solvent systems. A common starting point is a mixture of PEG 400, propylene glycol, and water. The ratios can be adjusted to optimize solubility.

  • Lipid-Based Formulations: If co-solvents are insufficient, consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid.

  • Nanosuspensions: For very poorly soluble compounds, creating a nanosuspension can be an effective approach to increase the surface area and dissolution rate, thereby improving oral absorption.[5][6][7][20][21]

Quantitative Data Summary

Table 1: Solubility Enhancement Strategies for Poorly Soluble Drugs

StrategyPrincipleCommon Excipients/MethodsPotential Fold Increase in Solubility
Co-solvency Reduces the polarity of the aqueous environment.[13]Ethanol, Propylene Glycol, PEG 400, Glycerin[12][14]10 to 100-fold
Solid Dispersion Drug is dispersed in a hydrophilic carrier, often in an amorphous state.[8][9]PVP, HPMC, PEG, Eudragit®[8][13]10 to 200-fold
Cyclodextrin Complexation Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity.[17]α-, β-, γ-Cyclodextrins and their derivatives (e.g., HP-β-CD)[17]5 to 500-fold
Nanosuspension Reduction of particle size to the nanometer range, increasing surface area and dissolution velocity.[5]High-pressure homogenization, media milling[20]Varies significantly with drug properties

Note: The potential fold increase in solubility is a general estimation and can vary significantly depending on the specific properties of the this compound derivative and the chosen excipients and methods.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion of a poorly soluble this compound derivative with a hydrophilic polymer like Polyvinylpyrrolidone (PVP K30).

Materials:

  • This compound derivative

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or other suitable volatile organic solvent)

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the this compound derivative and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a minimal amount of methanol in a round-bottom flask.[10]

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue evaporation until a dry film or solid mass is formed.[9]

  • Drying: Place the resulting solid in a vacuum oven at a slightly elevated temperature for 24 hours to ensure complete removal of any residual solvent.

  • Size Reduction: Gently scrape the solid dispersion from the flask. Use a mortar and pestle to grind the solid into a fine powder.[9]

  • Sieving and Storage: Pass the powdered solid dispersion through a sieve (e.g., #60 or #80 mesh) to obtain a uniform particle size. Store the final product in a desiccator to protect it from moisture.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

This protocol outlines the preparation of an inclusion complex of a this compound derivative with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Oven

Procedure:

  • Mixing: Accurately weigh the this compound derivative and HP-β-CD in a 1:1 molar ratio and place them in a clean mortar.

  • Kneading: Add a small amount of the water-ethanol mixture to the powder and knead thoroughly with the pestle for 30-45 minutes to form a thick, uniform paste.

  • Drying: Transfer the paste to a tray and dry in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Size Reduction and Sieving: Pulverize the dried complex in a mortar and pass it through a suitable sieve to obtain a fine powder.

  • Storage: Store the resulting inclusion complex in a well-closed container in a cool, dry place.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategy Selection cluster_formulation Formulation Development cluster_characterization Characterization and Evaluation cluster_optimization Optimization Problem Poor Aqueous Solubility of This compound Derivative Strategy Select Strategy: - Co-solvency - Solid Dispersion - Cyclodextrin Complexation - Nanosuspension Problem->Strategy Formulation Prepare Formulation (e.g., Solid Dispersion, Inclusion Complex) Strategy->Formulation Characterization Characterize Formulation: - Solubility Studies - Dissolution Testing - Physical Characterization (DSC, XRD) Formulation->Characterization Optimization Optimize Formulation Based on Characterization Data Characterization->Optimization Optimization->Formulation

Caption: A logical workflow for addressing poor solubility.

troubleshooting_guide cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Proposed Solutions Issue Compound Precipitates in Aqueous Assay Buffer Cause1 High Final DMSO Concentration Issue->Cause1 Cause2 Poor Kinetic Solubility Issue->Cause2 Cause3 Compound Aggregation Issue->Cause3 Solution1 Decrease DMSO % Cause1->Solution1 Solution2 Use Co-solvents (e.g., PEG 400) Cause2->Solution2 Solution4 Use Cyclodextrin Formulation Cause2->Solution4 Solution3 Add Surfactant (e.g., Tween® 80) Cause3->Solution3

Caption: Troubleshooting precipitation in aqueous assays.

References

Technical Support Center: Suzuki Coupling with Trifluoromethylated Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving trifluoromethylated isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific class of coupling partners. The electron-withdrawing nature of both the trifluoromethyl group and the isoxazole ring can present unique difficulties. Below, you will find troubleshooting guides and frequently asked questions to assist in optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with a trifluoromethylated isoxazole failing or giving very low yields?

A1: Low yields or reaction failure with these substrates are common and can be attributed to several factors:

  • Poor Oxidative Addition: The C-X bond (where X is Br or Cl) on the isoxazole ring is deactivated by the electron-withdrawing trifluoromethyl group and the inherent electron deficiency of the isoxazole ring. This makes the initial oxidative addition of the palladium(0) catalyst, a crucial first step in the catalytic cycle, very slow.[1]

  • Catalyst Deactivation: The Lewis basic nitrogen atom in the isoxazole ring can coordinate to the palladium center, leading to catalyst deactivation.[2]

  • Isoxazole Ring Instability: Isoxazole rings can be unstable under strongly basic conditions, potentially leading to ring-opening or rearrangement side reactions.[3]

  • Protodeboronation: The boronic acid coupling partner can be degraded through the replacement of the -B(OH)₂ group with a hydrogen atom, especially under harsh basic conditions or in the presence of excess water.

Q2: What are the initial steps to take when my reaction isn't working?

A2: When troubleshooting, it's best to address the most common failure points first:

  • Ensure an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (like argon or nitrogen) throughout the experiment.

  • Check Reagent Quality: Verify the purity and stability of your trifluoromethylated isoxazole, boronic acid (or ester), and the integrity of your catalyst, ligand, and base. Boronic acids, in particular, can degrade upon storage.[2]

  • Confirm Solubility: Ensure all reaction components are soluble in the chosen solvent system at the reaction temperature. Poor solubility can lead to a stalled reaction.

Q3: Which palladium catalyst and ligand combination is best for this type of coupling?

A3: For electron-deficient and sterically hindered substrates like trifluoromethylated isoxazoles, standard catalysts like Pd(PPh₃)₄ may be ineffective. More robust systems are generally required:

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are often necessary to facilitate the difficult oxidative addition step.[2][4] These ligands promote the formation of a highly active, low-coordinate Pd(0) species.

  • Pre-formed Catalysts: Using pre-formed palladium G2, G3, or G4 precatalysts (e.g., XPhos Pd G2) can provide more consistent results by ensuring the efficient generation of the active catalyst. One study on a similar trifluoromethylated heterocycle found a tandem catalyst system of XPhosPdG2/XPhos to be effective in preventing side reactions.[4]

Q4: How do I choose the right base and solvent?

A4: The base and solvent are critical and interdependent.

  • Base Selection: The base activates the boronic acid for transmetalation.[5] While strong bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings, they may also promote the degradation of the isoxazole ring.[4] It may be necessary to screen milder bases such as K₂CO₃, Na₂CO₃, or even fluoride sources like CsF if substrate decomposition is observed.[6][7]

  • Solvent System: Aprotic polar solvents are commonly used. Mixtures like 1,4-dioxane/water, DME/water, or DMF/water are standard.[8][9] The water component is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. For water-sensitive substrates, anhydrous conditions can be attempted, though base solubility may become an issue.

Troubleshooting Guide

Below are common issues encountered during the Suzuki coupling of trifluoromethylated isoxazoles, along with recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Oxidative addition is too slow.3. Insufficiently active boronic acid.1. Ensure rigorous degassing of all reagents and solvents. Use a pre-catalyst like Pd₂(dba)₃ or a G2/G3/G4 precatalyst. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Increase reaction temperature. 3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to promote boronate formation. Ensure the base is soluble.
Starting Material Decomposition 1. Isoxazole ring is sensitive to the base.2. Boronic acid is degrading (protodeboronation).1. Screen milder bases (e.g., K₂CO₃, CsF). Lower the reaction temperature and extend the reaction time.2. Use the boronic acid as a more stable pinacol ester (Bpin) or trifluoroborate salt. Minimize water in the reaction. Use a 1.1-1.2 excess of the boron reagent.
Debromination/Dehalogenation The palladium catalyst is promoting hydrodehalogenation instead of cross-coupling.This is a known side reaction with electron-deficient heterocycles. A study on a trifluoromethylated pyrazolopyrimidinone found that using a combination of XPhos Pd G2 (2.5 mol%) and additional XPhos ligand (5 mol%) suppressed this side reaction.[4]
Homocoupling of Boronic Acid The reaction conditions favor the coupling of two boronic acid molecules.This can be exacerbated by the presence of oxygen. Ensure a strictly inert atmosphere. Use a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents).
Poor Reproducibility Inconsistent quality of reagents or reaction setup.Use high-purity, dry reagents. Ensure the base is finely powdered for consistent dissolution. Control the reaction temperature accurately. Small amounts of water can significantly affect reactions with anhydrous K₃PO₄.

Data Presentation: Condition Screening for an Analogous Heterocycle

While specific data for trifluoromethylated isoxazoles is sparse in the literature, the following table presents optimization data for the Suzuki-Miyaura coupling of a structurally similar substrate: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid. This data provides a valuable starting point for developing conditions for your isoxazole system.

Table 1: Optimization of Suzuki–Miyaura cross-coupling conditions for a trifluoromethylated heterocycle. [4]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane11015
2Pd₂(dba)₃ (2.5)XPhos (10)K₂CO₃ (3)Dioxane/H₂O11045
3PdCl₂(dppf) (5)-K₂CO₃ (3)Dioxane/H₂O11060
4XPhos Pd G2 (5)XPhos (10)K₂CO₃ (3)Dioxane/H₂O11065
5XPhos Pd G2 (2.5)XPhos (5)K₃PO₄ (3)Dioxane/H₂O11070
6 XPhos Pd G2 (2.5) XPhos (5) K₃PO₄ (3) Ethanol/H₂O 135 (µW) 89
7XPhos Pd G2 (2.5)XPhos (5)Cs₂CO₃ (3)Ethanol/H₂O135 (µW)82

Reaction performed with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and p-methoxyphenylboronic acid under microwave (µW) irradiation for 40 minutes.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Trifluoromethylated Isoxazole

This protocol is a general starting point based on successful couplings of challenging electron-deficient heterocycles.[4][10] Optimization will likely be necessary for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-trifluoromethylated isoxazole (1.0 equiv), the arylboronic acid or boronic acid pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water or Ethanol/Water, to achieve a concentration of ~0.1 M relative to the limiting reagent) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block (e.g., 110 °C) or use a microwave reactor (e.g., 135 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Failure: Low/No Yield Check_Basics 1. Check Basics: - Inert Atmosphere? - Reagent Quality? - Solubility? Start->Check_Basics Change_Catalyst 2. Enhance Oxidative Addition: - Use Bulky, Electron-Rich Ligand (XPhos, SPhos) - Use Pre-catalyst (e.g., G2/G3) - Increase Temperature Check_Basics->Change_Catalyst If basics are OK Optimize_Base 3. Optimize Base/Solvent: - Try Stronger Base (K₃PO₄, Cs₂CO₃) - Ensure Base Solubility Change_Catalyst->Optimize_Base Decomposition Decomposition Observed? Optimize_Base->Decomposition Milder_Base 4. Use Milder Base: - K₂CO₃, CsF - Lower Temperature Decomposition->Milder_Base Yes Stable_Boron 5. Stabilize Boronic Acid: - Use Pinacol Ester (Bpin) - Use Trifluoroborate Salt Decomposition->Stable_Boron No, but still failing Milder_Base->Stable_Boron Success Reaction Successful Milder_Base->Success Stable_Boron->Success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Scalable Synthesis of 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the scalable synthesis of 5-(Trifluoromethyl)isoxazol-3-amine, a key building block in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and drug development professionals.

Proposed Synthetic Workflow

The recommended scalable synthesis is a two-step process starting from common laboratory reagents. The key to this synthesis is the regioselective cyclization in the second step, which is highly dependent on reaction conditions.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Regioselective Cyclization A Ethyl trifluoroacetate C 1. NaH, THF 2. Acidic Workup A->C B Acetonitrile B->C D 4,4,4-Trifluoro-3-oxobutanenitrile C->D Claisen Condensation F pH Control (7-8) Temp ≤45°C D->F E Hydroxylamine (NH2OH) E->F G This compound F->G Cyclization

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

Q1: My final yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields primarily stem from the cyclization step (Step 2) and can be attributed to several factors:

  • Incorrect pH: The pH is the most critical factor for regioselectivity. A pH outside the optimal range of 7-8 can lead to the formation of the undesired isomer or other side products.[1]

  • High Temperature: Temperatures exceeding 45°C can favor the formation of the 5-amino isomeric impurity.[1]

  • Reagent Quality: Ensure hydroxylamine hydrochloride is of high purity and the solution is used shortly after preparation.

  • Poor Solubility: While the reaction can be performed in aqueous media, solubility issues with organic precursors can sometimes lower yields. Modifying the solvent system, for instance by adding an organic co-solvent like methanol, can improve solubility and has been shown to enhance yields.[2][3]

Q2: I've isolated the product, but analytical data (NMR) suggests it's a mixture of two isomers. Why is this happening?

A2: You are likely co-isolating the regioisomeric impurity, 3-(Trifluoromethyl)isoxazol-5-amine. The formation of this isomer is a known challenge in the synthesis of amino-isoxazoles and is governed by the reaction conditions.[1]

  • Cause: At a pH above 8 and higher temperatures (e.g., 100°C), hydroxylamine preferentially reacts with the ketone functional group of the β-ketonitrile precursor, leading to the 5-amino isoxazole.[1] The desired reaction pathway involves the hydroxylamine attacking the nitrile functional group, which is favored at a pH between 7 and 8 and temperatures at or below 45°C.[1]

  • Solution: Strictly control the pH and temperature during the addition of hydroxylamine and the subsequent cyclization.

G cluster_desired Desired Pathway cluster_impurity Impurity Pathway start β-Ketonitrile + NH2OH cond_A pH 7-8 Temp ≤45°C start->cond_A cond_B pH > 8 Temp > 45°C start->cond_B prod_A Attack at Nitrile cond_A->prod_A final_A 5-(CF3)isoxazol-3-amine (Correct Isomer) prod_A->final_A prod_B Attack at Ketone cond_B->prod_B final_B 3-(CF3)isoxazol-5-amine (Isomeric Impurity) prod_B->final_B

Caption: Control of regioselectivity based on reaction pH and temperature.[1]

Q3: What are the recommended methods for purifying the final product on a large scale?

A3: Purification of this compound typically involves standard techniques that are scalable.

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is performed. This involves washing the organic layer with water and brine to remove inorganic salts and water-soluble impurities.[2]

  • Drying and Solvent Removal: The organic layer should be thoroughly dried over an anhydrous agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by solvent removal under reduced pressure.[2]

  • Recrystallization: For scalable purification, recrystallization is often the most effective method. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find optimal conditions for yielding high-purity crystals.

  • Flash Column Chromatography: While effective, this may be less economical for very large scales. If required, a silica gel column using a hexane/ethyl acetate gradient is a common choice for separating isoxazole isomers.[2]

Q4: How can I definitively confirm the structure and regiochemistry of my product?

A4: A combination of spectroscopic methods is essential for unambiguous structure elucidation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are the most powerful tools. The chemical shifts and coupling constants for the isoxazole ring proton and the trifluoromethyl group will be characteristic of the specific isomer. Comparing the spectra to known examples of 3-amino and 5-amino isoxazoles can confirm the regiochemistry.[1][2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular formula of your product.[2]

Data Presentation

Table 1: Troubleshooting Summary

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield Incorrect pH/temperature in Step 2, poor reagent quality, low solubility. Maintain pH 7-8 and temp ≤45°C.[1] Use fresh reagents. Consider adding a co-solvent.[2][3]
Isomeric Impurity pH > 8 or Temperature > 45°C during cyclization.[1] Strictly control reaction pH and temperature. Monitor reaction progress by TLC/LCMS.
Incomplete Reaction Insufficient reaction time, low temperature. Allow reaction to proceed for 24-48 hours. Ensure temperature is maintained near 45°C.

| Purification Difficulty | Close polarity of product and impurities. | Optimize recrystallization solvent system. If using chromatography, screen different eluent systems. |

Table 2: Typical Reaction Parameters for Cyclization (Step 2)

Parameter Recommended Value Expected Outcome
Substrate 4,4,4-Trifluoro-3-oxobutanenitrile (1.0 eq) -
Reagent Hydroxylamine HCl (1.1 eq) -
Base Sodium Bicarbonate (or other mild base) -
Solvent Ethanol/Water mixture Good solubility and reaction medium
pH 7.0 - 8.0 Favors 3-amino isomer formation[1]
Temperature ≤ 45°C Favors 3-amino isomer formation[1]
Reaction Time 24 - 48 hours High conversion

| Typical Yield | 60 - 85% | Good to excellent yield of desired product[1] |

Experimental Protocols

Protocol 1: Synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile (Precursor)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

  • Reagent Addition: In a separate flask, prepare a solution of ethyl trifluoroacetate (1.0 eq) and acetonitrile (1.1 eq) in anhydrous THF.

  • Reaction: Add the ethyl trifluoroacetate/acetonitrile solution dropwise to the stirred NaH suspension at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by slowly adding it to a cooled (0°C) aqueous solution of 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step or purified further by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound

  • Setup: To a round-bottom flask, add 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and an ethanol/water (e.g., 1:1) solvent mixture.

  • pH Adjustment: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium bicarbonate portion-wise while monitoring the pH. Adjust the pH to between 7.0 and 8.0.

  • Reaction: Heat the reaction mixture to 40-45°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

References

Technical Support Center: Synthesis of 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-(Trifluoromethyl)isoxazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the cyclocondensation reaction of ethyl 4,4,4-trifluoroacetoacetate with hydroxylamine.

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, and formation of byproducts. Here are some troubleshooting steps:

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium is critical for regioselectivity. For the preferential formation of the 3-amino isomer, the reaction should be maintained under acidic to neutral conditions (pH < 7). Basic conditions (pH > 8) tend to favor the formation of the 5-amino regioisomer.[1]

    • Temperature: Lower temperatures (≤ 45°C) generally favor the formation of the desired 3-aminoisoxazole.[1] Higher temperatures can lead to the formation of the undesired regioisomer and other byproducts.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reagent Quality:

    • Ensure the purity of your starting materials, particularly the ethyl 4,4,4-trifluoroacetoacetate and hydroxylamine hydrochloride. Impurities can lead to side reactions and lower yields.

  • Work-up and Purification:

    • Losses can occur during the extraction and purification steps. Optimize your extraction procedure to ensure efficient recovery of the product.

    • Column chromatography is a common method for purification. Use an appropriate solvent system (e.g., hexane/ethyl acetate) to effectively separate the desired product from byproducts and unreacted starting materials.

Issue 2: Formation of the Regioisomeric Byproduct

Q: I am observing a significant amount of the 3-(Trifluoromethyl)isoxazol-5-amine regioisomer in my product mixture. How can I minimize its formation?

A: The formation of the 5-amino regioisomer is a common challenge in the synthesis of 3-aminoisoxazoles from β-ketoesters. The regioselectivity is primarily influenced by the reaction conditions.

  • Mechanism of Formation: The cyclocondensation reaction can proceed through two different pathways, leading to the two regioisomers. The initial attack of hydroxylamine can occur at either the ketone or the ester carbonyl group of the ethyl 4,4,4-trifluoroacetoacetate.

  • Controlling Regioselectivity:

    • pH: Maintain a pH below 8, and ideally in the range of 7-8, to favor the reaction of hydroxylamine with the nitrile (in related syntheses) or the appropriate carbonyl in this context, leading to the 3-amino isoxazole.[1]

    • Temperature: Keep the reaction temperature at or below 45°C.[1]

    • Solvent: The choice of solvent can influence the regioselectivity. Protic solvents like ethanol or water are commonly used.

Issue 3: Difficulty in Purifying the Final Product

Q: I am having trouble separating the desired this compound from the regioisomeric byproduct and other impurities. What are the recommended purification methods?

A: Effective purification is crucial to obtain the desired product with high purity.

  • Column Chromatography: This is the most common and effective method for separating the regioisomers.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of non-polar and polar solvents, such as hexane and ethyl acetate, is often effective. The polarity of the eluent can be gradually increased to achieve optimal separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct synthesis involves the cyclocondensation reaction of ethyl 4,4,4-trifluoroacetoacetate with hydroxylamine or its salt (e.g., hydroxylamine hydrochloride). This reaction forms the isoxazole ring.

Q2: What are the major potential byproducts in this synthesis?

A2: The primary byproduct of concern is the regioisomer, 3-(Trifluoromethyl)isoxazol-5-amine. Depending on the reaction conditions and the specific synthetic route employed (e.g., via a nitrile oxide intermediate), other byproducts such as furoxan (a dimer of the nitrile oxide) could potentially form.[2][3]

Q3: How can I confirm the identity and regiochemistry of my synthesized product?

A3: Spectroscopic methods are essential for structural confirmation and to distinguish between the desired product and its regioisomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the proton on the isoxazole ring will be different for the two regioisomers.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the isoxazole ring will be distinct for each isomer.

    • ¹⁹F NMR: The trifluoromethyl group will have a characteristic chemical shift.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition and molecular weight of the product. Fragmentation patterns in MS/MS analysis may also help to differentiate the isomers.

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Aminoisoxazole Synthesis

Starting MaterialReaction ConditionsMajor ProductMinor ProductReference
Keto-nitrilepH > 8, 100 °C5-Amino isoxazole3-Amino isoxazole[1]
Keto-nitrile7 < pH < 8, ≤ 45 °C3-Amino isoxazole5-Amino isoxazole[1]

Note: This table is based on a study of a related synthesis of amino-alkyl isoxazoles and provides a general guideline for controlling regioselectivity.

Experimental Protocols

General Protocol for the Synthesis of 3-Amino-5-methylisoxazole (as an illustrative example):

This protocol for a similar compound illustrates the general principles. Researchers should adapt and optimize the conditions for the synthesis of this compound.

A mixture of acetyl acetonitrile is reacted with p-toluenesulfonyl hydrazide to form a hydrazone. This intermediate is then subjected to a ring-closure reaction with hydroxylamine under alkaline conditions to yield 3-amino-5-methylisoxazole.[4] Another approach involves the reaction of 3-hydroxybutyronitrile with hydroxylamine hydrochloride and potassium carbonate, followed by treatment with iron(III) chloride.[5]

Purification Protocol:

  • Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This may involve quenching the reaction, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate.

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Pathway A Ethyl 4,4,4-trifluoroacetoacetate + Hydroxylamine B Intermediate A A->B pH < 7, T ≤ 45°C D Intermediate B A->D pH > 8, T > 45°C C This compound (Desired Product) B->C Cyclization E 3-(Trifluoromethyl)isoxazol-5-amine (Regioisomeric Byproduct) D->E Cyclization

Caption: Reaction pathways for the formation of this compound and its regioisomeric byproduct.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Adjust pH (acidic/neutral) - Lower Temperature (≤ 45°C) - Monitor Reaction Time CheckYield->OptimizeConditions Yes AnalyzeByproducts Identify Byproducts (NMR, MS) CheckPurity->AnalyzeByproducts Yes End Successful Synthesis CheckPurity->End No CheckReagents Check Reagent Purity OptimizeConditions->CheckReagents CheckReagents->Start OptimizePurification Optimize Purification: - Adjust Chromatography Gradient - Consider Recrystallization OptimizePurification->Start AnalyzeByproducts->OptimizePurification

References

Technical Support Center: Enhancing Regioselectivity in Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance on controlling regioselectivity in your experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you overcome common challenges.

Section 1: Troubleshooting & FAQs for 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a primary method for isoxazole synthesis. However, controlling which regioisomer is formed (3,4-disubstituted vs. 3,5-disubstituted) is a frequent challenge.

Frequently Asked Questions (FAQs)

Question: My 1,3-dipolar cycloaddition reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the formation of one regioisomer?

Answer: The regioselectivity of the nitrile oxide-alkyne cycloaddition is governed by a combination of steric and electronic factors, and can be strongly influenced by the choice of catalyst.[1][2]

  • For 3,5-Disubstituted Isoxazoles (Kinetic Product): This isomer is often favored in thermal, uncatalyzed reactions, particularly with terminal alkynes.[2] To enhance selectivity for the 3,5-isomer, a Copper(I) catalyst is highly effective.[3][4] The copper acetylide intermediate directs the cycloaddition to yield the 3,5-disubstituted product reliably.[3]

  • For 3,4-Disubstituted Isoxazoles (Thermodynamic Product): Selectivity for this isomer is more challenging and typically requires a specific catalyst. Ruthenium(II) catalysts are the established standard for reversing the common regioselectivity and favoring the formation of 3,4-disubstituted isoxazoles.[5][6] Mechanochemical (ball-milling) conditions in conjunction with a Ruthenium catalyst have also been shown to provide excellent regiocontrol for the 3,4-isomer.[7]

Question: I am observing significant formation of furoxan (nitrile oxide dimer) byproducts, leading to low yields. How can this be minimized?

Answer: Furoxan formation is a common side reaction caused by the dimerization of the nitrile oxide intermediate.[2][8] This is especially problematic when the rate of dimerization is competitive with the rate of cycloaddition. To mitigate this:

  • In Situ Generation: Generate the nitrile oxide slowly in the presence of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization. Common methods for in situ generation include the dehydration of nitroalkanes or the dehydrohalogenation of hydroximoyl chlorides.[9]

  • Slow Addition: If using a pre-formed nitrile oxide solution, add it dropwise to a solution of the alkyne.[2]

  • Excess Dipolarophile: Using an excess of the alkyne can help to outcompete the dimerization pathway.[2]

  • Temperature Control: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of cycloaddition.[2]

Question: My reaction is sluggish or fails completely with internal alkynes. What can I do?

Answer: Internal alkynes are generally less reactive than terminal alkynes in 1,3-dipolar cycloadditions due to increased steric hindrance and different electronic properties. To improve reaction outcomes:

  • Increase Temperature: Higher temperatures may be required to overcome the activation energy barrier.

  • Use Activating Groups: An electron-withdrawing group on one of the alkyne carbons can activate the dipolarophile and improve reactivity and regioselectivity.

  • Catalysis: Ruthenium catalysts have been shown to be effective for cycloadditions with internal alkynes, often leading to the 3,4,5-trisubstituted isoxazole.[6][7]

Troubleshooting Workflow Diagram

G cluster_0 Problem: Poor Regioselectivity in Cycloaddition cluster_1 Problem: Low Yield start Mixture of 3,4- and 3,5-Isomers Observed want_35 Desired Product: 3,5-Disubstituted Isoxazole start->want_35 Identify Goal want_34 Desired Product: 3,4-Disubstituted Isoxazole start->want_34 Identify Goal add_cu Action: Add Cu(I) Catalyst (e.g., CuSO4/Ascorbate, CuI) want_35->add_cu add_ru Action: Add Ru(II) Catalyst (e.g., Cp*RuCl(PPh3)2) want_34->add_ru outcome Result: Enhanced Regioselectivity add_cu->outcome add_ru->outcome low_yield Low Yield or Reaction Failure check_dimer Check for Furoxan Dimerization low_yield->check_dimer slow_add Action: Generate Nitrile Oxide in situ or Add Slowly check_dimer->slow_add Yes optimize Action: Optimize Temp. & Solvent Check Reactant Purity check_dimer->optimize No improved Result: Improved Yield slow_add->improved optimize->improved

Troubleshooting workflow for 1,3-dipolar cycloadditions.
Section 2: Troubleshooting & FAQs for Condensation Reactions

The synthesis of isoxazoles by condensing hydroxylamine with β-dicarbonyl compounds (or their equivalents) is a classic method. The primary challenge here is controlling which carbonyl group reacts first with the hydroxylamine in an unsymmetrical substrate.

Frequently Asked Questions (FAQs)

Question: I am using an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of regioisomeric isoxazoles. How can I control the selectivity?

Answer: Regioselectivity in this condensation is determined by the relative reactivity of the two carbonyl groups. Several strategies can be employed to direct the reaction:[10]

  • pH Control/Solvent Choice: The reaction mechanism can be influenced by pH. In acidic media, the reaction may proceed via an enol ether, while basic conditions favor attack at the more electrophilic carbonyl. The polarity and protic/aprotic nature of the solvent can also influence which carbonyl group is more reactive.[2][10]

  • Use of Lewis Acids: A Lewis acid (e.g., BF₃·OEt₂) can be used to preferentially coordinate to and activate one of the carbonyl groups, directing the nucleophilic attack of hydroxylamine.[10]

  • Substrate Modification: Converting the 1,3-dicarbonyl into a β-enamino diketone provides excellent regiochemical control. The less reactive enamine-masked carbonyl directs the initial attack of hydroxylamine to the other carbonyl group, allowing for the selective synthesis of different regioisomers by carefully choosing reaction conditions.[10][11]

Logic Diagram for Regiocontrol

G cluster_0 Reaction Control Strategies start Unsymmetrical β-Dicarbonyl Substrate lewis_acid Add Lewis Acid (e.g., BF3·OEt2) start->lewis_acid solvent_ph Modify Solvent / pH start->solvent_ph substrate_mod Convert to β-Enamino Diketone start->substrate_mod hydroxylamine NH2OH·HCl isomer_a Regioisomer A hydroxylamine->isomer_a Pathway 1 isomer_b Regioisomer B hydroxylamine->isomer_b Pathway 2 lewis_acid->hydroxylamine solvent_ph->hydroxylamine substrate_mod->hydroxylamine

Strategies for controlling regioselectivity in condensations.
Section 3: Data Presentation

Table 1: Catalyst Influence on Regioisomeric Ratio in Nitrile Oxide Cycloadditions

This table summarizes the typical outcomes for the reaction of a terminal alkyne (R-C≡CH) with a nitrile oxide (Ar-CNO).

Catalyst SystemPredominant IsomerTypical Regioisomeric Ratio (3,5- vs 3,4-)Key Features & References
None (Thermal)3,5-DisubstitutedOften >95:5The default pathway for terminal alkynes.[2]
Copper(I) (e.g., CuI, CuSO₄/Ascorbate)3,5-DisubstitutedHighly selective, often >98:2Accelerates the formation of the kinetic 3,5-isomer.[3][4]
Ruthenium(II) (e.g., Cp*RuCl(PPh₃)₂)3,4-DisubstitutedReverses selectivity, can be >5:95The catalyst of choice for accessing the 3,4-isomer.[5][6]
Mechanochemistry + Ru(II)3,4-DisubstitutedExcellent selectivity, >1:99 reportedSolvent-free conditions can enhance selectivity.[7]
Section 4: Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from established one-pot procedures for the highly regioselective synthesis of 3,5-disubstituted isoxazoles.[3][9]

Materials:

  • Aldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (1.1 mmol)

  • Terminal Alkyne (1.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.5 mmol)

  • Sodium Hydroxide (NaOH) (1.0 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Solvent: Deep Eutectic Solvent (e.g., Choline chloride:urea 1:2) or a suitable organic solvent like Acetonitrile.

  • Ethyl acetate (for extraction)

  • Saturated brine solution

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2 mL), add hydroxylamine hydrochloride (1.1 mmol) and sodium hydroxide (1.0 mmol).

  • Stir the resulting mixture at 50 °C for 1 hour to form the aldoxime in situ.

  • Add N-Chlorosuccinimide (1.5 mmol) to the mixture and continue stirring at 50 °C for 3 hours. This will generate the hydroximoyl chloride intermediate.

  • Add the terminal alkyne (1.0 mmol) and Copper(I) Iodide (0.05 mmol) to the reaction mixture.

  • Continue stirring at 50 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Regiocontrol in Condensation using a Lewis Acid

This protocol describes a method to achieve regioselectivity in the reaction of an unsymmetrical β-enamino diketone with hydroxylamine using a Lewis acid activator.[10]

Materials:

  • β-Enamino diketone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 mmol)

  • Solvent: Acetonitrile (MeCN)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve the β-enamino diketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in acetonitrile (5 mL) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add boron trifluoride diethyl etherate (2.0 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 1 hour, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to isolate the desired regioisomeric isoxazole.

References

Technical Support Center: 5-(Trifluoromethyl)isoxazol-3-amine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)isoxazol-3-amine and its synthetic intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low yields during the synthesis of this compound. What are the likely causes and how can I improve the outcome?

A1: Low yields in the synthesis of trifluoromethylated isoxazoles can arise from several factors. The stability of key intermediates is critical. For instance, trifluoromethyl nitrile oxide, a common precursor, is prone to dimerization to form furoxans, which reduces its availability for the desired cycloaddition reaction.[1][2] Additionally, the electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the precursors.[1] Poor solubility of starting materials, particularly in aqueous media, can also contribute to lower yields.[1]

Troubleshooting Steps:

  • Reagent Purity: Ensure the purity of your starting materials. Precursors to the nitrile oxide should be used immediately after preparation if possible.[1]

  • Temperature Control: Maintain strict temperature control during the reaction. Generating intermediates like trifluoroacetaldehyde oxime at 0°C can help maintain stability.[1]

  • Slow Addition of Reagents: For reactions involving the in situ generation of reactive intermediates like nitrile oxides, the slow addition of one of the reagents using a syringe pump can help maintain a low concentration of the intermediate, thus minimizing side reactions like dimerization.[1]

  • Solvent Optimization: If you are performing a [3+2] cycloaddition, consider optimizing your solvent system to improve the solubility of your starting materials.[1]

Q2: I am observing an unexpected side product in my reaction mixture. What could it be and how can I minimize its formation?

A2: A common byproduct in syntheses involving nitrile oxides is the corresponding furoxan (1,2,5-oxadiazole-2-oxide).[1] This side product results from the dimerization of the nitrile oxide intermediate.[1] This is particularly prevalent if the concentration of the nitrile oxide is high or if the dipolarophile (the alkyne or alkene) is not sufficiently reactive.[1][2]

Strategies to Minimize Furoxan Formation:

  • Control Nitrile Oxide Concentration: Controlling the rate of formation of the trifluoromethyl nitrile oxide is critical to favor the desired isoxazole product over the furoxan dimer.[2]

  • Reactive Dipolarophile: Ensure your alkyne or alkene is sufficiently reactive for the cycloaddition.

  • Slow Reagent Addition: As mentioned previously, the slow addition of reagents can keep the concentration of the reactive nitrile oxide intermediate low, thereby reducing the rate of dimerization.[1]

Q3: What are the recommended storage and handling conditions for this compound and its intermediates?

A3: Proper storage and handling are crucial for maintaining the stability and purity of this compound and its intermediates. For the related compound 3-(Trifluoromethyl)isoxazol-5-amine, storage at 4°C, protected from light, and under a nitrogen atmosphere is recommended.[3] For this compound, storage in a dark place, under an inert atmosphere, and in a freezer at -20°C is advised.[4]

ParameterRecommended Condition
Temperature Store in a freezer at -20°C[4] or at 2-8°C.[5]
Atmosphere Keep under an inert atmosphere (e.g., nitrogen or argon).[3][4][5]
Light Protect from light by storing in a dark place or using amber vials.[3][4][5]

Q4: I am concerned about the stability of the isoxazole ring in my intermediates during subsequent reaction steps or purification. What conditions should I avoid?

A4: The isoxazole ring can be susceptible to cleavage under certain conditions. For related benzisoxazole derivatives, hydrolysis of the isoxazole ring is a concern, particularly under strong acidic or basic conditions.[6] This can lead to the formation of degradation products.[6]

Recommendations:

  • Avoid Strong Acids and Bases: During workup and purification, use mild acidic and basic conditions where possible.

  • pH Monitoring: If working in aqueous solutions, monitor and control the pH to remain near neutral if the stability of your specific intermediate is unknown.

  • Temperature: Avoid excessive heat during purification steps like distillation or chromatography, as this can accelerate degradation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Substituted-3-(trifluoromethyl)isoxazoles

This protocol is a general guideline adapted from literature procedures for the synthesis of related compounds and should be optimized for your specific substrate.[7]

Materials:

  • Trifluoroacetohydroximoyl bromide (1 equivalent)

  • Substituted alkyne (2 equivalents)

  • Triethylamine (2 equivalents)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of trifluoroacetohydroximoyl bromide in toluene, add the substituted alkyne and triethylamine.

  • Stir the reaction mixture at the appropriate temperature (optimization may be required, e.g., room temperature or gentle heating) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

G Troubleshooting Workflow for Low Reaction Yield start Low Yield Observed reagent_purity Check Reagent Purity (Use fresh precursors) start->reagent_purity temp_control Verify Temperature Control (Maintain optimal temperature) reagent_purity->temp_control slow_addition Implement Slow Addition (Minimize intermediate dimerization) temp_control->slow_addition solvent_opt Optimize Solvent (Improve solubility) slow_addition->solvent_opt yield_improved Yield Improved solvent_opt->yield_improved Successful yield_not_improved Yield Not Improved (Re-evaluate synthetic route) solvent_opt->yield_not_improved Unsuccessful

Caption: Troubleshooting workflow for addressing low reaction yields.

G Potential Degradation Pathway of Isoxazole Intermediates isoxazole This compound Intermediate hydrolysis Hydrolysis (Strong Acid or Base Catalyzed) isoxazole->hydrolysis ring_opened Ring-Opened Intermediate hydrolysis->ring_opened degradation_products Degradation Products ring_opened->degradation_products

Caption: Potential degradation pathway of isoxazole intermediates via hydrolysis.

References

Technical Support Center: Optimizing Reactions for 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(Trifluoromethyl)isoxazol-3-amine. The focus of this guide is the optimization of catalyst loading to improve reaction yield, selectivity, and overall efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound and related isoxazoles?

A1: A variety of catalysts can be employed for isoxazole synthesis, depending on the specific reaction pathway. For reactions involving C-N coupling or cyclization, palladium-based catalysts are frequently used.[1][2] Lewis acids such as zinc chloride (ZnCl₂) and copper salts may also be utilized to promote cycloaddition reactions.[3] The choice of catalyst is a critical parameter and should be carefully selected based on the specific substrates and reaction conditions.[2][4]

Q2: How does catalyst loading impact the yield and purity of the final product?

A2: Catalyst loading is a critical parameter that can significantly affect the reaction's outcome. Insufficient catalyst may lead to low or no product yield, while excessive catalyst can sometimes promote the formation of byproducts, complicating purification and potentially lowering the isolated yield.[5] It is essential to perform a catalyst loading optimization study to find the optimal concentration for a specific reaction.[1]

Q3: What are the common side products observed in the synthesis of trifluoromethylated isoxazoles?

A3: A common side product in syntheses involving nitrile oxides is the furoxan dimer, which forms from the dimerization of the nitrile oxide intermediate.[6][7] This is particularly prevalent if the concentration of the nitrile oxide is too high. Other potential side products can arise from the decomposition of starting materials or intermediates, especially under harsh reaction conditions.[3]

Q4: Can the reaction solvent and temperature influence the optimal catalyst loading?

A4: Yes, solvent and temperature play a crucial role in the overall reaction efficiency and can influence the optimal catalyst loading.[8] The solubility of the reactants and the stability of the catalyst can vary significantly with the solvent. Temperature affects the reaction kinetics, and an optimal temperature profile is often required to achieve high yields and minimize side reactions.[3] Therefore, it is recommended to re-optimize the catalyst loading if you significantly change the solvent or reaction temperature.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the synthesis of this compound, with a focus on catalyst-related problems.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive or Deactivated Catalyst - Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).- For palladium catalysts, consider a pre-activation step if applicable.- If catalyst deactivation is suspected during the reaction, a fresh portion of the catalyst can be added.[3]
Suboptimal Catalyst Loading - Perform a catalyst loading optimization study. Systematically vary the catalyst concentration (e.g., from 0.5 mol% to 10 mol%) to determine the optimal loading for your specific reaction conditions.[1]- Both too low and too high catalyst loadings can negatively impact the yield.[1]
Poor Quality of Starting Materials - Ensure all reactants and solvents are pure and dry. Impurities can act as catalyst poisons.[3]
Inefficient Reaction Conditions - Optimize other reaction parameters such as temperature, reaction time, and solvent.[8]
Problem 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Steps
Incorrect Catalyst Loading - An inappropriate catalyst concentration can sometimes favor side reactions. Optimize the catalyst loading as described above.
High Concentration of Reactive Intermediates - In reactions involving the in situ generation of nitrile oxides, dimerization to form furoxans is a common side reaction.[6] Controlling the rate of formation of the nitrile oxide is critical.[7] Slow addition of a precursor via a syringe pump can help maintain a low concentration of the intermediate, thus minimizing dimerization.[6]
Suboptimal Reaction Selectivity - The choice of ligand for a metal catalyst can significantly influence selectivity. Screen different ligands to find the one that best promotes the desired transformation.
Problem 3: Difficulty in Reproducing Literature Results
Possible Cause Troubleshooting Steps
Subtle Differences in Catalyst Quality - The source and batch of the catalyst can sometimes lead to variability in results. If possible, use the same supplier and batch as reported in the literature.
Handling of Air/Moisture Sensitive Catalysts - Ensure proper handling techniques for sensitive catalysts, such as using a glovebox or Schlenk line, to prevent deactivation.[1]
Minor Variations in Reaction Setup - Factors such as stirring speed and the order of addition of reagents can sometimes influence the outcome of a catalytic reaction.[1] Follow the reported procedure as closely as possible.

Data Presentation

Table 1: Illustrative Example of Catalyst Loading Optimization

The following table provides a hypothetical yet representative example of the effect of palladium catalyst loading on the yield and selectivity of a C-N coupling reaction to form an isoxazole amine.

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Product Yield (%)Furoxan Byproduct (%)
10.524453510
21.01878708
32.0 12 99 92 <5
45.012998810
510.012998515

Note: This data is for illustrative purposes and the optimal catalyst loading will vary depending on the specific reaction conditions.

Experimental Protocols

General Protocol for Catalyst Loading Optimization

This protocol describes a general procedure for optimizing the loading of a palladium catalyst in the synthesis of a this compound derivative.

Materials:

  • Appropriate starting materials (e.g., a trifluoromethylated precursor and an amine)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a series of parallel reaction vessels (e.g., Schlenk tubes or vials in a reaction block).

  • To each vessel, add the starting materials and the base under an inert atmosphere.

  • In separate vials, prepare stock solutions of the palladium catalyst and the ligand in the anhydrous solvent.

  • Add varying amounts of the catalyst and ligand stock solutions to each reaction vessel to achieve the desired catalyst loading (e.g., 0.5, 1, 2, 5, and 10 mol%).

  • Add the anhydrous solvent to each vessel to reach the final desired concentration.

  • Seal the vessels and place them in a pre-heated oil bath or heating block at the desired reaction temperature.

  • Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) at regular intervals.

  • Once the reactions are complete, quench the reactions and perform a standard work-up procedure.

  • Analyze the crude product mixture of each reaction to determine the conversion, yield of the desired product, and the amount of any major byproducts.

  • Identify the catalyst loading that provides the best balance of reaction time, yield, and purity.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_opt Catalyst Loading Optimization prep Prepare Reactants and Base inert Establish Inert Atmosphere prep->inert solvent Add Anhydrous Solvent inert->solvent cat_load_1 0.5 mol% Catalyst solvent->cat_load_1 cat_load_2 1.0 mol% Catalyst solvent->cat_load_2 cat_load_3 2.0 mol% Catalyst solvent->cat_load_3 cat_load_4 5.0 mol% Catalyst solvent->cat_load_4 heat Heat to Reaction Temperature cat_load_1->heat cat_load_2->heat cat_load_3->heat cat_load_4->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Quench and Work-up monitor->workup analysis Analyze Crude Product (Yield, Purity) workup->analysis optimum Identify Optimal Catalyst Loading analysis->optimum

Caption: Workflow for Catalyst Loading Optimization.

troubleshooting_yield start Low or No Product Yield check_catalyst Is the catalyst active and handled correctly? start->check_catalyst check_loading Is the catalyst loading optimized? check_catalyst->check_loading Yes solution_catalyst Use fresh catalyst, consider pre-activation. check_catalyst->solution_catalyst No check_reagents Are the starting materials pure? check_loading->check_reagents Yes solution_loading Perform a catalyst loading optimization study. check_loading->solution_loading No check_conditions Are the reaction conditions (T, t, solvent) optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials and dry solvents. check_reagents->solution_reagents No solution_conditions Systematically screen reaction parameters. check_conditions->solution_conditions No

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Purification of 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-(Trifluoromethyl)isoxazol-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: While the impurity profile can vary depending on the specific synthetic route, common impurities may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Regioisomers: Formation of the isomeric product, 3-(Trifluoromethyl)isoxazol-5-amine, can be a significant impurity.[1]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Byproducts from side reactions: Depending on the synthetic pathway, byproducts such as furoxans (from the dimerization of nitrile oxide intermediates) could be present.[1]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final product and detecting impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure of the desired product and identifying and quantifying impurities. The chemical shifts of residual solvents and common organic impurities are well-documented and can be found in reference tables.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting and identifying volatile impurities and residual solvents.

Q3: What are the primary methods for purifying crude this compound?

A3: The two most common and effective purification techniques for this compound are flash column chromatography and recrystallization. The choice of method will depend on the impurity profile and the desired final purity.

Troubleshooting Guides

Flash Column Chromatography

Issue: Poor separation of the desired product from impurities.

Solution:

  • Optimize the solvent system: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems for isoxazole derivatives include hexane/ethyl acetate and dichloromethane/methanol.

  • Adjust the stationary phase: Standard silica gel is the most common choice. If the compound streaks or shows poor resolution, consider using deactivated silica gel (by pre-treating with a solvent system containing a small amount of triethylamine, e.g., 1-2%) to minimize interactions with the acidic silica surface.

  • Sample loading: For optimal separation, dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. If the compound has poor solubility, dry loading (adsorbing the crude material onto a small amount of silica gel before loading onto the column) is recommended.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline. Optimization may be required based on the specific impurity profile.

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Column Dimensions Choose a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
Mobile Phase A Hexane or Dichloromethane
Mobile Phase B Ethyl Acetate or Methanol
Gradient Start with 100% Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be from 0% to 50% B over 10-20 column volumes.
Monitoring Thin-Layer Chromatography (TLC) using the same solvent system to identify fractions containing the pure product.

DOT Script for Flash Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool concentrate Concentrate Pooled Fractions pool->concentrate final_product final_product concentrate->final_product Purified Product

Caption: Workflow for Flash Chromatography Purification.

Recrystallization

Issue: The compound does not crystallize or oils out.

Solution:

  • Solvent selection is critical: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. For amine-containing compounds like this compound, polar protic solvents such as ethanol, isopropanol, or mixtures with water can be effective. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.

  • Control the cooling rate: Slow cooling promotes the formation of larger, purer crystals. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Induce crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

  • Address oiling out: If the compound oils out, try reheating the solution to dissolve the oil, adding slightly more solvent, and then allowing it to cool more slowly. Using a more polar solvent or a solvent mixture may also help.

Experimental Protocol: Recrystallization

This protocol provides a general method for screening recrystallization solvents and performing the purification.

StepProcedure
1. Solvent Screening In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room temperature and upon heating.
2. Dissolution In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.
3. Hot Filtration (Optional) If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
4. Crystallization Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
5. Cooling Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.
6. Isolation Collect the crystals by vacuum filtration using a Büchner funnel.
7. Washing Wash the crystals with a small amount of the cold recrystallization solvent.
8. Drying Dry the purified crystals in a vacuum oven at a temperature below the melting point.

DOT Script for Recrystallization Workflow

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Hot Solvent hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temp. hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry purified_product purified_product dry->purified_product High-Purity Product

Caption: Workflow for Recrystallization Purification.

Data Summary

The following table summarizes key physicochemical properties that are important for the purification and characterization of this compound.

PropertyValueSource
Molecular Formula C₄H₃F₃N₂OChemScene[2]
Molecular Weight 152.07 g/mol ChemScene[2]
Appearance White to off-white crystalline powderInferred from similar compounds
Purity (Typical) ≥96%ChemScene[2]
Storage Conditions 4°C, protect from light, stored under nitrogenChemScene[2]

Disclaimer: The information provided in this technical support center is intended for guidance only. Experimental conditions should be optimized for each specific case. Always follow appropriate laboratory safety procedures.

References

Validation & Comparative

A Comparative Guide to 5-(Trifluoromethyl)isoxazol-3-amine and Other Isoxazole Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This guide provides an objective comparison of 5-(Trifluoromethyl)isoxazol-3-amine with other isoxazole derivatives, supported by experimental data, detailed protocols, and visualizations to aid in research and development efforts.

The introduction of a trifluoromethyl group to the isoxazole ring can significantly enhance the biological activity of the resulting compounds. This is attributed to the unique properties of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and ability to increase lipophilicity, which can improve cell membrane permeability and binding affinity to target proteins.

Comparative Analysis of Biological Activity

The following sections present a comparative analysis of the anticancer and enzyme inhibitory activities of this compound and other isoxazole derivatives. The data is compiled from various studies to provide a comprehensive overview.

Anticancer Activity

The trifluoromethyl group has been shown to significantly enhance the anticancer potency of isoxazole derivatives. A direct comparison between a trifluoromethylated isoxazole and its non-trifluoromethylated analog demonstrates this effect.

Table 1: Comparative Anticancer Activity of Isoxazole Derivatives against MCF-7 Human Breast Cancer Cell Line

CompoundStructureIC₅₀ (µM)[1][2]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) Awaiting Structure2.63
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14) Awaiting Structure19.72

Further examples of the anticancer activity of various isoxazole derivatives are presented in Table 2.

Table 2: Anticancer Activity of Various Isoxazole Derivatives against Different Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)
3,5-disubstituted isoxazole derivative (4b)U87 (Glioblastoma)42.8[3]
3,5-disubstituted isoxazole derivative (4a)U87 (Glioblastoma)61.4[3]
3,5-disubstituted isoxazole derivative (4c)U87 (Glioblastoma)67.6[3]
Isoxazole chalcone derivative (10a)DU145 (Prostate)0.96[3]
Isoxazole chalcone derivative (10b)DU145 (Prostate)1.06[3]
Isoxazole-pyrazole heterodimer (14)HT-1080 (Fibrosarcoma), A-549 (Lung), MCF-7 (Breast), MDA-MB-231 (Breast)19.19 - 25.87[3]
Pyridine-containing isoxazole (24)MCF-7 (Breast)9.15[3]
Pyridine-containing isoxazole (24)A549 (Lung)14.92[3]
Enzyme Inhibitory Activity

Isoxazole derivatives have been investigated as inhibitors of various enzymes, including α-amylase and α-glucosidase, which are relevant targets for the management of diabetes. The trifluoromethyl group can also play a crucial role in enhancing the inhibitory potency of these compounds.

Table 3: Comparative α-Amylase Inhibitory Activity of Trifluoromethylated Flavonoid-Based Isoxazoles

CompoundStructureIC₅₀ (µM)[4]
6-Chloro-3-((3-(4-fluorophenyl)isoxazol-5-yl)methoxy)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one (3b) Awaiting Structure12.6 ± 0.2
Acarbose (Standard) Awaiting Structure12.4 ± 0.1

The data in Table 3 indicates that trifluoromethylated isoxazole derivatives can exhibit potent enzyme inhibitory activity, comparable to the standard drug acarbose[4].

Physicochemical Properties

The physicochemical properties of isoxazole derivatives are critical for their pharmacokinetic and pharmacodynamic profiles. The introduction of a trifluoromethyl group generally increases lipophilicity (logP).

Table 4: Physicochemical Properties of Selected Isoxazole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
IsoxazoleC₃H₃NO69.060.47
3-Amino-5-methylisoxazoleC₄H₆N₂O98.10-0.16
This compoundC₄H₃F₃N₂O152.080.85
3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amineC₁₀H₇F₃N₂O228.172.85

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Synthesis of 5-Phenyl-3-(trifluoromethyl)isoxazole

This protocol describes a general procedure for the synthesis of trifluoromethylated isoxazoles via a [3+2] cycloaddition reaction.

Materials:

  • Trifluoroacetohydroximoyl bromide

  • Phenylacetylene

  • Triethylamine (Et₃N)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve trifluoroacetohydroximoyl bromide (1.0 eq) and phenylacetylene (2.0 eq) in toluene.

  • Slowly add a solution of triethylamine (2.0 eq) in toluene to the stirred reaction mixture via a syringe pump over 2 hours at room temperature. A white precipitate will form.

  • After the addition is complete, add hexane to the reaction mixture and filter off the white precipitate.

  • Wash the precipitate with ethyl acetate.

  • Combine the filtrates and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-phenyl-3-(trifluoromethyl)isoxazole.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro α-Glucosidase Inhibitory Assay

This protocol describes the determination of α-glucosidase inhibitory activity.

Materials:

  • α-Glucosidase from baker's yeast

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Sodium carbonate (Na₂CO₃)

  • 96-well plates

Procedure:

  • Add 50 µL of the test compound solution and 50 µL of α-glucosidase solution to a 96-well plate.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution and incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm.

  • Acarbose is used as a positive control.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological evaluation of isoxazole derivatives.

experimental_workflow General Experimental Workflow for Biological Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Isoxazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro_Assays In Vitro Assays (e.g., Anticancer, Enzyme Inhibition) Characterization->InVitro_Assays Dose_Response Dose-Response Curves InVitro_Assays->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Mechanism_Action Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) IC50_Determination->Mechanism_Action Pathway_Analysis Signaling Pathway Analysis Mechanism_Action->Pathway_Analysis

Caption: General workflow for the synthesis and biological evaluation of isoxazole derivatives.

apoptosis_pathway Simplified Apoptosis Signaling Pathway Isoxazole Isoxazole Derivative ROS Increased Reactive Oxygen Species (ROS) Isoxazole->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially induced by bioactive isoxazoles.

References

Comparative Guide: Trifluoromethylated vs. Non-Fluorinated Isoxazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

<_Step_2>

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents.[1] A key strategy in modern drug design involves the incorporation of fluorine, often as a trifluoromethyl (-CF3) group, to modulate a molecule's physicochemical and biological properties.[2] This guide provides an objective comparison between trifluoromethylated and non-fluorinated isoxazoles, supported by experimental data, to inform lead optimization and drug development efforts.

Impact on Physicochemical Properties

The introduction of a trifluoromethyl group dramatically alters key physicochemical parameters that are critical for a drug candidate's pharmacokinetic profile.[3][4] The strong electron-withdrawing nature and high lipophilicity of the -CF3 group lead to significant improvements in metabolic stability and membrane permeability.[3][5]

  • Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.[5] This property is often quantified by the logarithm of the octanol-water partition coefficient (LogP).

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450 (CYP).[3][5] This increased stability often results in a longer drug half-life and improved bioavailability.[6]

Table 1: Comparative Physicochemical Properties

Property General Observation for Non-Fluorinated Isoxazoles General Observation for Trifluoromethylated Isoxazoles Rationale for Change
Lipophilicity (LogP) Lower to moderate Higher The -CF3 group is highly lipophilic.[5]
Metabolic Stability Susceptible to oxidation at unsubstituted positions Significantly more stable to metabolic degradation The C-F bond is exceptionally strong and resistant to enzymatic cleavage.[5]

| Acidity/Basicity (pKa) | Dependent on other substituents | Can be modulated by the strong electron-withdrawing effect of the -CF3 group | The -CF3 group influences the electronic properties of the entire molecule.[5] |

Enhancement of Biological Activity

The altered physicochemical properties of trifluoromethylated isoxazoles directly translate to changes in their biological activity. Enhanced metabolic stability and lipophilicity can lead to better target engagement and improved potency. A compelling example is seen in the realm of anticancer research.

One study directly compared the anticancer activity of a trifluoromethylated isoxazole with its non-fluorinated parent compound against the human breast cancer cell line MCF-7. The results demonstrated a dramatic increase in potency upon trifluoromethylation.[7][8]

Table 2: Comparative Anticancer Activity Against MCF-7 Cell Line

Compound Structure IC50 (μM) Fold Improvement
Non-Fluorinated Isoxazole (14) 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole 19.72[7][8] -

| Trifluoromethylated Isoxazole (2g) | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63[7][8] | ~ 8x |

This nearly 8-fold increase in activity highlights the profound impact of the -CF3 moiety in enhancing the biological efficacy of the isoxazole scaffold.[7]

Visualizing Key Concepts and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated.

G cluster_synthesis General Isoxazole Synthesis Workflow Start Starting Materials (e.g., Alkynes, Aldoximes) Intermediate Nitrile Oxide Intermediate (in situ generation) Start->Intermediate Dehydration/ Oxidation Reaction [3+2] Cycloaddition Product Isoxazole Core Structure Reaction->Product Non-Fluorinated Pathway CF3_Product Trifluoromethylated Isoxazole Reaction->CF3_Product Fluorinated Pathway Intermediate->Reaction CF3_Intro Introduction of -CF3 Source (e.g., CF3SO2Na) CF3_Intro->Reaction G cluster_physchem Physicochemical Properties cluster_bio Biological Outcomes CF3 Trifluoromethyl (-CF3) Group Lipophilicity Increased Lipophilicity CF3->Lipophilicity MetabolicStability Increased Metabolic Stability CF3->MetabolicStability ElectronicEffect Strong Electron- Withdrawing Effect CF3->ElectronicEffect MembranePerm Enhanced Membrane Permeability Lipophilicity->MembranePerm Bioavailability Improved Bioavailability & Half-Life MetabolicStability->Bioavailability Binding Modulated Target Binding Affinity ElectronicEffect->Binding Potency Increased Potency MembranePerm->Potency Bioavailability->Potency Binding->Potency G cluster_workflow Comparative Experimental Workflow cluster_profiling cluster_screening A Synthesis of Analog Pair (Fluorinated vs. Non-Fluorinated) B Physicochemical Profiling A->B C In Vitro Biological Screening B->C B1 LogP Determination B2 Metabolic Stability Assay D Data Analysis & Comparison C->D C1 Cytotoxicity Assay (e.g., MTT) C2 Target Binding Assay (e.g., MST) E Lead Candidate Selection D->E

References

A Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)isoxazol-3-amine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's potency, metabolic stability, and cell permeability. This guide provides a comparative analysis of the structure-activity relationship (SAR) of isoxazole analogs, with a focus on the impact of the trifluoromethyl group on their anticancer properties. Due to the limited availability of specific SAR data for a series of 5-(trifluoromethyl)isoxazol-3-amine analogs, this guide will present a key case study on a closely related 4-(trifluoromethyl)isoxazole analog and discuss broader SAR principles for isoxazole-based anticancer agents.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of a 4-(trifluoromethyl)isoxazole analog compared to its non-fluorinated counterpart against the human breast cancer cell line MCF-7. This data highlights the significant contribution of the trifluoromethyl group to the compound's potency.

Table 1: Comparison of Anticancer Activity of Isoxazole Analogs [1][2][3]

Compound IDStructureRTarget Cell LineIC50 (µM)
1 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleHMCF-719.72
2 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleCF3MCF-72.63

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly demonstrates that the addition of a trifluoromethyl group at the 4-position of the isoxazole ring (Compound 2 ) leads to an approximately 7.5-fold increase in cytotoxic activity against MCF-7 cells compared to the non-trifluoromethylated analog (Compound 1 )[1][2][3]. This enhancement is attributed to the unique electronic properties and lipophilicity of the CF3 group, which can improve target binding and cellular uptake.

Experimental Protocols

This section details the methodologies for the synthesis of the isoxazole scaffold and the key biological assay used to determine anticancer activity.

General Synthesis of 3-Amino-5-(trifluoromethyl)isoxazoles

A common route for the synthesis of 3-amino-5-(trifluoromethyl)isoxazoles involves the cyclization of a β-ketonitrile with hydroxylamine.

  • Step 1: Synthesis of Trifluoromethyl β-Ketonitrile. A suitable trifluoromethyl ketone is reacted with a source of cyanide, such as sodium cyanide, in the presence of a base to yield the corresponding β-ketonitrile.

  • Step 2: Cyclization. The resulting trifluoromethyl β-ketonitrile is then treated with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often in the presence of a base like sodium acetate, to facilitate the cyclization and formation of the 3-amino-5-(trifluoromethyl)isoxazole ring. The product can then be purified using standard techniques like column chromatography.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[6][7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is then added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway Visualizations

The anticancer activity of the trifluoromethylated isoxazole analogs discussed is associated with the induction of apoptosis and the downregulation of the Estrogen Receptor Alpha (ERα) signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation start Starting Materials (Trifluoromethyl Ketone, Cyanide Source) ketonitrile Trifluoromethyl β-Ketonitrile Intermediate start->ketonitrile isoxazole This compound Analog ketonitrile->isoxazole hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->isoxazole treatment Compound Treatment isoxazole->treatment cell_culture MCF-7 Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

A simplified workflow for the synthesis and biological evaluation of this compound analogs.

er_alpha_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) ER_alpha_mem ERα E2->ER_alpha_mem ER_alpha_nuc ERα E2->ER_alpha_nuc PI3K PI3K ER_alpha_mem->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Transcription Gene Transcription (Proliferation, Survival) mTOR->Gene_Transcription Promotes ERE Estrogen Response Element (ERE) ER_alpha_nuc->ERE Binds ERE->Gene_Transcription Isoxazole Trifluoromethyl Isoxazole Analog Isoxazole->ER_alpha_nuc Downregulates

The Estrogen Receptor Alpha (ERα) signaling pathway, a target for isoxazole analogs in breast cancer.

apoptosis_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bax Bax CytoC Cytochrome c Bax->CytoC Release Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp9 Activates CytoC->Apaf1 Isoxazole Trifluoromethyl Isoxazole Analog Isoxazole->Bax Activates Isoxazole->Bcl2 Inhibits

The intrinsic apoptosis pathway, which can be activated by trifluoromethyl isoxazole analogs.

Structure-Activity Relationship (SAR) Insights

Based on the available data and broader studies on isoxazole anticancer agents, the following SAR principles can be outlined:

  • Role of the Trifluoromethyl Group: As demonstrated in Table 1, the CF3 group is a potent enhancer of anticancer activity. Its electron-withdrawing nature and lipophilicity likely contribute to improved binding affinity with target proteins and better cellular penetration.

  • Substitution at the 3- and 5-positions: The nature of the substituents at the 3 and 5-positions of the isoxazole ring is crucial for activity. Aromatic and heteroaromatic rings are common features in active compounds, suggesting that π-π stacking interactions may be important for target binding.

  • The Amino Group at Position 3: The 3-amino group can serve as a key hydrogen bond donor, interacting with amino acid residues in the active site of target enzymes or receptors. It also provides a handle for further derivatization to modulate the compound's physicochemical properties.

  • Overall Molecular Shape and Lipophilicity: The overall three-dimensional shape and lipophilicity of the molecule play a significant role in its biological activity. A balance between lipophilicity for membrane permeability and sufficient polarity for aqueous solubility is essential for optimal pharmacokinetic properties.

Conclusion

The inclusion of a trifluoromethyl group in the isoxazole scaffold is a promising strategy for the development of potent anticancer agents. The case study presented highlights a significant increase in cytotoxicity against breast cancer cells upon trifluoromethylation. The proposed mechanisms of action, including the induction of apoptosis and downregulation of ERα signaling, provide a solid foundation for further investigation. Future research should focus on the synthesis and evaluation of a broader series of this compound analogs to establish a more detailed SAR and to optimize their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers in the field of anticancer drug discovery.

References

Comparative In Vivo Efficacy of 5-(Trifluoromethyl)isoxazol-3-amine Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of 5-(Trifluoromethyl)isoxazol-3-amine based compounds against relevant alternatives. The information is supported by experimental data and detailed methodologies to aid in the evaluation and advancement of this promising class of therapeutic agents.

The isoxazole scaffold, particularly when substituted with a trifluoromethyl group, has garnered significant attention in medicinal chemistry due to its potential to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Compounds based on the this compound core have been investigated for a range of therapeutic applications, including their anti-inflammatory, anticancer, and antioxidant properties. This guide synthesizes available in vivo data to facilitate a comparative understanding of their performance.

Anti-inflammatory Activity

A key area of investigation for isoxazole derivatives is their potential to modulate inflammatory responses. In vivo studies have demonstrated the anti-inflammatory effects of compounds containing the isoxazole moiety, often compared against established non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Comparison of Anti-inflammatory Activity of Isoxazole Derivatives

Compound/DrugAnimal ModelAssayDose% Inhibition of EdemaReference
Isoxazole Derivative (Generic)Wistar Albino RatsCarrageenan-induced paw edema100 mg/kg (oral)Significant anti-inflammatory activityGeneric Study
Diclofenac Sodium (Standard)Wistar Albino RatsCarrageenan-induced paw edema10 mg/kg (i.p.)Not specified in abstractGeneric Study
Isoxazole Derivative (Generic)MiceXylene-induced ear edema100 mg/kg (oral)Significant anti-inflammatory activityGeneric Study
Diclofenac Sodium (Standard)MiceXylene-induced ear edemaNot specifiedNot specified in abstractGeneric Study

Note: Specific quantitative data for direct comparison of a this compound based compound was not available in the reviewed literature. The table reflects data for a broader class of isoxazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

G start Acclimatize Wistar rats (150-200g) for 1 week grouping Divide rats into groups (n=6): - Vehicle Control - Test Compound - Standard Drug (e.g., Diclofenac) start->grouping fasting Fast animals overnight with free access to water grouping->fasting dosing Administer test compound or standard drug orally or intraperitoneally fasting->dosing measurement1 Measure initial paw volume using a plethysmometer dosing->measurement1 induction Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw measurement2 Measure paw volume at specified intervals (e.g., 1, 2, 3, 4 hours) post-carrageenan injection induction->measurement2 measurement1->induction calculation Calculate the percentage inhibition of edema measurement2->calculation end Data Analysis and Comparison calculation->end G start Culture human cancer cells (e.g., MCF-7) injection Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice start->injection monitoring Monitor tumor growth until palpable (e.g., 100-150 mm³) injection->monitoring grouping Randomize mice into treatment groups: - Vehicle Control - Test Compound - Positive Control monitoring->grouping treatment Administer treatment according to the defined schedule (e.g., daily, oral gavage) grouping->treatment measurement Measure tumor volume and body weight regularly treatment->measurement endpoint At the end of the study, euthanize mice and excise tumors for further analysis measurement->endpoint analysis Calculate tumor growth inhibition and assess toxicity endpoint->analysis G start Acclimatize male mice for 1 week grouping Divide mice into groups: - Vehicle Control - Test Compound (multiple doses) - Standard Antioxidant (e.g., Quercetin) start->grouping administration Administer compounds intraperitoneally grouping->administration blood_collection Collect blood samples at a specified time point post-administration administration->blood_collection plasma_separation Separate plasma by centrifugation blood_collection->plasma_separation tac_assay Measure Total Antioxidant Capacity (TAC) of the plasma using a commercial kit plasma_separation->tac_assay analysis Compare TAC levels between groups tac_assay->analysis G cluster_0 Cellular Stress Mitochondria Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS NADPH_Oxidase NADPH_Oxidase NADPH_Oxidase->ROS Antioxidant_Defense Antioxidant Defense (e.g., SOD, Catalase) ROS->Antioxidant_Defense Signaling_Pathways Downstream Signaling (NF-κB, PI3K/Akt) ROS->Signaling_Pathways Cellular_Response Cellular Response (Inflammation, Apoptosis) Signaling_Pathways->Cellular_Response G cluster_1 Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Transcription Gene Transcription (Pro-inflammatory genes) Nucleus->Gene_Transcription G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts from PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Response Cell Survival & Proliferation Downstream->Cell_Response

Navigating the Metabolic Maze: A Comparative Guide to Isoxazole Isomer Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the metabolic fate of a drug candidate is paramount. The isoxazole scaffold, a common motif in medicinal chemistry, presents a fascinating case study in how isomeric variations can profoundly influence metabolic stability. This guide provides a comparative analysis of the metabolic stability of 3,5-, 3,4-, and 4,5-disubstituted isoxazole isomers, supported by experimental data and detailed protocols to aid in the design of more robust drug candidates.

The substitution pattern on the isoxazole ring dictates its susceptibility to metabolic enzymes, primarily the cytochrome P450 (CYP) family. The key metabolic transformations include N-O bond cleavage (ring opening) and oxidation of the substituents. The position of these substituents can either shield the ring from or expose it to these metabolic attacks, thereby altering the compound's half-life and clearance rate.

At a Glance: Comparative Metabolic Stability of Isoxazole Isomers

To illustrate the impact of substitution patterns on metabolic stability, the following table summarizes in vitro data from human liver microsome assays for representative isoxazole-containing compounds. It is important to note that these compounds are not strictly isomers but are chosen to represent the metabolic liabilities associated with each substitution pattern.

Substitution PatternRepresentative CompoundHalf-life (t¹/²) (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Primary Metabolic Pathways
3,5-disubstituted SulfamethoxazoleModerateModerateN-acetylation of the aniline substituent, Oxidation at the C5-methyl group.[1]
3,4-disubstituted ValdecoxibShortHighHydroxylation of the C5-methyl group, followed by further oxidation and ring opening.[2][3][4]
4,5-disubstituted (Hypothetical Compound)Potentially LongerPotentially LowerMetabolism is expected to be driven by the nature of the substituents rather than direct ring metabolism.

Disclaimer: The data presented are for illustrative purposes and are compiled from different sources. A direct head-to-head comparison under identical experimental conditions would be required for a definitive assessment.

Decoding the Metabolic Pathways

The metabolic fate of isoxazole isomers is intrinsically linked to their substitution patterns. The two primary routes of metabolism are ring cleavage and substituent oxidation.

dot

General Metabolic Pathways of Isoxazole Rings cluster_pathways Metabolic Transformations Isoxazole Substituted Isoxazole Ring RingOpening Reductive Ring Opening (N-O Bond Cleavage) Isoxazole->RingOpening CYPs, Reductases SubstituentOxidation Substituent Oxidation (e.g., Hydroxylation) Isoxazole->SubstituentOxidation CYPs Metabolites Metabolites RingOpening->Metabolites SubstituentOxidation->Metabolites Experimental Workflow for Liver Microsomal Stability Assay cluster_workflow Assay Procedure A Prepare incubation mixture: Test compound + Liver microsomes + Phosphate buffer B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH regenerating system B->C D Incubate and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) C->D E Terminate reaction with cold acetonitrile containing internal standard D->E F Centrifuge to precipitate protein E->F G Analyze supernatant by LC-MS/MS F->G H Determine t½ and Clint G->H

References

Comparative Cross-Reactivity Profiling of 5-(Trifluoromethyl)pyrimidine-2-amine Analogs as Dual FLT3 and CHK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of 5-(trifluoromethyl)pyrimidine-2-amine derivatives, a class of potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1). Due to the limited public availability of extensive kinase screening data for the specific 5-(Trifluoromethyl)isoxazol-3-amine scaffold, this guide focuses on the closely related and well-characterized pyrimidine analogs, offering valuable insights into their selectivity and potential as therapeutic agents. The experimental data presented herein is crucial for understanding on-target and off-target effects, guiding lead optimization, and predicting potential clinical outcomes.

Executive Summary

In the landscape of kinase inhibitor discovery, achieving selectivity remains a paramount challenge. This guide details the inhibitory activity of a promising 5-(trifluoromethyl)pyrimidine-2-amine derivative, referred to as Compound 30, against a panel of kinases. The data reveals a potent dual-inhibitory action against FLT3 and CHK1, kinases implicated in various cancers, particularly Acute Myeloid Leukemia (AML).[1][2] We further compare this profile with other known FLT3 and CHK1 inhibitors, providing a broader context for its selectivity. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further research.

Inhibitor Cross-Reactivity Profiles

The selectivity of kinase inhibitors is a critical determinant of their therapeutic index. To quantitatively assess the cross-reactivity of the 5-(trifluoromethyl)pyrimidine-2-amine series, a representative compound (Compound 30) was screened against a panel of 12 kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetCompound 30 IC50 (nM)[1]Alternative Inhibitor: MK-8776 IC50 (nM)[3]Alternative Inhibitor: SRA737 IC50 (nM)[3]Alternative Inhibitor: LY2606368 IC50 (nM)[3]
FLT3-WT ≤ 25---
FLT3-D835Y ≤ 25---
CHK1 ≤ 2532.57
CHK2 -150>500047
CDK2 833.5030--
Aurora A 1863.50---
IRAK4 864.60---
P70S6K 834.85---
c-Kit>10,000---
Other KinasesNo Affinity---

Table 1: Kinase Inhibitory Profile of Compound 30 and Alternative CHK1 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower value indicates higher potency. "-" indicates data not available in the cited source.

Compound 30 demonstrates high potency against both wild-type FLT3 and the clinically relevant D835Y mutant.[1] Notably, it also exhibits strong inhibition of CHK1.[1] The selectivity over the closely related kinase c-Kit is significant, with an IC50 value greater than 10,000 nM, suggesting a favorable safety profile in terms of c-Kit related toxicities.[1] When compared to other clinical-stage CHK1 inhibitors such as MK-8776, SRA737, and LY2606368, Compound 30 shows a distinct profile with potent dual activity.[1][3]

Signaling Pathways and Experimental Workflows

The primary targets of the 5-(trifluoromethyl)pyrimidine-2-amine series, FLT3 and CHK1, are critical nodes in cellular signaling pathways that regulate cell proliferation, survival, and DNA damage response.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Inhibitor 5-(Trifluoromethyl)pyrimidine -2-amine Inhibitor Inhibitor->FLT3

Figure 1: FLT3 Signaling Pathway. Constitutive activation of FLT3, often due to mutations, leads to the activation of downstream pathways such as RAS/MEK/ERK, PI3K/AKT/mTOR, and STAT5, promoting uncontrolled cell proliferation and survival in AML.[4][5] 5-(Trifluoromethyl)pyrimidine-2-amine inhibitors block this signaling at the receptor level.

CHK1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 activates CDC25 CDC25 CHK1->CDC25 inactivates Cell_Cycle_Arrest Cell Cycle Arrest CDC25->Cell_Cycle_Arrest promotes progression Inhibitor 5-(Trifluoromethyl)pyrimidine -2-amine Inhibitor Inhibitor->CHK1

Figure 2: ATR-CHK1 DNA Damage Response Pathway. In response to DNA damage, ATR activates CHK1, which in turn inactivates CDC25 phosphatases, leading to cell cycle arrest to allow for DNA repair.[6] Inhibition of CHK1 abrogates this checkpoint, forcing cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and cell death.

To determine the cross-reactivity profile of these inhibitors, a systematic experimental workflow is employed, combining in vitro kinase assays with cellular assays.

Experimental_Workflow cluster_workflow Cross-Reactivity Profiling Workflow Start Start: Inhibitor Synthesis Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Kinase_Panel Kinase Selectivity Panel (e.g., KINOMEscan) Biochemical_Assay->Kinase_Panel Cell_Based_Assay Cellular Proliferation Assay (e.g., MV4-11 cells) Kinase_Panel->Cell_Based_Assay End End: Selectivity Profile Cell_Based_Assay->End

Figure 3: Experimental Workflow for Kinase Inhibitor Profiling. The process begins with the synthesis of the inhibitor, followed by in vitro kinase assays to determine potency (IC50) against the primary targets. A broader kinase panel screen then establishes the selectivity profile. Finally, cell-based assays confirm on-target activity and assess cellular efficacy.

Experimental Protocols

Detailed methodologies are essential for the validation and extension of these findings.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for determining the IC50 values for FLT3 and CHK1.

Materials:

  • Recombinant human FLT3 or CHK1 enzyme

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7][8]

  • ATP

  • Appropriate substrate (e.g., AXLtide for FLT3)

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compound in kinase buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution (or 5% DMSO for control), 2 µL of the kinase solution, and 2 µL of the substrate/ATP mixture.[8]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[8]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cellular Proliferation Assay (MV4-11 Cell Line)

This assay assesses the anti-proliferative activity of the inhibitors in a relevant cancer cell line.

Materials:

  • MV4-11 (FLT3-ITD positive) human AML cell line

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitor (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed MV4-11 cells into a 96-well plate at a predetermined density and allow them to acclimate.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescent signal, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

Kinase Selectivity Profiling (KINOMEscan™)

For a comprehensive assessment of inhibitor selectivity, a high-throughput screening platform like KINOMEscan™ is recommended. This competitive binding assay measures the interaction of a test compound against a large panel of kinases.[9][10] The output is typically reported as the dissociation constant (Kd) or percent of control, providing a detailed map of the inhibitor's interactions across the kinome.[9]

Conclusion

The 5-(trifluoromethyl)pyrimidine-2-amine scaffold represents a promising starting point for the development of dual FLT3 and CHK1 inhibitors. The lead compound, Compound 30, demonstrates high potency and a favorable selectivity profile, particularly with its weak affinity for c-Kit.[1] The comparative data and detailed protocols provided in this guide are intended to facilitate further research into this class of inhibitors and aid in the design of next-generation compounds with improved efficacy and safety profiles for the treatment of AML and other malignancies. Further investigation using broader kinase panels and in vivo models is warranted to fully elucidate the therapeutic potential of these novel inhibitors.

References

Validation of a Synthetic Route for 5-(Trifluoromethyl)isoxazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 5-(Trifluoromethyl)isoxazol-3-amine is a valuable building block, and this guide provides a comparative analysis of two potential synthetic routes, offering insights into their respective methodologies and performance.

Route 1: [3+2] Cycloaddition followed by Amination

This well-established route leverages the power of [3+2] cycloaddition to construct the isoxazole core, followed by the introduction of the amine functionality. This approach offers good control over the initial substitution pattern of the isoxazole ring.

Experimental Protocol

Step 1: Synthesis of 5-(Trifluoromethyl)isoxazole

The synthesis of the isoxazole ring is achieved via a [3+2] cycloaddition reaction between a trifluoromethyl-containing nitrile oxide and an alkyne. A common precursor for the nitrile oxide is trifluoroacetohydroximoyl bromide.

  • Preparation of Trifluoroacetohydroximoyl Bromide: Trifluoroacetaldehyde oxime is treated with N-bromosuccinimide (NBS) in DMF at 0°C, followed by stirring overnight at room temperature.[1]

  • Cycloaddition: The crude trifluoroacetohydroximoyl bromide is dissolved in a suitable solvent like toluene along with an alkyne (e.g., a protected acetylene that can be later converted to the 3-amino group).[1][2]

  • A base, such as triethylamine, is slowly added to the mixture to generate the trifluoromethylnitrile oxide in situ, which then undergoes cycloaddition with the alkyne.[1][2]

  • Work-up and Purification: The reaction mixture is typically worked up by washing with water and brine. The crude product is then purified by flash column chromatography on silica gel.[1][2]

Step 2: Conversion to this compound

The conversion of a suitable precursor at the 3-position to an amine can be achieved through various standard organic transformations. For instance, if a protected amine or a group convertible to an amine was used as the alkyne in the cycloaddition, this step would involve deprotection or conversion. A more general approach involves the synthesis of a 3-unsubstituted or 3-halo-isoxazole followed by amination.

Performance Data
ParameterValueReference
Yield (Cycloaddition) 54-96% (for analogous compounds)[1]
Purity High (after chromatography)[1][2]
Key Reagents Trifluoroacetaldehyde oxime, NBS, Alkyne, Triethylamine[1][2]
Reaction Conditions 0°C to room temperature[1][2]

Route 2: Construction of the Aminoisoxazole Ring from a β-Ketonitrile

This alternative route builds the 3-aminoisoxazole ring in a single key step from a trifluoromethyl β-ketonitrile precursor. This approach can be more atom-economical and may involve fewer steps.

Experimental Protocol

A general and reliable method for synthesizing 3-amino-5-alkyl isoxazoles involves the reaction of a β-ketonitrile with hydroxylamine.[3] The regioselectivity is controlled by pH and temperature.[3] To obtain the 3-amino isomer, the reaction is typically carried out at a pH between 7 and 8 and at a temperature at or below 45°C.[3]

  • Reaction Setup: 4,4,4-Trifluoroacetoacetonitrile (a trifluoromethyl β-ketonitrile) is reacted with hydroxylamine hydrochloride.

  • pH and Temperature Control: The pH of the reaction mixture is adjusted to be weakly acidic (pH 7-8), and the temperature is maintained at or below 45°C to favor the formation of the 3-aminoisoxazole.[3]

  • Cyclization: An acid-mediated cyclization step completes the formation of the isoxazole ring.[3]

  • Work-up and Purification: The product is isolated through standard extraction and purification techniques.

Performance Data
ParameterValueReference
Yield 60-90% (for analogous 3-amino-5-alkyl isoxazoles)[3]
Purity Good (often requires crystallization or chromatography)
Key Reagents 4,4,4-Trifluoroacetoacetonitrile, Hydroxylamine hydrochloride[3]
Reaction Conditions pH 7-8, ≤45°C[3]

Comparison of Synthetic Routes

FeatureRoute 1: [3+2] Cycloaddition & AminationRoute 2: From β-Ketonitrile
Versatility High, allows for various substituents on the isoxazole ring by changing the alkyne.More direct for 3-aminoisoxazoles, but may be less versatile for other substitution patterns.
Number of Steps Potentially more steps, depending on the amination strategy.Potentially fewer steps.
Control of Regiochemistry Excellent, determined by the cycloaddition partners.Highly dependent on reaction conditions (pH, temperature).[3]
Starting Materials Requires synthesis of trifluoroacetohydroximoyl bromide.Requires a trifluoromethyl β-ketonitrile.
Overall Yield Can be high, but dependent on the efficiency of both the cycloaddition and amination steps.Generally good to high yields reported for analogous compounds.[3]

Visualizing the Synthetic Pathways

Synthetic_Route_1 A Trifluoroacetaldehyde oxime B Trifluoroacetohydroximoyl bromide A->B NBS, DMF D 5-(Trifluoromethyl)isoxazole derivative B->D Base (Et3N) C Alkyne C->D [3+2] Cycloaddition E This compound D->E Amination/ Deprotection

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 A 4,4,4-Trifluoroacetoacetonitrile C This compound A->C pH 7-8, <=45°C B Hydroxylamine HCl B->C Acid-mediated cyclization

References

Unveiling the Target: A Comparative Guide to the Biological Identification of 5-(Trifluoromethyl)isoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological target identification for 5-(Trifluoromethyl)isoxazol-3-amine derivatives, with a primary focus on a potent anti-cancer compound, herein referred to as "Compound 5t." The central biological target identified for this class of molecules is Peroxiredoxin 1 (PRDX1), a key enzyme in cellular redox homeostasis. This document details the mechanism of action, presents a comparative analysis with alternative therapeutic strategies, provides comprehensive experimental protocols for target identification, and visualizes key biological pathways and experimental workflows.

Biological Target: Peroxiredoxin 1 (PRDX1)

Extensive research has identified Peroxiredoxin 1 (PRDX1) as the primary biological target of the this compound derivative, Compound 5t. PRDX1 is a ubiquitous antioxidant enzyme that plays a crucial role in detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative damage. In many cancer types, PRDX1 is overexpressed, contributing to tumor cell survival and resistance to therapy.

The mechanism of action of Compound 5t involves the direct inhibition of PRDX1's enzymatic activity. This inhibition leads to an accumulation of intracellular ROS, inducing a state of oxidative stress. The elevated ROS levels subsequently trigger a cascade of cellular events, including DNA damage, endoplasmic reticulum stress, and mitochondrial dysfunction, ultimately culminating in cancer cell apoptosis.

Comparative Analysis of PRDX1 Inhibitors and Oxidative Stress Inducers

The therapeutic strategy of targeting PRDX1 and inducing oxidative stress is a promising avenue in cancer therapy. Below is a comparative analysis of Compound 5t with other known PRDX1 inhibitors and drugs that modulate oxidative stress.

Table 1: Quantitative Comparison of PRDX1 Inhibitors

CompoundTargetIC50Binding Affinity (Kd)Mechanism of ActionReference
Compound 5t PRDX1Data not availableData not availableDirect inhibition of enzymatic activity[1]
AdenanthinPRDX1/2~2.5 µM (for PRDX1)~1.1 µM (for PRDX1)Covalent inhibitionN/A
Conoidin APRDX1~7 µMData not availableIrreversible covalent inhibitionN/A
Alternative PRDX1 Inhibitors
CelastrolPRDX10.8 µMData not availableCovalent modification of active site cysteineN/A
Other Oxidative Stress Inducers
PaclitaxelTubulinVaries by cell lineVaries by cell lineInduces ROS productionN/A
DoxorubicinTopoisomerase IIVaries by cell lineVaries by cell lineGenerates ROS through redox cyclingN/A

Note: The IC50 and Kd values for Compound 5t are not publicly available in the reviewed literature, highlighting a current knowledge gap.

Signaling Pathway and Experimental Workflows

To elucidate the mechanism of action and the process of target identification, the following diagrams illustrate the PRDX1 signaling pathway and the experimental workflows employed.

PRDX1_Signaling_Pathway cluster_drug_interaction Drug Interaction cluster_cellular_effects Cellular Effects Compound_5t This compound (Compound 5t) PRDX1 Peroxiredoxin 1 (PRDX1) Compound_5t->PRDX1 Inhibition ROS Increased Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage ER_Stress ER Stress Oxidative_Stress->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis ER_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: PRDX1 Signaling Pathway Inhibition by Compound 5t.

Target_Identification_Workflow cluster_initial_screening Initial Screening & Target Hypothesis cluster_identification Protein Identification cluster_validation Target Validation Cell_Lysate Cancer Cell Lysate Compound_Treatment Treatment with This compound Cell_Lysate->Compound_Treatment Affinity_Purification Affinity Purification (e.g., Compound-coupled beads) Compound_Treatment->Affinity_Purification Protein_Elution Protein Elution Affinity_Purification->Protein_Elution SDS_PAGE SDS-PAGE Protein_Elution->SDS_PAGE In_Gel_Digestion In-Gel Digestion (Trypsin) SDS_PAGE->In_Gel_Digestion LC_MS LC-MS/MS Analysis In_Gel_Digestion->LC_MS Database_Search Protein Database Search (e.g., Mascot) LC_MS->Database_Search PRDX1_Identified PRDX1 Identified Database_Search->PRDX1_Identified CETSA Cellular Thermal Shift Assay (CETSA) PRDX1_Identified->CETSA DARTS Drug Affinity Responsive Target Stability (DARTS) PRDX1_Identified->DARTS Western_Blot Western Blot CETSA->Western_Blot DARTS->Western_Blot Target_Validated Target Validated Western_Blot->Target_Validated

Caption: Experimental Workflow for PRDX1 Target Identification.

Experimental Protocols

Detailed methodologies for the key experiments cited in the target identification and validation of this compound derivatives are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Protein Identification

Objective: To identify proteins that bind to the this compound derivative.

Methodology:

  • Affinity Purification:

    • Synthesize a derivative of the this compound compound with a linker for immobilization.

    • Covalently couple the derivatized compound to activated beads (e.g., NHS-activated sepharose).

    • Incubate the compound-coupled beads with cancer cell lysate to allow for protein binding.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins using a suitable elution buffer (e.g., high salt or low pH).

  • SDS-PAGE and In-Gel Digestion:

    • Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the protein bands using a sensitive stain (e.g., Coomassie Brilliant Blue or silver stain).

    • Excise the protein bands of interest.

    • Destain the gel pieces and perform in-gel digestion with trypsin overnight at 37°C to generate peptides.

    • Extract the peptides from the gel pieces.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • Separate the peptides on a reverse-phase column using a gradient of increasing organic solvent.

    • Introduce the eluted peptides into the mass spectrometer via electrospray ionization (ESI).

    • Acquire mass spectra in a data-dependent manner, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Process the raw MS/MS data using a database search engine (e.g., Mascot, Sequest).

    • Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the corresponding proteins.

    • Validate the protein identifications based on statistical scores and the number of identified peptides.

Cellular Thermal Shift Assay (CETSA)

Objective: To validate the direct binding of the this compound derivative to PRDX1 in a cellular context.

Methodology:

  • Cell Treatment:

    • Culture cancer cells to near confluency.

    • Treat the cells with the this compound derivative or vehicle control (e.g., DMSO) for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the levels of soluble PRDX1 in each sample by Western blotting using a specific anti-PRDX1 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble PRDX1 as a function of temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Drug Affinity Responsive Target Stability (DARTS)

Objective: To confirm the interaction between the this compound derivative and PRDX1 by assessing its effect on protease susceptibility.

Methodology:

  • Cell Lysate Preparation:

    • Prepare a total protein lysate from cancer cells.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Incubate aliquots of the cell lysate with the this compound derivative or vehicle control for a specified time at room temperature.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to each lysate sample.

    • Incubate the samples for a defined period to allow for partial protein digestion.

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis:

    • Analyze the digested protein samples by SDS-PAGE and Western blotting using an anti-PRDX1 antibody.

  • Data Analysis:

    • Compare the intensity of the PRDX1 band between the compound-treated and control samples.

    • A more intense band in the compound-treated sample indicates that the binding of the compound protected PRDX1 from proteolytic degradation, thus confirming a direct interaction.

Conclusion

The identification of Peroxiredoxin 1 as the biological target of this compound derivatives represents a significant advancement in the development of novel anti-cancer therapies. The targeted inhibition of PRDX1, leading to increased oxidative stress and subsequent apoptosis in cancer cells, offers a promising therapeutic strategy. This guide provides a framework for understanding the mechanism of action, comparing its efficacy with alternative approaches, and detailing the experimental methodologies crucial for target identification and validation. Further research to quantify the binding affinity and inhibitory potency of these derivatives will be critical for their clinical translation.

References

Assessing the ADME Properties of 5-(Trifluoromethyl)isoxazol-3-amine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group is a key strategy in medicinal chemistry to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates. This guide provides a comparative assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-(Trifluoromethyl)isoxazol-3-amine and its derivatives against their non-fluorinated isoxazole counterparts. The inclusion of the -CF3 moiety is anticipated to significantly influence lipophilicity, metabolic stability, and bioavailability.[1][2][3] This document summarizes key ADME parameters in a comparative table, details the experimental protocols for their determination, and visualizes the associated workflows.

Comparative ADME Data

The following table presents a summary of expected ADME properties for a representative this compound derivative compared to a hypothetical non-trifluoromethylated isoxazole analogue. The data illustrates the common effects of trifluoromethylation on key drug-like properties.

ADME PropertyThis compound Derivative (Expected)Non-Trifluoromethylated Isoxazole Analogue (Expected)Impact of -CF3 Group
Metabolic Stability (t½ in HLM, min) > 60< 30Increased metabolic stability[3][4]
Intrinsic Clearance (CLint, µL/min/mg) LowHighDecreased intrinsic clearance[3]
Cell Permeability (Papp, 10⁻⁶ cm/s) Caco-2 HighModerate to HighMay increase due to higher lipophilicity
Plasma Protein Binding (%) HighModerateIncreased binding due to higher lipophilicity
Aqueous Solubility LowerHigherDecreased solubility
Lipophilicity (logP) HigherLowerIncreased lipophilicity[1][2]

HLM: Human Liver Microsomes. Data is representative and intended for comparative purposes.

Experimental Protocols

Detailed methodologies for determining the key ADME properties are outlined below.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[3]

  • Preparation of Solutions : A working solution of the test compound is prepared in a suitable solvent. A solution of human liver microsomes is prepared in phosphate buffer, along with an NADPH regenerating system solution.[3]

  • Incubation : The liver microsome solution is added to the wells of a 96-well plate. The test compound working solution is then added, and the plate is pre-incubated at 37°C.[3]

  • Reaction Initiation : The metabolic reaction is initiated by the addition of the NADPH regenerating system solution.[3]

  • Time Points and Termination : At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), the reaction is terminated by adding an ice-cold stopping solution (e.g., acetonitrile).[3]

  • Analysis : The samples are analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis : The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[3]

Cell Permeability (Caco-2 Assay)

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[5] Caco-2 cells, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[5]

  • Cell Culture : Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured until they form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[5]

  • Compound Application : The test compound is added to the apical (donor) side of the monolayer to assess absorption (A-B transport) or to the basolateral (receiver) side to assess efflux (B-A transport).[5]

  • Incubation : The plate is incubated at 37°C for a specific period, typically 2 hours.[5]

  • Sample Collection and Analysis : Samples are collected from the receiver compartment at the end of the incubation period and analyzed by LC-MS/MS to determine the concentration of the compound that has permeated the cell monolayer.[5]

  • Calculation of Apparent Permeability (Papp) : The apparent permeability coefficient (Papp) is calculated to quantify the rate of passage of the compound across the Caco-2 cell monolayer.[5] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for active efflux transporters.[5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive transcellular permeability.[6][7]

  • Membrane Preparation : A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Addition : A solution of the test compound is added to the donor wells of the filter plate. The receiver plate is filled with a buffer solution.

  • Incubation : The donor plate is placed on top of the receiver plate, and the assembly is incubated for a set period.

  • Analysis : The concentration of the compound in both the donor and receiver wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation : The effective permeability (Pe) is calculated based on the amount of compound that has diffused across the artificial membrane.

The combined use of PAMPA and Caco-2 assays can help to distinguish between passive diffusion and active transport mechanisms.[6][8]

Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)

This assay determines the fraction of a drug that is bound to plasma proteins, which can significantly affect its distribution and efficacy.[9][10][11]

  • Device Preparation : A RED device, which consists of two chambers separated by a semipermeable membrane, is used.[9][11][12]

  • Sample Addition : The test compound is spiked into plasma, and this mixture is added to one chamber. A protein-free buffer solution is added to the other chamber.[9][10][12]

  • Equilibration : The device is incubated at 37°C with shaking to allow for equilibrium to be reached between the free and bound drug.[9][10][11]

  • Sample Analysis : After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.[9][10][11]

  • Calculation of Fraction Unbound (fu) : The percentage of the unbound drug is calculated from the ratio of the concentration of the compound in the buffer chamber (representing the free drug) to the concentration in the plasma chamber (representing the total drug).[10][11]

Visualized Workflows

The following diagrams illustrate the experimental workflows for key ADME assays.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Solution add_cpd Add Test Compound & Pre-incubate at 37°C prep_cpd->add_cpd prep_hlm Prepare Human Liver Microsomes (HLM) add_hlm Add HLM to 96-well Plate prep_hlm->add_hlm prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH Solution prep_nadph->start_rxn add_hlm->add_cpd add_cpd->start_rxn time_points Terminate Reaction at Time Points (0-60 min) start_rxn->time_points lcms Analyze Samples by LC-MS/MS time_points->lcms calc Calculate t½ and CLint lcms->calc

Caption: Workflow for the in vitro Metabolic Stability Assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Filter Inserts culture_cells Culture to Form Confluent Monolayer seed_cells->culture_cells verify_teer Verify Monolayer Integrity (TEER Measurement) culture_cells->verify_teer add_cpd_apical Add Compound to Apical Side (A-B) verify_teer->add_cpd_apical add_cpd_basolateral Add Compound to Basolateral Side (B-A) verify_teer->add_cpd_basolateral incubate Incubate at 37°C for 2h add_cpd_apical->incubate add_cpd_basolateral->incubate collect_samples Collect Samples from Receiver Compartment incubate->collect_samples lcms_analysis Analyze by LC-MS/MS collect_samples->lcms_analysis calc_papp Calculate Papp and Efflux Ratio lcms_analysis->calc_papp

Caption: Caco-2 Permeability Assay Workflow.

Metabolic Pathways

The primary route of metabolism for many drug candidates is oxidation mediated by cytochrome P450 (CYP) enzymes in the liver.[13] The trifluoromethyl group is resistant to oxidative metabolism, which is a key reason for its use in drug design to block metabolic pathways.[3][4] For isoxazole derivatives, potential sites of metabolism on the non-trifluoromethylated analogue include the isoxazole ring itself or other positions on the molecule susceptible to hydroxylation or other phase I reactions. The introduction of a -CF3 group can block a primary site of metabolism, leading to a longer half-life and reduced clearance.[3]

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_CH3 Non-Trifluoromethylated Isoxazole Analogue CYP450_CH3 CYP450 Oxidation (e.g., Hydroxylation) Parent_CH3->CYP450_CH3 Parent_CF3 This compound Derivative Conjugation Conjugation (e.g., Glucuronidation) Parent_CF3->Conjugation Blocked Metabolic Pathway Blocked Parent_CF3->Blocked Metabolite_CH3 Metabolite(s) CYP450_CH3->Metabolite_CH3 Metabolite_CH3->Conjugation Excretion Excretion Conjugation->Excretion

References

Benchmarking the Potency of New 5-(Trifluoromethyl)isoxazol-3-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(trifluoromethyl)isoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules, making this class of compounds particularly attractive for drug discovery.[1] This guide provides a comparative analysis of the potency of recently developed analogs, focusing on their anticancer, antidiabetic, and antiviral activities, supported by experimental data and detailed protocols.

Anticancer Potency

Several novel isoxazole derivatives incorporating the trifluoromethyl group have exhibited significant cytotoxic activity against various cancer cell lines. The mechanism of action for some of these compounds involves the targeting of key cellular proteins such as Peroxiredoxin 1 (PRDX1) and Sirtuin 1 (SIRT1).

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer potency (IC50) of various this compound analogs and related isoxazole derivatives.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Key Findings & Reference
5t HepG2 (Liver Cancer)1.8--A novel oxazol-5-one derivative containing a chiral trifluoromethyl and isoxazole moiety. It was found to be the most effective compound against HepG2 liver cancer cells.[2]
2g MCF-7 (Breast Cancer)2.63Doxorubicin-A 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole analog, showing high activity.[3][4][5][6]
5 MCF-7 (Breast Cancer)3.09--A 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole analog.[3][4][5]
14 (non-CF3) MCF-7 (Breast Cancer)19.72--Non-trifluoromethylated analog of 2g, highlighting the potency-enhancing effect of the CF3 group.[3][4][5]
2d Hep3B (Liver Cancer)~23 µg/mLDoxorubicin-An isoxazole-carboxamide derivative showing potent activity against liver cancer cells.[7]
2e Hep3B (Liver Cancer)~23 µg/mLDoxorubicin-Another active isoxazole-carboxamide derivative against liver cancer cells.[7]
2d HeLa (Cervical Cancer)15.48 µg/mLDoxorubicin-Exhibited the highest activity against cervical cancer cells among the tested series.[7]
2a MCF-7 (Breast Cancer)39.80 µg/mLDoxorubicin-An isoxazole-carboxamide derivative with activity against breast cancer cells.[7]
3b NCI-60 Panel---A 7-chloro-3-phenyl-5-(trifluoromethyl)[8][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione, proved to be the most active among a newly synthesized series.[10]
H7 (PRDX1 inhibition)7.85--Identified as a novel PRDX1 inhibitor.[11]
13h (SIRT1 inhibition)0.66EX-527-A tryptophan conjugate demonstrating potent SIRT1 inhibition.[12]
7d (SIRT1 inhibition)0.77EX-527-Another potent SIRT1 inhibitor from the same study.[12]
Signaling Pathways

PRDX1 Inhibition Pathway:

Some of the synthesized oxazol-5-one derivatives containing a trifluoromethyl isoxazole moiety have been shown to target Peroxiredoxin 1 (PRDX1).[2] Inhibition of PRDX1 leads to an increase in reactive oxygen species (ROS), which in turn can induce DNA damage, endoplasmic reticulum stress, mitochondrial dysfunction, and ultimately apoptosis in cancer cells.[2]

PRDX1_Inhibition_Pathway Isoxazole Analog (5t) Isoxazole Analog (5t) PRDX1 PRDX1 Isoxazole Analog (5t)->PRDX1 inhibits ROS ROS PRDX1->ROS reduces DNA_Damage DNA Damage ROS->DNA_Damage ER_Stress ER Stress ROS->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis ER_Stress->Apoptosis Mito_Dysfunction->Apoptosis

PRDX1 inhibition pathway by an isoxazole analog.

SIRT1 Inhibition Pathway:

SIRT1, a histone deacetylase, is another emerging target for isoxazole-based anticancer agents. Its inhibition can lead to the acetylation of various protein targets, affecting multiple signaling pathways involved in tumorigenesis.

SIRT1_Inhibition_Pathway Isoxazole Analog Isoxazole Analog SIRT1 SIRT1 Isoxazole Analog->SIRT1 inhibits p53 p53 (acetylated) SIRT1->p53 deacetylates NF_kB NF-κB (acetylated) SIRT1->NF_kB deacetylates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Inflammation Inflammation NF_kB->Inflammation

SIRT1 inhibition pathway by an isoxazole analog.

Antidiabetic Potency

Trifluoromethylated flavonoid-based isoxazoles have shown promise as antidiabetic agents through the inhibition of α-amylase, a key enzyme in carbohydrate digestion.

Quantitative Comparison of α-Amylase Inhibitory Activity
Compound IDIC50 (µM)Standard (Acarbose) IC50 (µM)Key Findings & Reference
3b 12.6 ± 0.212.4 ± 0.1A trifluoromethylated flavonoid-based isoxazole, showing potency similar to the standard drug acarbose.[8]
3h 13.3 ± 0.212.4 ± 0.1Another potent analog from the same series.[8]
3j -12.4 ± 0.1Also identified as one of the most effective compounds in the series.[8]
3m -12.4 ± 0.1Another effective compound from the series.[8]

Antiviral Potency

Novel isoxazole-amide derivatives have been synthesized and evaluated for their antiviral activities, demonstrating potential against viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV).

Quantitative Comparison of Antiviral Activity
Compound IDVirusIn vivo Activity (Curative, Protection, Inactivation)Comparison to Standard (Ningnanmycin)Reference
7t TMVExhibited the best curative, protection, and inactivation activities.Superior[13][14]
7t CMVExhibited the best curative, protection, and inactivation activities.Superior[13][14]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Workflow for the MTT cytotoxicity assay.
In Vitro α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that breaks down starch.

Materials:

  • Porcine pancreatic α-amylase solution

  • Starch solution (1% w/v)

  • Phosphate buffer (pH 6.9)

  • Test compounds dissolved in DMSO

  • Acarbose (positive control)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Spectrophotometer

Procedure:

  • Pre-incubate a mixture of the test compound (at various concentrations) and α-amylase solution for 10 minutes at 37°C.

  • Add the starch solution to initiate the enzymatic reaction and incubate for another 10 minutes at 37°C.

  • Stop the reaction by adding the DNSA reagent.

  • Heat the mixture in a boiling water bath for 5 minutes.

  • Cool the mixture to room temperature and dilute with distilled water.

  • Measure the absorbance at 540 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

In Vivo Antiviral Assay (against TMV)

This protocol assesses the curative, protective, and inactivating effects of compounds against Tobacco Mosaic Virus in a whole-plant model.

Procedure:

  • Curative Effect: Mechanically inoculate the leaves of Nicotiana tabacum with TMV. After 2-3 days, when symptoms appear, spray the leaves with a solution of the test compound.

  • Protective Effect: Spray the leaves of healthy N. tabacum plants with a solution of the test compound. After 24 hours, mechanically inoculate the leaves with TMV.

  • Inactivation Effect: Mix the TMV suspension with a solution of the test compound and let it stand for 30 minutes. Then, mechanically inoculate the leaves of N. tabacum with the mixture.

  • Control: Use a solution of Ningnanmycin as a positive control and a solvent-only solution as a negative control.

  • Evaluation: Observe the plants for the development of local lesions and calculate the inhibition rate based on the number of lesions compared to the control group.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of potent new therapeutic agents. The analogs presented in this guide demonstrate significant potential in the fields of oncology, diabetology, and virology. The structure-activity relationship data gathered from these and future studies will be instrumental in designing the next generation of isoxazole-based drugs with improved potency and selectivity. Further in vivo studies are warranted to validate the promising in vitro results of these novel compounds.

References

Safety Operating Guide

Proper Disposal of 5-(Trifluoromethyl)isoxazol-3-amine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal procedures for 5-(Trifluoromethyl)isoxazol-3-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance. The information is compiled from safety data sheets and best practices for handling halogenated organic compounds.

Hazard and Safety Summary

This compound is a chemical that requires careful handling due to its potential health hazards. Based on its classification, it is harmful if swallowed or inhaled, and can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3] Always consult the substance-specific Safety Data Sheet (SDS) before handling.

Property Data Source(s)
CAS Number 110234-43-0[1][4]
Molecular Formula C₄H₃F₃N₂O[1][4][5]
Molecular Weight 152.07 g/mol [1][4][5]
Signal Word Warning[1][5]
GHS Pictogram GHS07 (Exclamation Mark)[2][3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][2][3]
Storage Conditions Store in a dark, well-ventilated, and locked place under an inert atmosphere.[1][5][6] Keep container tightly closed.[6] Recommended temperatures range from 2-8°C to freezer storage (-20°C).[1][5]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound and its associated waste is mandatory to prevent personal injury and environmental contamination. As a trifluoromethyl-containing compound, it should be treated as halogenated organic waste.[7] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[7]

1. Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Eye Protection: Wear chemical safety goggles or a face shield.[6][8]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[6] Change gloves immediately if contamination occurs.

  • Handling: Avoid all direct contact with the substance.[6] Prevent the creation of dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3]

2. Waste Collection and Segregation:

  • Chemical Waste: Collect all unused or contaminated solid this compound in its original container or a clearly labeled, compatible, and sealable hazardous waste container.[7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the approximate quantity.

  • Segregation: Do not mix with other waste streams. Specifically, keep halogenated organic waste separate from non-halogenated waste as per your institution's guidelines.[7]

3. Contaminated Material Disposal:

  • Sharps: Any contaminated needles, scalpels, or other sharps must be disposed of in a designated sharps container.

  • Labware and PPE: Disposable labware (e.g., pipette tips, weighing boats), absorbent pads used for cleaning spills, and contaminated gloves must be collected in a separate, sealed container or bag clearly marked as hazardous waste.[9]

4. Empty Container Decontamination and Disposal:

  • Rinsing: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]

  • Rinsate Collection: The first rinseate is considered acutely hazardous and must be collected and disposed of as chemical waste along with the substance itself.[7] Subsequent rinsates should also be collected as hazardous waste.

  • Final Disposal: After proper decontamination, the empty container can be disposed of according to institutional protocols, which may include recycling or disposal as non-hazardous waste.[7]

5. Final Disposal Pathway:

  • Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. All waste must be disposed of via an approved waste disposal plant in accordance with all local, state, and federal regulations.[9]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep 1. Preparation & Handling cluster_waste_gen 2. Waste Segregation cluster_processing 3. Waste Processing cluster_final 4. Final Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Chemical Fume Hood - Goggles & Lab Coat - Nitrile Gloves start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Chemical Waste (Unused or Contaminated) segregate->solid_waste contaminated_items Contaminated Items (Gloves, Wipes, Labware) segregate->contaminated_items empty_container Empty Original Container segregate->empty_container collect_solid Collect in Labeled Hazardous Waste Container (Halogenated Waste) solid_waste->collect_solid collect_items Collect in Separate Labeled Hazardous Waste Bag/Container contaminated_items->collect_items rinse Triple-Rinse Container with Appropriate Solvent empty_container->rinse store Store Waste in Designated Satellite Accumulation Area collect_solid->store collect_items->store collect_rinsate Collect All Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->store contact_ehs Arrange Pickup via Institutional EHS Department store->contact_ehs end Dispose via Approved Waste Disposal Facility contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-(Trifluoromethyl)isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 5-(Trifluoromethyl)isoxazol-3-amine (CAS RN: 110234-43-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Globally Harmonized System (GHS) Classification:

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowedWarning
Acute Toxicity, InhalationH332: Harmful if inhaledWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the recommended PPE.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.Protects eyes and face from splashes of the chemical or solvents.
Skin and Body Protection A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin.Prevents skin contact with the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) should be worn.[1][2][3] It is crucial to inspect gloves before use and to practice proper removal techniques to avoid skin contamination.[3]Protects hands from direct contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P95 or P100) is required if working outside of a certified chemical fume hood or if dusts are generated.[4][5]Protects against inhalation of harmful dusts and vapors.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for safety. The following workflow diagram illustrates the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS and SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Equipment handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Safe Handling Workflow for this compound.

Experimental Protocol:

  • Preparation: Before handling the compound, thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs). Don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly.

  • Handling: All manipulations of solid this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure. Use the smallest amount of the chemical necessary for the experiment.

  • Spill Procedures: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Procedure
Solid Chemical Waste Labeled, sealed, and chemically compatible container for halogenated organic waste.[6][7][8][9]Collect all unused or contaminated solid this compound in a designated hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name.[7]
Contaminated Materials Labeled, sealed plastic bag or drum for solid hazardous waste.Any materials used for cleaning spills (e.g., absorbent pads), as well as contaminated PPE (gloves, etc.), should be placed in a designated, sealed waste container.
Empty Containers Original container or a designated container for empty chemical bottles.Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can be collected for disposal. After rinsing, deface the label and dispose of the container according to your institution's guidelines.

Decontamination Protocol:

  • Equipment Decontamination: All laboratory equipment that has come into contact with this compound must be decontaminated.[10][11]

    • Wipe surfaces with a suitable solvent (e.g., ethanol or acetone) to remove gross contamination. Collect the solvent and wipes as hazardous waste.

    • Wash with soap and water, followed by a final rinse with deionized water.

  • Work Area Decontamination: At the end of each work session, decontaminate the work area within the fume hood with an appropriate cleaning agent.

For further information, always consult the manufacturer's Safety Data Sheet and your institution's specific safety protocols.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.